molecular formula C10H11NO4 B1325503 4-(6-Methoxypyridin-3-YL)-4-oxobutyric acid CAS No. 898784-56-0

4-(6-Methoxypyridin-3-YL)-4-oxobutyric acid

Cat. No.: B1325503
CAS No.: 898784-56-0
M. Wt: 209.2 g/mol
InChI Key: QTQSOGJEIFPNMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Methoxypyridin-3-YL)-4-oxobutyric acid is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(6-methoxypyridin-3-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-15-9-4-2-7(6-11-9)8(12)3-5-10(13)14/h2,4,6H,3,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQSOGJEIFPNMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642128
Record name 4-(6-Methoxypyridin-3-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-56-0
Record name 6-Methoxy-γ-oxo-3-pyridinebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(6-Methoxypyridin-3-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis of 4-(6-methoxypyridin-3-yl)-4-oxobutyric acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-(6-Methoxypyridin-3-yl)-4-oxobutyric Acid

Abstract

This technical guide provides a comprehensive overview of a robust and theoretically sound synthetic pathway for producing this compound, a valuable keto-acid intermediate in medicinal chemistry and materials science. The core of this synthesis is the Friedel-Crafts acylation of 2-methoxypyridine with succinic anhydride. This document elucidates the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, and discusses the critical process parameters and validation techniques. The content is structured to deliver not only procedural instructions but also the scientific rationale behind the methodological choices, ensuring a deep understanding for researchers and development professionals.

Strategic Approach: Retrosynthetic Analysis

The logical synthetic approach to this compound is through a Friedel-Crafts acylation. This strategy involves the formation of a key carbon-carbon bond between the pyridine ring and the butyric acid chain. The retrosynthetic disconnection of the target molecule logically cleaves the bond between the pyridine ring and the adjacent carbonyl group, identifying 2-methoxypyridine and succinic anhydride as the readily available starting materials.

G Target This compound SM1 2-Methoxypyridine Target->SM1 C-C Disconnection (Friedel-Crafts Acylation) SM2 Succinic Anhydride Target->SM2

Caption: Retrosynthetic analysis of the target molecule.

Core Synthetic Pathway: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the synthesis of aryl ketones from aromatic compounds and acylating agents like acid anhydrides.[1]

Mechanistic Insights and Causality

The reaction proceeds through the formation of a highly electrophilic acylium ion intermediate. A Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is essential for this process.

  • Acylium Ion Generation: The Lewis acid coordinates with one of the carbonyl oxygens of succinic anhydride. This polarization facilitates the cleavage of the C-O bond within the anhydride ring, generating a resonance-stabilized acylium ion. A stoichiometric amount of AlCl₃ is required, as it complexes with both the anhydride and the final ketone product.[1]

  • Electrophilic Attack: The electron-rich pyridine ring of 2-methoxypyridine acts as a nucleophile, attacking the acylium ion.

  • Regioselectivity—The Role of the Methoxy Group: Pyridine itself is an electron-deficient ring and is generally resistant to Friedel-Crafts reactions.[2] However, the presence of the strongly electron-donating methoxy group at the 2-position (also known as the 6-position) activates the ring towards electrophilic substitution. This group directs electrophilic attack primarily to the C-5 position (para-position), which corresponds to the C-3 position in the final product nomenclature. This directing effect is crucial for achieving the desired isomer.

  • Aromatization: The resulting intermediate, a resonance-stabilized cation known as a sigma complex, loses a proton to restore the aromaticity of the pyridine ring, yielding the final product complexed with AlCl₃.

  • Hydrolysis: An aqueous workup with dilute acid hydrolyzes the aluminum complexes, liberating the final keto-acid product.

G cluster_0 Acylium Ion Generation cluster_1 Electrophilic Aromatic Substitution SA Succinic Anhydride Complex SA-AlCl₃ Complex SA->Complex AlCl3 AlCl₃ (Catalyst) AlCl3->Complex Acylium Acylium Ion (Electrophile) Complex->Acylium Ring Opening Sigma Sigma Complex (Intermediate) Acylium->Sigma Attack Pyridine 2-Methoxypyridine (Nucleophile) Pyridine->Sigma Product_Complex Product-AlCl₃ Complex Sigma->Product_Complex -H⁺ (Aromatization)

Caption: Mechanistic flow of the Friedel-Crafts acylation.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Friedel-Crafts acylation of activated aromatic systems with succinic anhydride.[3][4][5]

Reagent and Materials Summary
ReagentFormulaMW ( g/mol )AmountMolesEquivalents
2-MethoxypyridineC₆H₇NO109.1310.0 g0.09161.0
Succinic AnhydrideC₄H₄O₃100.0710.1 g0.10091.1
Aluminum Chloride (anhydrous)AlCl₃133.3427.0 g0.20252.2
Dichloromethane (DCM)CH₂Cl₂84.93200 mL--
Hydrochloric Acid (1 M)HCl36.46~150 mL--
IceH₂O18.02~200 g--

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Dichloromethane is a volatile solvent. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Step-by-Step Synthesis Procedure
  • Reaction Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent premature reaction of the AlCl₃.

  • Initial Charging: Charge the flask with 2-methoxypyridine (10.0 g), succinic anhydride (10.1 g), and anhydrous dichloromethane (200 mL).

  • Cooling: Begin stirring the mixture and cool the flask to 0-5 °C using an ice-water bath.

  • Catalyst Addition: Slowly add anhydrous aluminum chloride (27.0 g) to the stirred mixture in small portions over a period of 45-60 minutes. Maintain the internal temperature below 10 °C throughout the addition to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional hour. Then, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring at room temperature for 12-18 hours to ensure the reaction goes to completion.

  • Quenching and Workup: Carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice (~200 g) and 1 M hydrochloric acid (100 mL). This will quench the reaction and decompose the aluminum complexes.

  • Product Isolation: The crude product should precipitate as a solid. Collect the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid cake with cold deionized water (2 x 50 mL) to remove any remaining inorganic salts, followed by a small amount of cold dichloromethane to remove unreacted starting material.

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol or an ethanol/water mixture, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50-60 °C to a constant weight.

Synthesis Workflow Visualization

G start Start setup 1. Assemble Dry Glassware (Flask, Stirrer, N₂ Inlet) start->setup charge 2. Charge Reactants (2-Methoxypyridine, Succinic Anhydride, DCM) setup->charge cool 3. Cool to 0-5 °C (Ice Bath) charge->cool add_cat 4. Add AlCl₃ Portion-wise (Maintain T < 10 °C) cool->add_cat react 5. Stir at RT (12-18 hours) add_cat->react quench 6. Quench Reaction (Pour into Ice/HCl) react->quench filter 7. Isolate Crude Product (Vacuum Filtration) quench->filter purify 8. Recrystallize (e.g., from Ethanol) filter->purify dry 9. Dry Final Product (Vacuum Oven) purify->dry end End Product dry->end

Caption: Step-by-step experimental workflow diagram.

Product Characterization and Validation

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.20 g/mol
Appearance Expected to be an off-white to pale yellow solid
CAS Number 1018679-99-9 (for reference)
Expected Spectroscopic Data
  • ¹H NMR: Expected signals would include a singlet for the methoxy protons (~4.0 ppm), two triplets for the methylene protons of the butyric acid chain (~2.8 and 3.3 ppm), aromatic protons on the pyridine ring (in the 7.0-8.5 ppm region), and a broad singlet for the carboxylic acid proton (>10 ppm).

  • ¹³C NMR: Signals should correspond to the methoxy carbon, two aliphatic methylene carbons, the carboxylic acid carbonyl, the ketone carbonyl, and the carbons of the substituted pyridine ring.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (~1710 cm⁻¹), and a C=O stretch for the aryl ketone (~1680 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak (M+) or protonated molecular ion peak ([M+H]⁺) should be observed at m/z corresponding to the molecular weight of the product.

Conclusion

The synthesis of this compound is efficiently achieved via a Friedel-Crafts acylation of 2-methoxypyridine with succinic anhydride. This method is advantageous due to the use of readily available starting materials and a well-established, scalable reaction mechanism. Careful control of reaction temperature during the addition of the aluminum chloride catalyst is critical to ensure a safe procedure and high yield. The protocol described herein provides a reliable and reproducible pathway for obtaining this valuable chemical intermediate for further application in research and development.

References

  • Organic Syntheses Procedure. Organic Syntheses.
  • Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones. Google Patents.
  • 4-((5-HYDROXY-4-(HYDROXYMETHYL)-6-METHYLPYRIDIN-3-YL)METHOXY)-4-OXOBUTANOIC ACID. precisionFDA. Available at: [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

  • Preparation of Pyridines, Part 3: By Acylation. YouTube. Available at: [Link]

  • Friedel Crafts Acylation Acid Anhydride Mechanism. YouTube. Available at: [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. Available at: [Link]

  • Synthesis of (a) 4-(3-Methyl-4-hydroxyphenyl)-4-oxobutyric acid. PrepChem.com. Available at: [Link]

Sources

An In-depth Technical Guide to 4-(6-methoxypyridin-3-yl)-4-oxobutyric acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(6-methoxypyridin-3-yl)-4-oxobutyric acid, a heterocyclic organic compound with significant potential in medicinal chemistry and materials science. Although not widely commercially available, its structural motifs are present in a variety of biologically active molecules. This document outlines a plausible synthetic route, details its predicted physicochemical properties based on analogous structures, and explores its potential applications as a key building block in drug discovery and as a functional organic molecule. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel pyridine derivatives.

Introduction

This compound is a keto-acid derivative of 2-methoxypyridine. Its structure, featuring a pyridine ring, a ketone, and a carboxylic acid, makes it a versatile intermediate for the synthesis of more complex molecules. The methoxy-substituted pyridine core is a common feature in many pharmacologically active compounds, imparting specific electronic and steric properties that can influence biological activity. The keto-butyric acid side chain provides a handle for a variety of chemical transformations, including the formation of esters, amides, and heterocyclic systems. This guide will delve into the essential chemical aspects of this compound, providing a foundation for its further exploration in research and development.

Physicochemical Properties

PropertyPredicted ValueComments
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.20 g/mol
Appearance White to off-white solidBased on similar aromatic keto-acids.
Melting Point 130-150 °CEstimated based on analogous compounds like 4-(4-methylphenyl)-4-oxobutanoic acid (m.p. 129 °C).[1]
Boiling Point > 300 °C (decomposes)High boiling point expected due to polarity and hydrogen bonding.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, methanol); sparingly soluble in water.The carboxylic acid group enhances solubility in polar solvents.
pKa ~4.5Estimated for the carboxylic acid group.

Proposed Synthesis

The most direct and established method for the synthesis of aromatic keto-acids is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acylating agent, typically in the presence of a Lewis acid catalyst.[2]

For the synthesis of this compound, the proposed route involves the Friedel-Crafts acylation of 2-methoxypyridine with succinic anhydride.

Synthesis_Workflow cluster_reactants Reactants & Reagents Reactant1 2-Methoxypyridine Intermediate Acylium Ion Intermediate Reactant1->Intermediate Reaction Reactant2 Succinic Anhydride Reactant2->Intermediate Catalyst AlCl₃ (Lewis Acid) Catalyst->Intermediate Solvent Dichlorobenzene or Nitrobenzene Solvent->Intermediate Solvent Workup Aqueous Workup Intermediate->Workup Acylation Product This compound Workup->Product

Caption: Proposed synthetic workflow for this compound.

Causality Behind Experimental Choices
  • Choice of Reactants: 2-methoxypyridine is the starting aromatic compound, and succinic anhydride serves as the four-carbon acylating agent that will introduce the keto-butyric acid moiety.

  • Choice of Catalyst: A strong Lewis acid, such as aluminum chloride (AlCl₃), is necessary to activate the succinic anhydride and generate the reactive acylium ion intermediate.[2]

  • Choice of Solvent: The choice of solvent is critical. Pyridine rings are generally less reactive than benzene rings in Friedel-Crafts reactions due to the electron-withdrawing nature of the nitrogen atom. Furthermore, the nitrogen can coordinate with the Lewis acid, deactivating it. Therefore, a solvent that can effectively solvate the reactants and the catalyst complex without participating in the reaction is required. Dichlorobenzene or nitrobenzene are often used in such cases.[3]

  • Regioselectivity: The methoxy group is an ortho-, para-director. In 2-methoxypyridine, the positions ortho (position 3) and para (position 5) to the methoxy group are activated. Acylation is expected to occur predominantly at the less sterically hindered position 5. However, some amount of the 3-acylated product may also be formed. Careful purification will be necessary to isolate the desired isomer.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add succinic anhydride (1.1 equivalents) and the chosen solvent (e.g., dichlorobenzene).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (2.5 equivalents) in portions. The stoichiometry of the Lewis acid is crucial as it will complex with both the carbonyl oxygen of the anhydride and the pyridine nitrogen.

  • Reactant Addition: Once the catalyst has dissolved, slowly add 2-methoxypyridine (1.0 equivalent) to the reaction mixture while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum complexes and precipitate the product.

  • Purification: The crude product can be collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Chemical Reactivity and Potential Applications

The bifunctional nature of this compound makes it a valuable synthetic intermediate.

Reactivity_Diagram cluster_reactions Chemical Transformations Start This compound Esterification Esterification (e.g., with alcohols, H⁺) Start->Esterification Amidation Amidation (e.g., with amines, coupling agents) Start->Amidation Reduction Ketone Reduction (e.g., NaBH₄) Start->Reduction Heterocycle_Formation Heterocycle Formation (e.g., with hydrazines) Start->Heterocycle_Formation

Caption: Potential chemical transformations of the target compound.

Drug Discovery
  • Scaffold for Biologically Active Molecules: The methoxypyridine moiety is present in numerous drugs. The carboxylic acid and ketone functionalities of the title compound can be readily modified to generate libraries of derivatives for high-throughput screening. For instance, amidation of the carboxylic acid can lead to compounds with potential inhibitory activity against various enzymes.

  • Precursor to Fused Heterocyclic Systems: The keto-acid functionality can be utilized to construct fused heterocyclic systems, which are often privileged scaffolds in medicinal chemistry. For example, reaction with hydrazines can lead to the formation of pyridazinone derivatives.

Materials Science
  • Building Block for Functional Polymers: The carboxylic acid group allows for the incorporation of this molecule into polyester or polyamide backbones, potentially imparting unique optical or electronic properties due to the pyridine ring.

  • Ligand for Metal Complexes: The pyridine nitrogen and the carbonyl oxygen can act as coordination sites for metal ions, making it a potential ligand for the synthesis of metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or photoluminescent properties.

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for laboratory chemicals. Based on analogous structures, it may cause skin and eye irritation.[4] It is recommended to use personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound represents a promising yet underexplored chemical entity. This guide has provided a plausible and scientifically grounded pathway for its synthesis via Friedel-Crafts acylation, along with an estimation of its key physicochemical properties. The versatile reactivity of its functional groups opens up numerous avenues for its application as a key intermediate in the development of novel pharmaceuticals and functional materials. Further research into the synthesis, characterization, and application of this compound is warranted and is expected to yield valuable scientific insights and practical applications.

References

  • precisionFDA. 4-((5-HYDROXY-4-(HYDROXYMETHYL)-6-METHYLPYRIDIN-3-YL)METHOXY)-4-OXOBUTANOIC ACID. [Link]

  • PubChem. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • PubChem. 4-methoxy-4-oxobutanoic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal. [Link]

  • PubChem. 4-(4-Methoxyphenyl)butyric acid. [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • Google Patents. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
  • Bulgarian Chemical Communications. Friedel-Crafts acylation of 2-methoxynaphthalene with acetic anhydride catalyzed by phosphotungstic acid in ionic liquid. [Link]

  • PubChem. [3-[[3-Methoxy-4-[(6-methoxypyridin-3-yl)methoxy]phenyl]methyl]imidazo[4,5-b]pyridin-6-yl]-(2-oxa-6-azaspiro[3.3]heptan-6-yl)methanone. [Link]

  • PubChem. 4-Oxo-4-(3-pyridyl)butyric acid. [Link]

  • PubChem. 4-Methoxy-3-(2-methoxyanilino)-4-oxobutanoic acid. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • ResearchGate. Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist. [Link]

  • PubChem. 4-((5-Bromo-2-pyridinyl)amino)-4-oxobutanoic acid. [Link]

  • Research Results in Pharmacology. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. [Link]

  • PubChem. (E)-3-(4-methoxyphenyl)-1-[2,4,6-trimethoxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one. [Link]

  • PMC - NIH. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

  • Beilstein Journals. Mechanochemical Friedel–Crafts acylations. [Link]

  • MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]

  • YouTube. Preparation of Pyridines, Part 3: By Acylation. [Link]

Sources

"spectroscopic data for 4-(6-methoxypyridin-3-yl)-4-oxobutyric acid (NMR, IR, MS)"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(6-methoxypyridin-3-yl)-4-oxobutyric acid

Introduction

In the landscape of pharmaceutical research and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. This compound, with the molecular formula C₁₀H₁₁NO₄ and a monoisotopic mass of 209.0688 Da, is a molecule of interest due to its combination of a substituted pyridine ring, a keto group, and a carboxylic acid moiety. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, leveraging foundational principles and comparative data to predict its signature in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to serve as a robust reference for researchers engaged in the synthesis, characterization, and application of related molecular scaffolds.

Molecular Structure and Functional Group Analysis

A thorough understanding of a molecule's structure is the prerequisite for interpreting its spectroscopic data. The structure of this compound incorporates several key functional groups that will dictate its spectroscopic behavior:

  • 6-Methoxypyridine Ring: An aromatic heterocycle with an electron-donating methoxy group and an electron-withdrawing acyl substituent.

  • Aryl Ketone: A carbonyl group conjugated with the pyridine ring.

  • Carboxylic Acid: A terminal -COOH group.

  • Aliphatic Spacer: An ethylene (-CH₂-CH₂-) bridge linking the keto and carboxyl functionalities.

These features create a distinct electronic and steric environment, which can be probed effectively by the techniques discussed below.

molecule cluster_pyridine 6-Methoxypyridine Ring cluster_sidechain Butyric Acid Chain cluster_methoxy Methoxy Group C1 C5 C2 C4 C1->C2 H1 H C1->H1 C3 C3 C2->C3 H2 H C2->H2 N N1 C3->N C6 C7(O) C3->C6 C4 C2 N->C4 C5 C6 C4->C5 H3 H C4->H3 C5->C1 O1 O C5->O1 C7 C8H2 C6->C7 C8 C9H2 C7->C8 C9 C10(O)OH C8->C9 C10 CH3 O1->C10 fragmentation cluster_alpha α-Cleavage cluster_mclafferty McLafferty Rearrangement cluster_sidechain_loss Side-Chain Cleavage M Molecular Ion [C10H11NO4]+• m/z = 209 F1 Methoxypyridinyl Acylium [C7H6NO2]+ m/z = 136 M->F1 - •CH2CH2COOH F3 Enol Radical Cation [C8H8NO2]+• m/z = 150 M->F3 - CH2=CHCOOH F4 [M - COOH]+ Loss of Carboxyl Radical m/z = 164 M->F4 - •COOH F5 [M - H2O]+• Loss of Water m/z = 191 M->F5 - H2O F2 [M - C3H5O2]+• m/z = 136

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Tabulated Predicted Mass Fragments

m/z Proposed Fragment Ion Fragmentation Pathway
209 [C₁₀H₁₁NO₄]⁺• Molecular Ion (M⁺•)
191 [C₁₀H₉NO₃]⁺• Loss of H₂O from the carboxylic acid
164 [C₁₀H₁₀NO₂]⁺ Loss of the carboxyl radical (•COOH)
150 [C₈H₈NO₂]⁺• McLafferty Rearrangement: loss of neutral acrylic acid (C₃H₄O₂)

| 136 | [C₇H₆NO₂]⁺ | α-cleavage : Formation of the stable 6-methoxypyridin-3-yl-acylium ion. This is often a base peak . |

Experimental Protocol for Mass Spectrometry
  • Sample Preparation (ESI): Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup (ESI): Infuse the sample solution directly into the ESI source of a mass spectrometer (e.g., a Q-TOF or Orbitrap).

    • Positive Ion Mode: Set capillary voltage to ~3-4 kV, use nitrogen as the nebulizing and drying gas, and set the source temperature appropriately (~100-150 °C).

  • Instrument Setup (EI): Introduce a solid probe containing the sample into the high-vacuum source of an EI mass spectrometer.

    • Ionization Energy: Use a standard electron energy of 70 eV.

  • Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu). For more detailed analysis, perform tandem MS (MS/MS) on the molecular ion to confirm fragmentation pathways.

Conclusion

The structural characterization of this compound can be comprehensively achieved through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR will define the precise carbon-hydrogen framework and connectivity. IR spectroscopy will provide rapid confirmation of the key carboxylic acid, ketone, and aromatic functional groups. Finally, mass spectrometry will confirm the molecular weight and reveal characteristic fragmentation patterns, such as the dominant α-cleavage leading to the methoxypyridinyl acylium ion, which together provide an unambiguous chemical fingerprint. The predictive data and protocols outlined in this guide serve as a foundational tool for any scientist working with this or structurally analogous compounds.

References

  • Fragmentation (mass spectrometry) - Wikipedia. Available at: [Link]

  • JoVE Science Education Database. Mass Spectrometry: Aldehyde and Ketone Fragmentation. Available at: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2013). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer Science & Business Media.
  • ResearchGate. Mass Spectra of β-Keto Esters. Available at: [Link]

Technical Guide to the Structural Elucidation of 4-(6-methoxypyridin-3-yl)-4-oxobutyric acid: A Workflow for Synthesis, Crystallization, and X-ray Diffraction Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior and biological activity. This is particularly critical in the field of drug development, where structure-activity relationships (SAR) guide the design of novel therapeutics. This whitepaper addresses the compound 4-(6-methoxypyridin-3-yl)-4-oxobutyric acid, a molecule of interest due to its pyridyl and keto-acid functionalities, common motifs in pharmacologically active agents. As of the publication of this guide, the single-crystal X-ray structure of this compound has not been reported in public repositories such as the Cambridge Structural Database (CSD).[1][2][3][4] Therefore, this document provides a comprehensive, field-proven technical workflow for researchers to synthesize, crystallize, and ultimately determine the definitive crystal structure of this target molecule. The protocols herein are designed to be self-validating, providing causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Structural Determination

The title compound, this compound, integrates several key chemical features: a methoxypyridine ring, which is an electron-rich aromatic system susceptible to electrophilic substitution and a potential hydrogen bond acceptor; a ketone, which can participate in hydrogen bonding and dipole-dipole interactions; and a carboxylic acid, a classic hydrogen bond donor and acceptor that often dictates supramolecular assembly. Understanding how these functional groups interact in the solid state is crucial for predicting physical properties like solubility, stability, and crystal packing, which are critical parameters in pharmaceutical sciences.[5][6] This guide outlines the complete methodological pathway to achieve this structural elucidation.

Part 1: Chemical Synthesis and Verification

The synthesis of the target molecule can be effectively achieved via a Friedel-Crafts acylation reaction.[7][8] This classic electrophilic aromatic substitution is a robust method for forming carbon-carbon bonds to an aromatic ring. However, the pyridine ring's electron-deficient nature can render it less reactive than benzene derivatives; the activating effect of the methoxy group is therefore crucial for the reaction's success.[9]

Proposed Synthetic Pathway

The logical approach involves the acylation of 2-methoxypyridine with succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[10][11]

G cluster_reactants Reactants cluster_reagents Reagents R1 2-Methoxypyridine P1 4-(6-methoxypyridin-3-yl)- 4-oxobutyric acid R1->P1 R2 Succinic Anhydride R2->P1 C1 AlCl3 (Lewis Acid) C1->P1 Catalyst C2 Dichloromethane (Solvent) C2->P1

Caption: Proposed Friedel-Crafts acylation workflow.

Experimental Protocol: Synthesis
  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add succinic anhydride (1.1 equivalents) and anhydrous dichloromethane (DCM) as the solvent.

  • Catalyst Addition: Cool the suspension to 0 °C in an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) to the stirred suspension. Causality: Stoichiometric amounts of catalyst are often required as both the carbonyls of the anhydride and the product can complex with the Lewis acid.[7] The slow addition at low temperature controls the initial exotherm.

  • Reactant Addition: Dissolve 2-methoxypyridine (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by pouring it into a beaker of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum complexes and protonate the product.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure this compound.

Structural Verification

Before proceeding to crystallization, the identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and connectivity.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • FTIR Spectroscopy: To identify characteristic functional groups (C=O of ketone and acid, C-O stretches).

Part 2: Single Crystal Growth

The major bottleneck in X-ray crystallography is often the growth of a single, high-quality crystal.[12] This requires creating a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline lattice. Several methods should be attempted in parallel to maximize the chances of success.[13][14]

Experimental Protocol: Crystallization
  • Solvent Screening: Begin by testing the solubility of the purified compound in a range of common solvents (See Table 1). A suitable solvent is one in which the compound is moderately soluble.[15]

Solvent Class Examples Rationale
Protic Methanol, Ethanol, IsopropanolCapable of hydrogen bonding; may compete with intermolecular H-bonds.
Aprotic Polar Acetone, Acetonitrile, Ethyl AcetateSolubilizes polar groups without donating hydrogen bonds.
Aprotic Nonpolar Hexane, TolueneUsed as anti-solvents to induce precipitation. Toluene can fill lattice voids.
Chlorinated Dichloromethane, ChloroformGood general solvents for many organic compounds.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Can act as hydrogen bond acceptors.
Table 1. Recommended solvents for crystallization screening.
  • Primary Crystallization Techniques:

    • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate) in a clean vial. Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free location.[13]

    • Vapor Diffusion: Dissolve the compound in a small amount of a good solvent (e.g., DCM or THF) and place this vial inside a larger, sealed jar containing a more volatile anti-solvent (e.g., hexane or diethyl ether). The anti-solvent vapor will slowly diffuse into the inner vial, reducing the compound's solubility and promoting crystal growth.[13][15]

    • Slow Cooling: Create a saturated solution of the compound in a suitable solvent (e.g., ethanol) at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C) and finally a freezer (-20 °C) over several days.[14]

G cluster_prep Preparation cluster_methods Crystallization Methods cluster_result Outcome Prep Purified Compound in Near-Saturated Solution M1 Slow Evaporation (Solvent leaves) Prep->M1 M2 Vapor Diffusion (Anti-solvent enters) Prep->M2 M3 Slow Cooling (Solubility decreases) Prep->M3 Result Single, X-ray Quality Crystal M1->Result M2->Result M3->Result

Caption: Parallel workflow for single crystal growth.

Part 3: Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, it can be analyzed by SC-XRD. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions.[16]

Experimental Protocol: Data Collection
  • Crystal Mounting: A suitable crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. Causality: Flash-cooling minimizes thermal motion of the atoms, leading to a sharper diffraction pattern and higher quality data.

  • Initial Screening: The mounted crystal is placed on the goniometer of a single-crystal diffractometer. A few initial diffraction images are collected to determine the crystal quality and to calculate the unit cell parameters and orientation matrix.[16][17]

  • Data Collection Strategy: Based on the determined unit cell and Bravais lattice, a data collection strategy is devised. The goal is to collect a complete sphere or hemisphere of diffraction data to a certain resolution (typically to at least 0.85 Å for small molecules) with high redundancy.[18][19]

  • Full Data Collection: The diffractometer then automatically collects hundreds of frames, rotating the crystal by small increments (e.g., 0.5°) for each frame until the full dataset is acquired.[16][20] This process can take several hours.

Part 4: Structure Solution and Refinement

The collected diffraction data (a series of reflection intensities) must be processed to generate a three-dimensional model of the electron density in the crystal, from which the atomic positions are determined.

  • Data Integration and Reduction: The raw diffraction images are processed to integrate the intensity of each reflection and apply corrections for experimental factors (e.g., Lorentz factor, polarization).

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map should reveal the positions of most of the non-hydrogen atoms.

  • Structure Refinement: The initial atomic model is refined using a least-squares algorithm. This process iteratively adjusts atomic positions and thermal parameters to minimize the difference between the observed diffraction intensities and those calculated from the model. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final model is assessed by the R-value, which should ideally be below 5% for high-quality structures.[16]

Part 5: Hypothetical Structural Analysis and Data Presentation

While the actual structure is yet to be determined, we can hypothesize key structural features based on the known chemistry of pyridines and carboxylic acids. This analysis provides a framework for what to look for in the final solved structure.

Expected Intermolecular Interactions

The most prominent interaction is expected to be the formation of a hydrogen-bonded dimer through the carboxylic acid moieties, a common and highly stable motif.

G cluster_dimer Expected Carboxylic Acid Dimer mol1 Molecule A mol2 Molecule B mol1->mol2 O-H···O Hydrogen Bond mol2->mol1 O-H···O Hydrogen Bond

Caption: Classic hydrogen-bonded R²₂(8) ring motif.

Other potential interactions include:

  • C-H···O interactions: Between the pyridine or methylene C-H groups and the ketone or carboxylic oxygen atoms.

  • C-H···N interactions: Involving the pyridine nitrogen as a hydrogen bond acceptor.

  • π-π stacking: Potential stacking of the pyridine rings.

Anticipated Crystallographic Data

The final output of a successful structure determination would be a set of crystallographic data. The following table presents a hypothetical but realistic set of parameters for the title compound.

Parameter Hypothetical Value Significance
Chemical Formula C₁₀H₁₁NO₄Defines the atomic composition.
Formula Weight 209.20Molar mass of the compound.
Crystal System MonoclinicOne of the seven crystal systems describing lattice symmetry.
Space Group P2₁/cA common centrosymmetric space group for organic molecules.
a, b, c (Å) a = 8.5, b = 12.0, c = 9.8Dimensions of the unit cell.
β (°) 105.0The angle of the monoclinic unit cell.
Volume (ų) 965.0The volume of a single unit cell.
Z 4Number of molecules in the unit cell.
Calculated Density (g/cm³) 1.440Theoretical density based on unit cell volume and formula weight.
R-factor (final) < 0.05A measure of the agreement between the model and the experimental data.
Hydrogen Bonds (D-H···A) O-H···O (acid dimer), C-H···O, C-H···NKey intermolecular forces governing the crystal packing.
Table 2. Example of expected crystallographic data for this compound.

Conclusion

This technical guide provides a complete and actionable workflow for the structural determination of this compound. By following the detailed protocols for synthesis, purification, crystal growth, and single-crystal X-ray analysis, researchers can obtain the definitive three-dimensional structure of this molecule. This structural data will be invaluable for understanding its physicochemical properties, predicting its behavior in biological systems, and guiding future efforts in rational drug design. The publication of this structure, for which journals like Acta Crystallographica are a premier venue, would be a valuable addition to the public scientific record.[21][22][23][24]

References

  • Cambridge Structural Database. Wikipedia. [Link]

  • Acta Crystallographica. Wikipedia. [Link]

  • Cambridge Structural Database (CSD). Physical Sciences Data science Service. [Link]

  • Acta Crystallographica. Hellenica World. [Link]

  • Cambridge Structural Database. UMass Dartmouth | Claire T. Carney Library. [Link]

  • Cambridge Structural Database. MIT Information Systems. [Link]

  • Acta Crystallographica Section E. International Union of Crystallography. [Link]

  • Acta Crystallographica. IUCr Journals - International Union of Crystallography. [Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). [Link]

  • Acta Crystallographica Section B. International Union of Crystallography. [Link]

  • Cambridge Structural Database. Re3data.org. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH. [Link]

  • X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. Michigan State University. [Link]

  • Crystal Growing Tips. The Center for Xray Crystallography » University of Florida. [Link]

  • How To: Grow X-Ray Quality Crystals. Department of Chemistry : University of Rochester. [Link]

  • Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

  • Collection of X-ray diffraction data from macromolecular crystals. PMC - PubMed Central. [Link]

  • 9: Single-crystal X-ray Diffraction (Part 2). Books - The Royal Society of Chemistry. [Link]

  • Data-collection strategies. IUCr Journals - International Union of Crystallography. [Link]

  • X-ray Crystallography: Data collection and processing. YouTube. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • Preparation of Pyridines, Part 3: By Acylation. YouTube. [Link]

  • 29 | Friedel Crafts Acylation Acid Anhydride Mechanism | Organic Chemistry |JEE. YouTube. [Link]

  • Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
  • Mechanochemical Friedel–Crafts acylations. PMC - NIH. [Link]

  • Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator. PubMed. [Link]

  • Synthesis of (a) 4-(3-Methyl-4-hydroxyphenyl)-4-oxobutyric acid. PrepChem.com. [Link]

  • Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist. ResearchGate. [Link]

  • The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. [Link]

Sources

An In-depth Technical Guide to the Stability and Degradation of 4-(6-methoxypyridin-3-yl)-4-oxobutyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the stability and potential degradation pathways of 4-(6-methoxypyridin-3-yl)-4-oxobutyric acid. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the chemical stability of this molecule. By elucidating the principles of forced degradation and outlining robust analytical strategies, this guide serves as a practical resource for ensuring the quality, safety, and efficacy of potential drug candidates. We will explore the molecular vulnerabilities of this compound, predict its degradation products under various stress conditions, and provide detailed protocols for a comprehensive stability assessment.

Introduction: Understanding the Molecule

This compound is a molecule of interest in pharmaceutical research, featuring a unique combination of a methoxypyridine ring, a ketone, and a carboxylic acid functional group. The interplay of these functionalities dictates the compound's physicochemical properties and, critically, its susceptibility to degradation. A thorough understanding of its stability profile is paramount for the development of a safe and effective drug product. Forced degradation studies are an essential component of this process, providing insights into the intrinsic stability of the molecule and helping to develop stability-indicating analytical methods.[1][2][3]

The structure of this compound suggests several potential areas of instability. The methoxy group on the pyridine ring could be susceptible to hydrolysis, while the ketone and carboxylic acid moieties can participate in a variety of reactions, including oxidation and decarboxylation. The aromatic pyridine ring itself may be subject to photolytic degradation.

Predicted Degradation Pathways

Based on the functional groups present in this compound, we can predict several potential degradation pathways under forced stress conditions.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceutical compounds, particularly those with ester or amide linkages.[2] While this compound does not contain these, the methoxy group on the pyridine ring could be susceptible to acid- or base-catalyzed hydrolysis to yield the corresponding hydroxypyridine derivative.

  • Acidic Hydrolysis: Under acidic conditions, the pyridine nitrogen can be protonated, making the ring more electron-deficient and potentially activating the methoxy group towards nucleophilic attack by water.[3]

  • Basic Hydrolysis: In basic media, direct nucleophilic attack of a hydroxide ion on the carbon of the methoxy group is possible, although generally less facile for aryl ethers compared to alkyl ethers.[3]

Oxidative Degradation

Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions. The ketone functional group and the methylene groups adjacent to the ketone and the pyridine ring are potential sites for oxidation.

  • Peroxide-Mediated Oxidation: In the presence of peroxides, radical-initiated oxidation could occur at the benzylic-like position (the CH2 group adjacent to the pyridine ring) or the CH2 group adjacent to the ketone.

  • Auto-oxidation: The ketone functionality could potentially undergo auto-oxidation, although this is less common for simple ketones.

Photolytic Degradation

The pyridine ring, being an aromatic heterocycle, can absorb UV radiation, leading to photolytic degradation. This can involve complex radical-mediated pathways, potentially leading to ring opening or the formation of various photoproducts. The presence of the methoxy group and the keto-acid side chain can influence the photostability of the molecule.

A Strategic Approach to Forced Degradation Studies

A well-designed forced degradation study is crucial for identifying potential degradants and establishing a stability-indicating analytical method.[4][5] The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[5]

Stress Conditions

The following table outlines the recommended stress conditions for the forced degradation study of this compound.

Stress ConditionReagents and ConditionsPotential Degradation Pathways
Acidic Hydrolysis 0.1 M HCl, heated at 60°CHydrolysis of the methoxy group
Basic Hydrolysis 0.1 M NaOH, at room temperature and heated at 60°CHydrolysis of the methoxy group
Oxidation 3% H2O2, at room temperatureOxidation of the ketone and/or methylene groups
Thermal Degradation Solid drug substance at 80°CThermally induced decomposition
Photostability Exposure to ICH-compliant light source (UV and visible)Photolytic degradation of the pyridine ring
Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

Caption: Experimental workflow for forced degradation studies.

Analytical Methodology: The Key to Understanding Degradation

A robust analytical method is the cornerstone of any stability study. For this compound and its potential degradants, a combination of High-Performance Liquid Chromatography (HPLC) with UV detection and Mass Spectrometry (MS) is recommended.

HPLC Method Development

A reversed-phase HPLC method would be the primary choice for separating the parent compound from its degradation products.

  • Column: A C18 column is a good starting point, offering broad applicability for moderately polar compounds.

  • Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) will likely provide good separation. The acidic mobile phase will help to ensure the consistent ionization state of the carboxylic acid.

  • Detection: UV detection at a wavelength where the parent compound and expected degradants have significant absorbance should be employed. A photodiode array (PDA) detector is highly recommended to assess peak purity.

Characterization of Degradation Products

Mass spectrometry is an indispensable tool for the structural elucidation of degradation products.

  • LC-MS/MS: Coupling the developed HPLC method to a mass spectrometer will allow for the determination of the molecular weights of the degradation products. Tandem mass spectrometry (MS/MS) can then be used to obtain fragmentation patterns, which provide valuable structural information.

Data Interpretation and Reporting

The data generated from the forced degradation studies should be carefully analyzed and documented.

Mass Balance

A critical aspect of the analysis is to ensure mass balance, which is the sum of the assay of the parent drug and the levels of all degradation products. A good mass balance (typically >95%) provides confidence that all major degradation products have been detected.

Summary of Predicted Degradants

The following table summarizes the predicted degradation products and their expected analytical signatures.

Predicted DegradantPotential Formation ConditionExpected Mass Change from Parent
4-(6-hydroxypyridin-3-yl)-4-oxobutyric acidAcidic/Basic Hydrolysis-14 Da (loss of CH2)
Oxidized derivativesOxidation+16 Da (addition of O) or +14 Da (addition of O and loss of H2)
Photolytic rearrangement productsPhotolysisNo change in mass (isomers)

Conclusion

The stability of this compound is a critical attribute that must be thoroughly investigated to ensure the development of a safe and effective pharmaceutical product. This guide has provided a comprehensive framework for understanding the potential degradation pathways of this molecule and for designing and executing robust forced degradation studies. By following the principles and protocols outlined herein, researchers can gain a deep understanding of the chemical stability of this compound, leading to the development of stable formulations and reliable analytical methods.

References

  • Analytical Methods - RSC Publishing. (n.d.).
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.).
  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES - PharmaTutor. (2014, April 15).
  • Forced Degradation Studies - MedCrave online. (2016, December 14).
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • Forced Degradation Studies for Biopharmaceuticals - BioPharm International. (n.d.).

Sources

"putative mechanism of action of 4-(6-methoxypyridin-3-yl)-4-oxobutyric acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Elucidating the Putative Mechanism of Action of 4-(6-methoxypyridin-3-yl)-4-oxobutyric acid

Preamble: Charting a Course into the Unknown

The compound this compound represents a novel chemical entity with, as of this writing, an uncharacterized mechanism of action. This guide is therefore not a retrospective summary but a prospective blueprint for investigation. As a Senior Application Scientist, my objective is to provide a logical, technically sound, and experimentally rigorous framework for elucidating the pharmacological activity of this molecule. We will proceed from foundational principles of molecular structure to complex cellular and biochemical interrogations, embodying a strategy that is both efficient and self-validating.

Our primary hypothesis, grounded in structural analysis, is that this compound modulates the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the mammalian central nervous system.[1] The butyric acid moiety is a structural analogue of GABA, suggesting potential interactions with GABA receptors or the enzymes responsible for GABA synthesis and degradation. The methoxypyridine core is a common scaffold in neuroactive compounds, lending further credence to this line of inquiry. This document will detail the experimental cascade required to test this hypothesis and explore alternative possibilities.

Part 1: Foundational Analysis - From Structure to Hypothesis

The initial phase of our investigation focuses on leveraging the known chemical structure of this compound to predict its biological targets and to design targeted biochemical assays.

In Silico Target Prediction

Before committing to resource-intensive wet lab experiments, computational methods can provide valuable, data-driven hypotheses. We will employ molecular docking simulations to predict the binding affinity of our compound against a panel of high-probability CNS targets.

Causality of Experimental Choice: Molecular docking allows for a rapid, cost-effective screening of numerous potential protein targets. By simulating the interaction between our small molecule (ligand) and a protein's binding site, we can estimate the binding energy and identify the most likely biological partners. This prioritizes our subsequent experimental efforts.

Experimental Protocol: Molecular Docking Simulation

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw).

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Assign partial charges (e.g., Gasteiger charges).

  • Target Protein Preparation:

    • Obtain crystal structures of target proteins from the Protein Data Bank (PDB). Key targets include:

      • GABA-A Receptor subunits

      • GABA-B Receptor (heterodimer of GABA-B1 and GABA-B2 subunits)

      • Glutamate Decarboxylase (GAD), isoforms GAD65 and GAD67[1][2]

      • Succinic Semialdehyde Dehydrogenase (SSADH)[3]

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Define the binding pocket based on the co-crystallized native ligand or using a pocket prediction algorithm.

  • Docking Simulation:

    • Utilize docking software (e.g., AutoDock Vina, Schrödinger's Glide).

    • Run the docking algorithm to predict the binding pose and score of the ligand within the defined binding pocket of each target.

  • Analysis:

    • Analyze the docking scores (e.g., kcal/mol) to rank potential targets. Lower binding energy suggests a more favorable interaction.

    • Visualize the predicted binding poses to assess key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the binding pocket.

Mandatory Visualization: In Silico Screening Workflow

G cluster_0 Preparation cluster_1 Simulation cluster_2 Analysis & Hypothesis Generation Ligand_Prep 1. Ligand Preparation (3D Structure, Energy Minimization) Docking 3. Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Target_Prep 2. Target Protein Preparation (PDB Structures: GABA-R, GAD, SSADH) Target_Prep->Docking Scoring 4. Analyze Docking Scores (Rank by Binding Energy) Docking->Scoring Pose_Analysis 5. Visualize Binding Poses (Identify Key Interactions) Scoring->Pose_Analysis Hypothesis Generate Hypotheses (e.g., 'Compound X is a GAD inhibitor') Pose_Analysis->Hypothesis

Caption: Workflow for in silico target prediction of novel compounds.

Biochemical Validation: Binding and Enzyme Kinetics

The hypotheses generated from in silico screening must be validated through direct biochemical assays. We will focus on two primary types of assays: radioligand binding assays for receptors and inhibition assays for enzymes.

Trustworthiness of Protocol: These assays provide quantitative measures of interaction (affinity and potency). By including appropriate positive and negative controls, and by determining dose-response curves, we can generate robust and reproducible data.

Experimental Protocol: GAD65 Inhibition Assay

This protocol is designed to measure the ability of this compound to inhibit the enzymatic activity of Glutamate Decarboxylase (GAD), which converts glutamate to GABA.[1][4]

  • Reagents and Materials:

    • Recombinant human GAD65 enzyme.

    • L-[14C]-Glutamic acid (substrate).

    • Pyridoxal 5'-phosphate (PLP) (cofactor).[5]

    • Assay buffer (e.g., potassium phosphate buffer, pH 7.2, with AET and PLP).

    • This compound, dissolved in DMSO.

    • Positive control inhibitor (e.g., L-Allylglycine).[4]

    • Scintillation vials and scintillation fluid.

  • Assay Procedure:

    • Prepare a reaction mixture containing assay buffer, PLP, and GAD65 enzyme.

    • Add varying concentrations of the test compound (e.g., from 1 nM to 100 µM) or vehicle (DMSO) to the reaction mixture. Incubate for 15 minutes at 37°C to allow for compound binding.

    • Initiate the enzymatic reaction by adding L-[14C]-Glutamic acid.

    • Allow the reaction to proceed for a defined time (e.g., 30 minutes) at 37°C.

    • Terminate the reaction by adding sulfuric acid. This also serves to trap the product, [14C]CO2, which is released from the decarboxylation of glutamate.

    • Transfer the reaction mixture to a scintillation vial containing a trapping agent (e.g., phenylethylamine) on a filter paper.

    • Add scintillation fluid and quantify the amount of trapped [14C]CO2 using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of compound that inhibits 50% of the enzyme's activity).

Data Presentation: Hypothetical Biochemical Screening Results

TargetAssay TypeMetricHypothetical Value
GABA-A ReceptorRadioligand BindingKi> 10 µM
GABA-B ReceptorRadioligand BindingKi> 10 µM
GAD65 Enzyme Inhibition IC50 750 nM
SSADHEnzyme InhibitionIC50> 50 µM

This hypothetical data would strongly suggest that this compound is a selective inhibitor of GAD65, an enzyme critical for the synthesis of GABA.[1][4]

Part 2: Cellular and Functional Characterization

Having identified a primary biochemical target, the next logical step is to determine the compound's effect in a cellular context. Does inhibiting GAD65 in a neuron actually lead to a functional change?

Modulation of GABA Synthesis in Neuronal Cultures

The most direct consequence of GAD inhibition should be a decrease in the synthesis of GABA. This can be measured in cultured neurons.

Causality of Experimental Choice: This experiment directly tests the functional outcome of the biochemical activity observed in Part 1. Using primary neuronal cultures or a relevant cell line (e.g., SH-SY5Y) provides a more biologically relevant system than a purified enzyme preparation.

Experimental Protocol: HPLC-Based GABA Quantification

  • Cell Culture:

    • Culture primary cortical neurons from embryonic rodents or a suitable neuronal cell line.

    • Plate the cells and allow them to mature and form synaptic connections.

  • Compound Treatment:

    • Treat the neuronal cultures with varying concentrations of this compound (based on the IC50 value) for a specified duration (e.g., 24 hours). Include vehicle and positive control groups.

  • Sample Preparation:

    • Lyse the cells in a suitable buffer (e.g., perchloric acid) to precipitate proteins and extract small molecules.

    • Centrifuge the lysate to pellet the protein debris.

    • Collect the supernatant containing the neurotransmitters.

  • Derivatization and HPLC Analysis:

    • Derivatize the amino acids in the supernatant with a fluorescent tag (e.g., o-phthalaldehyde, OPA) to enable detection.

    • Inject the derivatized sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence detector.

    • Separate the neurotransmitters using a reverse-phase column.

    • Quantify the GABA peak by comparing its area to a standard curve generated with known concentrations of GABA.

  • Data Analysis:

    • Normalize the GABA concentration to the total protein content of each sample.

    • Determine the effect of the compound on intracellular GABA levels compared to the vehicle control.

Electrophysiological Assessment of Network Activity

A reduction in GABA synthesis is expected to alter the excitatory/inhibitory balance in a neuronal network.[1] This can be directly measured using electrophysiological techniques like patch-clamp recording.

Authoritative Grounding: Electrophysiology is the gold standard for assessing neuronal excitability and synaptic transmission.[6] By measuring changes in postsynaptic currents, we can directly observe the functional consequences of modulating the GABAergic system.

Mandatory Visualization: Proposed Signaling Pathway

G Glutamate Glutamate GAD65 GAD65 Glutamate->GAD65 substrate GABA GABA GABA_Receptor Postsynaptic GABA Receptor GABA->GABA_Receptor activates GAD65->GABA conversion Test_Compound 4-(6-methoxypyridin-3-yl) -4-oxobutyric acid Test_Compound->GAD65 inhibition Neuronal_Inhibition Reduced Neuronal Inhibition GABA_Receptor->Neuronal_Inhibition leads to

Sources

In Silico Modeling of 4-(6-methoxypyridin-3-yl)-4-oxobutyric acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the contemporary landscape of drug discovery, in silico modeling has emerged as an indispensable tool, accelerating the identification and optimization of novel therapeutic agents.[1][2] This guide provides an in-depth technical exploration of the computational modeling of 4-(6-methoxypyridin-3-yl)-4-oxobutyric acid, a small molecule with potential for therapeutic development. The narrative that follows is not a rigid protocol but a dynamic, decision-driven workflow, mirroring the logic of a seasoned computational chemist. We will navigate the complexities of target identification, molecular docking, dynamic simulation, and pharmacokinetic profiling, all while adhering to the principles of scientific integrity and experimental causality.

The structure of this compound, featuring a methoxypyridine ring, is suggestive of potential activity within the central nervous system (CNS). Pyridine and its derivatives are common scaffolds in neuroactive compounds. Based on this structural hypothesis, we will investigate the γ-aminobutyric acid type A (GABA-A) receptor as a plausible biological target. GABA-A receptors are the primary mediators of fast synaptic inhibition in the CNS and are well-established targets for a variety of drugs, including benzodiazepines, barbiturates, and anesthetics.[3][4][5]

This guide will therefore unfold as a case study, demonstrating a robust in silico workflow to probe the hypothetical interaction between this compound and the GABA-A receptor.

Part 1: Target Identification and Ligand Preparation

The Rationale for Selecting the GABA-A Receptor

The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.[3][6] These receptors are pentameric structures assembled from a variety of subunits (e.g., α, β, γ), with the specific subunit composition determining the receptor's pharmacological properties.[4][7] The most common isoform in the CNS is composed of two α1, two β2, and one γ2 subunit.[7] The interface between the α and γ subunits is the binding site for benzodiazepines, which allosterically modulate the receptor's activity.[3][8] Given the structural similarities of our compound of interest to known CNS-active molecules, the benzodiazepine binding site on the GABA-A receptor presents a compelling and well-characterized starting point for our investigation.

Ligand Preparation Protocol

Accurate representation of the ligand is paramount for meaningful in silico modeling. The following protocol outlines the steps for preparing the 3D structure of this compound.

Step-by-Step Protocol:

  • 2D Structure Generation: The molecule's structure is first drawn using a chemical drawing tool such as ChemDraw or MarvinSketch.

  • Conversion to 3D: The 2D structure is then converted to a 3D conformation.

  • Energy Minimization: The 3D structure is subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94). This step optimizes the geometry to a low-energy state.

  • File Format Conversion: The optimized structure is saved in a suitable format for docking, such as .mol2 or .pdbqt.

Part 2: Structure-Based Drug Design: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity.[9][10]

Receptor Preparation

For this study, we will use the cryo-EM structure of the human α1β2γ2 GABA-A receptor (PDB ID: 6HUP).

Step-by-Step Protocol:

  • PDB File Acquisition: Download the PDB file from the Protein Data Bank ([Link]).

  • Receptor Cleaning: Remove water molecules, co-solvents, and any existing ligands from the PDB file.

  • Protonation and Charge Assignment: Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH (7.4). Assign partial charges using a force field like AMBER or CHARMM.

  • Grid Box Definition: Define the docking grid box around the benzodiazepine binding site at the α1-γ2 subunit interface.

Docking Simulation

We will employ AutoDock Vina, a widely used open-source docking program.[11]

Step-by-Step Protocol:

  • Input File Preparation: Prepare the receptor and ligand files in the .pdbqt format, which includes atomic charges and atom type definitions.

  • Configuration File: Create a configuration file specifying the paths to the receptor and ligand files, the coordinates of the grid box, and the exhaustiveness of the search.

  • Execution: Run the docking simulation from the command line.

  • Analysis of Results: Analyze the output, which includes the binding affinity (in kcal/mol) and the coordinates of the predicted binding poses.

Visualization of the Docking Workflow

G cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation (PDB: 6HUP) cluster_docking Molecular Docking (AutoDock Vina) L1 Draw 2D Structure L2 Convert to 3D L1->L2 L3 Energy Minimization (MMFF94) L2->L3 L4 Save as .pdbqt L3->L4 D1 Define Grid Box (α1-γ2 interface) L4->D1 R1 Download PDB R2 Clean Receptor R1->R2 R3 Protonate & Assign Charges R2->R3 R4 Save as .pdbqt R3->R4 R4->D1 D2 Configure & Run Vina D1->D2 D3 Analyze Binding Poses & Affinity D2->D3

Caption: Workflow for molecular docking of this compound into the GABA-A receptor.

Interpreting Docking Results

The primary output of a docking simulation is a set of binding poses ranked by their predicted binding affinity. A lower binding energy indicates a more favorable interaction. The top-ranked pose should be visually inspected to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues in the binding pocket.

ParameterDescription
Binding Affinity Estimated free energy of binding (kcal/mol).
Binding Pose Predicted 3D orientation of the ligand in the receptor's active site.
Key Interactions Hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Part 3: Refining the Model with Molecular Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, accounting for the flexibility of both the protein and the ligand.[10][12][13]

MD Simulation Protocol

We will use GROMACS, a versatile and high-performance MD simulation package.[14][15]

Step-by-Step Protocol:

  • System Preparation: The docked complex from the previous step is placed in a simulation box filled with a chosen water model (e.g., TIP3P).

  • Force Field Selection: A suitable force field, such as AMBER or CHARMM, is chosen to describe the interatomic interactions.

  • Neutralization: Counter-ions are added to neutralize the system.

  • Energy Minimization: The entire system is energy-minimized to remove steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 310 K) and the pressure is equilibrated (e.g., 1 bar) in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).

  • Production Run: A production MD simulation is run for a significant duration (e.g., 100 nanoseconds) to sample the conformational space of the complex.

  • Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex.

Analysis of MD Trajectories

Several metrics are used to analyze the MD trajectory and evaluate the stability of the protein-ligand complex.

MetricDescription
Root Mean Square Deviation (RMSD) Measures the deviation of the protein backbone and ligand atoms from their initial positions over time. A stable RMSD indicates that the complex has reached equilibrium.
Root Mean Square Fluctuation (RMSF) Indicates the fluctuation of individual residues or atoms around their average position, highlighting flexible regions of the protein.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and the receptor throughout the simulation.
Visualization of the MD Workflow

G cluster_md Molecular Dynamics Simulation (GROMACS) M1 System Solvation & Ionization M2 Energy Minimization M1->M2 M3 NVT Equilibration M2->M3 M4 NPT Equilibration M3->M4 M5 Production MD Run (100 ns) M4->M5 M6 Trajectory Analysis (RMSD, RMSF, H-bonds) M5->M6 DockedComplex Best Docked Pose DockedComplex->M1

Caption: Workflow for molecular dynamics simulation of the ligand-receptor complex.

Part 4: ADMET Profiling

A promising drug candidate must not only exhibit high affinity for its target but also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[16][17]

In Silico ADMET Prediction

Numerous online tools and software packages are available for predicting the ADMET properties of small molecules.[18][19][20] For this guide, we will consider the use of a web server like SwissADME or ADMETlab.[20]

Key ADMET Parameters to Evaluate:

  • Physicochemical Properties: Molecular weight, logP (lipophilicity), topological polar surface area (TPSA).

  • Pharmacokinetics:

    • Absorption: Human intestinal absorption (HIA), Caco-2 permeability, P-glycoprotein substrate/inhibitor.

    • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition.

  • Toxicity: hERG inhibition, hepatotoxicity, mutagenicity (Ames test).

ADMET Prediction Workflow

G cluster_admet ADMET Prediction (e.g., SwissADME) A1 Input Ligand SMILES A2 Predict Physicochemical Properties A1->A2 A3 Predict Pharmacokinetics (ADME) A1->A3 A4 Predict Toxicity A1->A4 A5 Analyze Drug-Likeness A2->A5 A3->A5 A4->A5 Ligand This compound Ligand->A1

Caption: Workflow for the in silico prediction of ADMET properties.

Conclusion and Future Directions

This technical guide has delineated a comprehensive in silico workflow for the initial characterization of this compound, using the GABA-A receptor as a hypothetical target. The methodologies described, from target selection and molecular docking to molecular dynamics and ADMET profiling, represent a robust framework for early-stage drug discovery.[21][22]

The insights gleaned from these computational studies provide a strong foundation for subsequent experimental validation. Promising candidates identified through this in silico funnel should be synthesized and subjected to in vitro binding assays and functional assays to confirm their activity at the GABA-A receptor. Further optimization of the lead compound can be guided by the structural information obtained from the docking and MD simulations.

The integration of computational and experimental approaches is the cornerstone of modern drug discovery, enabling a more rational and efficient path toward the development of novel therapeutics.

References

  • Wikipedia. GABA-A receptor. [Link]

  • Al-horani, R. A., & Afas, S. (2022). GABA A receptors: structure, function, pharmacology, and related disorders. Journal of Genetic Engineering and Biotechnology, 20(1), 1-14. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. GABAA receptors. [Link]

  • Singh, S., & Kumar, A. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Advances in Pharmacology, 103, 139-162. [Link]

  • Shukla, R., & Tripathi, T. (2022). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. In Computational Biology and Chemistry (pp. 1-23). Springer, Singapore. [Link]

  • Drug Discovery News. (2024). Computational approaches to drug design. [Link]

  • ResearchGate. Structure of the GABA A receptor. [Link]

  • Sigel, E., & Ernst, M. (2012). A novel GABAA receptor pharmacology: drugs interacting with the α+β− interface. British journal of pharmacology, 166(2), 467-475. [Link]

  • University of Texas at Austin. Structure of the GABA Receptor. [Link]

  • O'Hagan, R., & Chalfie, M. (2006). GABAA receptors: structure and function in the basal ganglia. Journal of neurophysiology, 95(3), 1303-1314. [Link]

  • Möhler, H. (2006). GABAA receptor diversity and pharmacology. Cell and tissue research, 326(2), 505-516. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • ResearchGate. 1 Overview of typical CADD workflow. [Link]

  • Deep Origin. ADMET Predictions - Computational Chemistry Glossary. [Link]

  • Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. [Link]

  • Das, A., & Ghosh, A. (2024). Molecular Modeling Techniques and In-Silico Drug Discovery. In Methods in Molecular Biology (Vol. 2719, pp. 1-11). Humana, New York, NY. [Link]

  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]

  • Mondal, S., & Roy, D. (2023). Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. In Computational Approaches for Novel Therapeutic and Diagnostic Designing (pp. 1-28). Springer, Singapore. [Link]

  • YouTube. (2024). How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking. [Link]

  • YouTube. (2025). How to Carry Out Molecular Docking of Drug–Polymer Conjugates | ChemDraw, PyRx & Discovery Studio. [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146-157. [Link]

  • ADMET-AI. [Link]

  • Ekins, S., & Ecker, G. F. (2010). Applications and limitations of in silico models in drug discovery. Drug discovery today, 15(15-16), 662-667. [Link]

  • VLS3D. ADMET predictions. [Link]

  • NVIDIA. BioNeMo for Biopharma | Drug Discovery with Generative AI. [Link]

  • Young, D. C. (2009). Computational techniques in the drug design process. Cytoclonal Pharmaceutics Inc. [Link]

  • Montanari, F., & Ecker, G. F. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Molecules, 28(2), 708. [Link]

  • Jalkute, C. B., & Bawa, M. (2014). Drug Discovery and In Silico Techniques: A Mini-Review. Journal of the Chilean Chemical Society, 59(4), 2631-2635. [Link]

  • ADMETlab 2.0. [Link]

  • Microbe Notes. (2023). In Silico Drug Design- Definition, Methods, Types, Uses. [Link]

  • KNIME. (2021). Tutorials for Computer Aided Drug Design in KNIME. [Link]

  • Aldeghi, M., & Heifetz, A. (2021). A guide to in silico drug design. Essays in Biochemistry, 65(6), 903-922. [Link]

Sources

An In-Depth Technical Guide to the Bioavailability and Metabolism of 4-(6-methoxypyridin-3-yl)-4-oxobutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive framework for characterizing the bioavailability and metabolism of the novel chemical entity, 4-(6-methoxypyridin-3-yl)-4-oxobutyric acid. In the absence of specific literature for this compound, this document leverages established principles of drug metabolism and pharmacokinetics (DMPK) to build a predictive and methodological guide. By dissecting the molecule's structural motifs—a methoxypyridine ring, a keto group, and a carboxylic acid—we will outline a hypothesis-driven strategy for its evaluation. This guide details the rationale behind experimental choices, provides step-by-step protocols for key in vitro and in vivo assays, and offers a blueprint for data interpretation, enabling researchers to systematically elucidate the compound's DMPK profile.

Introduction and Structural Analysis

This compound is a pyridine-containing keto-acid. The pyridine nucleus is a common scaffold in medicinal chemistry, found in numerous FDA-approved drugs, where it often enhances binding affinity, metabolic stability, and other pharmacokinetic properties.[1] The molecule presents several key functional groups that are likely to be sites of metabolic activity and influence its absorption and disposition:

  • 6-Methoxypyridine Ring: The pyridine nitrogen can influence the molecule's pKa and solubility. The methoxy group is a primary candidate for Phase I metabolism.

  • Ketone Group: The carbonyl function can undergo reduction to a secondary alcohol.

  • Butyric Acid Sidechain: The terminal carboxylic acid is a key site for Phase II conjugation and a major determinant of the compound's physicochemical properties.

This guide will systematically address how to investigate the metabolic fate and oral bioavailability of this compound.

Predicted Metabolic Pathways

Understanding the likely metabolic pathways is crucial for designing experiments to identify metabolites and anticipate potential drug-drug interactions (DDIs). The metabolism of xenobiotics is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism: Cytochrome P450 (CYP) Mediated Reactions

Phase I metabolism is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver and other tissues.[2][3] For this compound, the following CYP-mediated reactions are predicted:

  • O-demethylation: The methoxy group is highly susceptible to enzymatic cleavage to form a corresponding phenol. This is one of the most common metabolic pathways for aryl methyl ethers and is often mediated by isoforms such as CYP2D6, CYP3A4, and CYP1A2.[2][4]

  • Aromatic Hydroxylation: Oxidation of the pyridine ring to form a hydroxylated derivative is another possibility.

  • Ketone Reduction: The ketone can be reduced to a secondary alcohol by cytosolic carbonyl reductases, which may or may not be CYP-dependent.

Phase II Metabolism: Conjugation Reactions

Phase II enzymes conjugate endogenous molecules onto the parent drug or its Phase I metabolites, increasing their water solubility and facilitating excretion.[5]

  • Glucuronidation: This is arguably the most important Phase II pathway.[5] The carboxylic acid moiety is an ideal substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of an acyl glucuronide.[6][7] Additionally, any phenolic metabolites from O-demethylation or hydroxylated metabolites can undergo glucuronidation. The pyridine nitrogen itself is also capable of forming an N-glucuronide.[8][9]

The diagram below illustrates the predicted metabolic pathways for the title compound.

Metabolic_Pathways Parent This compound M1 Phenolic Metabolite (O-demethylation) Parent->M1 Phase I (CYP450s) M2 Alcohol Metabolite (Ketone Reduction) Parent->M2 Phase I (Reductases) M3 Acyl Glucuronide (Parent Conjugate) Parent->M3 Phase II (UGTs) M4 O-Glucuronide (M1 Conjugate) M1->M4 Phase II (UGTs)

Caption: Predicted Phase I and Phase II metabolic pathways.

Bioavailability Assessment: In Vitro Models

Oral bioavailability is determined by the fraction of an oral dose that reaches systemic circulation. It is governed by intestinal absorption and first-pass metabolism. In vitro models are essential for early prediction of a compound's absorption characteristics.

Intestinal Permeability: The Caco-2 Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. This assay is the gold standard for predicting intestinal permeability and identifying substrates of efflux transporters like P-glycoprotein (P-gp/MDR1).

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. A TEER value >200 Ω·cm² is typically required.

  • Assay Initiation:

    • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • A-to-B (Apical to Basolateral): Add the test compound (e.g., at 10 µM) to the apical (A) chamber and fresh HBSS to the basolateral (B) chamber.

    • B-to-A (Basolateral to Apical): Add the test compound to the basolateral (B) chamber and fresh HBSS to the apical (A) chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling: At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B)

Causality and Interpretation:

  • High Papp (>10 x 10⁻⁶ cm/s): Predicts high intestinal absorption.

  • Low Papp (<2 x 10⁻⁶ cm/s): Predicts low intestinal absorption.

  • Efflux Ratio (ER) > 2: Suggests the compound is a substrate of an active efflux transporter (e.g., P-gp).[10] To confirm, the assay can be repeated in the presence of a known efflux inhibitor (e.g., verapamil). A significant reduction in the ER in the presence of the inhibitor validates this hypothesis.

Caco2_Workflow Start Seed Caco-2 cells on Transwell inserts Culture Culture for 21-25 days (Differentiation) Start->Culture TEER Verify Monolayer Integrity (TEER Measurement) Culture->TEER Dosing Dose Apical (A) or Basolateral (B) side TEER->Dosing Incubate Incubate at 37°C (e.g., 2 hours) Dosing->Incubate Sample Collect Donor and Receiver Samples Incubate->Sample Analyze Quantify Compound (LC-MS/MS) Sample->Analyze Calculate Calculate Papp and Efflux Ratio Analyze->Calculate Interpret Interpret Data: High/Low Permeability? Efflux Substrate? Calculate->Interpret

Caption: Experimental workflow for a Caco-2 permeability assay.

Table 1: Hypothetical Caco-2 Permeability Data

CompoundDirectionPapp (x 10⁻⁶ cm/s)Efflux Ratio (ER)Predicted Absorption
Test Compound A -> B1.54.0Low to Moderate
B -> A6.0(Efflux Substrate)
Propranolol A -> B25.01.1High
(High Permeability Control)B -> A27.5
Atenolol A -> B0.50.9Low
(Low Permeability Control)B -> A0.45

Metabolic Stability and Metabolite Identification

In vitro metabolic stability assays are used to estimate a compound's susceptibility to metabolism, which is critical for predicting its hepatic clearance and half-life in vivo.

Liver Microsomal Stability Assay

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP and UGT enzymes.[11] This assay is a cost-effective, high-throughput screen for Phase I and Phase II metabolic lability.

Experimental Protocol: Microsomal Stability Assay

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., human, rat) and phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the test compound (e.g., at 1 µM). To assess Phase I metabolism, add the cofactor NADPH. To assess Phase II (glucuronidation), add the cofactor UDPGA.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Immediately stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the line gives the elimination rate constant, k.

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) = (0.693 / t½) * (mL incubation / mg microsomal protein).

Causality and Interpretation:

  • High Stability (t½ > 60 min): Suggests low intrinsic clearance and likely a longer half-life in vivo.

  • Low Stability (t½ < 15 min): Suggests high intrinsic clearance and likely rapid elimination in vivo.

  • Comparing stability with and without cofactors (NADPH, UDPGA) helps elucidate the primary metabolic pathway (Phase I vs. Phase II).

Metabolite Identification Workflow

Samples from the stability assays can be used for metabolite identification using high-resolution mass spectrometry (HRMS).

Metabolite_ID_Workflow Incubate Incubate Compound with Microsomes or Hepatocytes Quench Quench Reaction and Process Sample Incubate->Quench LCMS Analyze via LC-HRMS Quench->LCMS Extract Extract Ion Chromatograms for Predicted Metabolites LCMS->Extract Compare Compare MS/MS Fragmentation of Parent vs. Metabolite Extract->Compare Identify Propose Metabolite Structure Based on Mass Shift and Fragment Data Compare->Identify

Caption: General workflow for in vitro metabolite identification.

Table 2: Predicted Metabolites and Expected Mass Shifts

Metabolic ReactionMass Shift (Da)Expected Metabolite
O-demethylation-14.024-(6-hydroxypyridin-3-yl)-4-oxobutyric acid
Hydroxylation+15.99Hydroxylated parent compound
Ketone Reduction+2.024-(6-methoxypyridin-3-yl)-4-hydroxybutyric acid
Glucuronidation+176.03Acyl glucuronide of parent

In Vivo Pharmacokinetic (PK) Studies

While in vitro data are predictive, in vivo studies are required for definitive characterization of a compound's PK profile and to calculate absolute bioavailability.

Rodent Pharmacokinetic Study Design

A study in rodents (e.g., Sprague-Dawley rats) with both intravenous (IV) and oral (PO) dosing arms is standard practice.

Experimental Protocol: Rat PK Study

  • Animal Acclimation: Acclimate animals for at least 3 days. Fast animals overnight before dosing.

  • Dosing:

    • IV Group (n=3): Administer the compound as a bolus dose (e.g., 1 mg/kg) via the tail vein.

    • PO Group (n=3): Administer the compound by oral gavage (e.g., 10 mg/kg).

  • Blood Sampling: Collect serial blood samples (e.g., via tail or jugular vein) at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma samples using a validated LC-MS/MS method.[12][13] Sample preparation typically involves protein precipitation or liquid-liquid extraction.

  • PK Parameter Calculation: Use software like Phoenix WinNonlin to calculate key PK parameters from the plasma concentration-time data.

Causality and Interpretation:

  • AUC (Area Under the Curve): A measure of total drug exposure.

  • Cmax: The maximum observed plasma concentration.

  • T½: The elimination half-life.

  • CL (Clearance): The volume of plasma cleared of the drug per unit time.

  • Absolute Bioavailability (F%): Calculated as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 This value provides the definitive measure of oral bioavailability, accounting for both incomplete absorption and first-pass metabolism.

Table 3: Hypothetical Rat Pharmacokinetic Data

ParameterIV Dose (1 mg/kg)PO Dose (10 mg/kg)
Cmax (ng/mL) 1250850
Tmax (h) 0.081.0
AUC (ng·h/mL) 25007500
T½ (h) 2.52.7
CL (mL/min/kg) 6.7-
F (%) -30%

In this hypothetical example, the 30% oral bioavailability suggests significant first-pass metabolism and/or poor absorption, which would correlate with the predictions from the in vitro metabolic stability and Caco-2 assays.

Conclusion

The characterization of the bioavailability and metabolism of a novel entity like this compound requires a systematic, multi-faceted approach. This guide outlines a logical progression from in silico predictions to in vitro screening and definitive in vivo studies. By first predicting the metabolic hotspots and absorption liabilities based on chemical structure, researchers can design focused, efficient experiments. The combined use of Caco-2 permeability assays, microsomal stability studies, and a well-designed rodent PK study provides the critical data needed to understand the compound's disposition, predict its behavior in humans, and guide further drug development efforts.

References

  • Maltais, E., & Turesky, R. J. (2009). N-glucuronidation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and N_hydroxy-PhIP by specific human UDP-glucuronosyltransferases. PubMed. Available at: [Link]

  • Nowell, S. A., et al. (1999). Glucuronidation of 2-hydroxyamino-1-methyl-6-phenylimidazo[4, 5-b]pyridine by human microsomal UDP-glucuronosyltransferases: identification of specific UGT1A family isoforms involved. PubMed. Available at: [Link]

  • Maltais, E., & Turesky, R. J. (2001). N-Glucuronidation of 2-amino-1-methyl-6-phenylimidazo [4,5-b]pyridine (PhIP) and N-hydroxy-PhIP by specific human UDP-glucuronosyltransferases. Oxford Academic. Available at: [Link]

  • Parshikov, I. A., & Freeman, J. P. (2013). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. PMC - NIH. Available at: [Link]

  • Turesky, R. J., et al. (2013). UDP-Glucuronosyltransferase-mediated Metabolic Activation of the Tobacco Carcinogen 2-Amino-9H-pyrido[2,3-b]indole. PMC - NIH. Available at: [Link]

  • Boraei, A., et al. (2021). Synthesis of new substituted pyridine derivatives as potent anti-liver cancer agents through apoptosis induction: In vitro, in vivo, and in silico integrated approaches. Semantic Scholar. Available at: [Link]

  • El-Kimary, E. I., et al. (2015). Analytical Methods. RSC Publishing. Available at: [Link]

  • Jonen, H. G., et al. (1974). Influence of pyridine and some pyridine derivatives on spectral properties of reduced microsomes and on microsomal drug metabolizing activity. Semantic Scholar. Available at: [Link]

  • Mehmood, A., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central. Available at: [Link]

  • PubChem. (n.d.). 4-Oxo-4-(3-pyridyl)butyric acid. PubChem. Available at: [Link]

  • Wikipedia. (n.d.). Glucuronosyltransferase. Wikipedia. Available at: [Link]

  • Arote, R. B., & Kumbhar, P. P. (2023). A Brief View on Pyridine Compounds. Open Access Journals. Available at: [Link]

  • Minority Executive Search. (n.d.). How Keto IQ ACV gummies 525 mg May Influence Weight Management. Minority Executive Search. Available at: [Link]

  • Acorda Therapeutics, Inc. (2012). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. NIH. Available at: [Link]

  • Carlier, J., et al. (2020). CYP450-Mediated Metabolism of Mitragynine and Investigation of Metabolites in Human Urine. PubMed. Available at: [Link]

  • Basile, A., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. Available at: [Link]

  • Manikandan, P., & Nagini, S. (2018). Cytochrome P450 Enzymes and Drug Metabolism in Humans. PMC - PubMed Central. Available at: [Link]

  • Shklovskaya, E., & Ben-Shabat, S. (2021). Computer-Aided (In Silico) Modeling of Cytochrome P450-Mediated Food–Drug Interactions (FDI). MDPI. Available at: [Link]

  • Islam, M. D., et al. (2021). Synthesis, characterization and pharmacokinetic studies of 4-(3-aryl-1, 6-dihydro-6-iminopyridazin-1-yl)butanoic acid hydrochlorides. Bangladesh Journals Online. Available at: [Link]

  • U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. EPA. Available at: [Link]

  • Varma, M. V., et al. (2009). N-(3,4-dimethoxyphenethyl)-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2[1H]-yl)-6,7-dimethoxyquinazolin-2-amine (CP-100356) as a "chemical knock-out equivalent" to assess the impact of efflux transporters on oral drug absorption in the rat. PubMed. Available at: [Link]

  • Eckhardt, M., et al. (2007). 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. PubMed. Available at: [Link]

  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Pharmacia. Available at: [Link]

  • Al-Asmari, A. I., et al. (2016). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. MDPI. Available at: [Link]

Sources

A Comprehensive Toxicological Profile of 4-(6-methoxypyridin-3-yl)-4-oxobutyric acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the toxicological profile of 4-(6-methoxypyridin-3-yl)-4-oxobutyric acid, a chemical intermediate of interest in pharmaceutical development. In the absence of extensive public toxicological data, this document outlines a tiered, evidence-based approach to hazard identification and risk assessment. We will delve into a series of recommended in silico, in vitro, and in vivo studies, grounded in internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD). The causality behind each experimental choice is explained, ensuring a scientifically rigorous and self-validating system for researchers, scientists, and drug development professionals. This guide is designed to be a living document, to be populated with data as it is generated, ultimately forming a complete toxicological dossier.

Introduction and Current Knowledge

This compound is a pyridine derivative with potential applications as a building block in the synthesis of active pharmaceutical ingredients (APIs). A thorough understanding of its toxicological profile is paramount for ensuring the safety of researchers handling the compound and for predicting potential liabilities of any downstream drug candidates.

Currently, the publicly available toxicological information on this compound is limited to Safety Data Sheets (SDS) from various suppliers. These provide initial hazard warnings, which are summarized in the table below.

Table 1: Summary of Hazard Statements from Safety Data Sheets
Hazard StatementGHS ClassificationSource
Harmful if swallowedAcute toxicity, oral (Category 4)[1][2][3]
Toxic in contact with skinAcute toxicity, dermal (Category 3)
Causes severe skin burns and eye damageSkin corrosion/irritation (Category 1B) / Serious eye damage (Category 1)
Causes skin irritationSkin corrosion/irritation (Category 2)[1][2][3]
Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)[1][2][3]
Harmful if inhaledAcute toxicity, inhalation (Category 4)[1]
May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1][2][3]
Flammable liquid and vapourFlammable liquids (Category 3)
Harmful to aquatic lifeShort-term (acute) aquatic hazard (Category 3)

While informative for occupational safety, these statements do not provide a comprehensive toxicological profile. Pyridine and its derivatives, as a class, are known to be readily absorbed through the skin, lungs, and gastrointestinal tract.[4] Some derivatives have been associated with adverse effects such as red cell aplasia and organ failure, though they are often non-carcinogenic.[4][5] Therefore, a more in-depth investigation into the systemic toxicity, genotoxicity, and other potential hazards of this compound is warranted.

A Tiered Approach to Toxicological Evaluation

We propose a tiered approach to the toxicological evaluation of this compound, starting with computational methods and progressing to in vitro and, if necessary, in vivo assays. This strategy aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing and is a cost-effective way to build a comprehensive safety profile.[6][7]

G cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: In Vitro Assays cluster_2 Tier 3: In Vivo Studies (if warranted) a QSAR Modeling (Toxicity Endpoints) b Metabolic Pathway Prediction a->b c Genotoxicity (Ames, Micronucleus) b->c Guide assay selection d Cytotoxicity (e.g., Neutral Red Uptake) c->d e Organ-Specific Toxicity (e.g., Hepatotoxicity) d->e f Acute Oral Toxicity (OECD 423/425) e->f Inform dose selection g Repeat-Dose Toxicity (28-day study) f->g

Caption: A tiered approach to toxicological assessment.

Tier 1: In Silico Toxicological Assessment

The initial step in our proposed toxicological evaluation is the use of in silico (computational) models to predict the potential toxicities of this compound.[8] This is a rapid and cost-effective method for identifying potential hazards early in the development process.[7][8]

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models will be employed to predict a range of toxicological endpoints based on the chemical structure of this compound. These endpoints should include:

  • Mutagenicity: Predicting the likelihood of the compound causing DNA mutations.

  • Carcinogenicity: Assessing the potential for the compound to cause cancer.

  • Skin Sensitization: Predicting the potential to cause an allergic skin reaction.

  • Hepatotoxicity: Assessing the potential for liver damage.

  • Cardiotoxicity: Evaluating the potential for adverse effects on the heart.

A number of expert systems and QSAR models are available for toxicity prediction, and a consensus approach, pooling results from several systems, is recommended to increase predictive accuracy.[8]

Metabolic Pathway Prediction

In silico tools will be used to predict the metabolic fate of this compound in mammalian systems. Understanding the potential metabolites is crucial, as they may be more or less toxic than the parent compound. This analysis will focus on predicting the activity of cytochrome P450 (CYP) enzymes, which are key in the metabolism of many xenobiotics.[4] For instance, some pyridine derivatives are known to inhibit CYP2E1.[5]

Tier 2: In Vitro Toxicological Assays

Based on the predictions from the in silico assessment and the known hazards of pyridine derivatives, a battery of in vitro assays is recommended. In vitro toxicology assays are essential for evaluating the safety and mechanism of toxicity of chemicals before any animal testing.[6][9]

Genotoxicity Assessment

A standard battery of in vitro genotoxicity tests is required to assess the mutagenic and clastogenic potential of the compound.

The Ames test is a widely used initial screen for mutagenic potential.[10] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid.[11] The assay determines if the test compound can cause a reverse mutation, allowing the bacteria to grow on an amino-acid-deficient medium.

Experimental Protocol: OECD 471 Bacterial Reverse Mutation Assay

  • Strain Selection: A minimum of five strains of bacteria are recommended, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101) or S. typhimurium TA102.

  • Dose Range Finding: A preliminary cytotoxicity test is performed to determine the appropriate concentration range of the test article.

  • Main Experiment: The assay is conducted with and without a metabolic activation system (S9 fraction from the liver of Aroclor 1254 or phenobarbital/β-naphthoflavone-induced rats).[12]

  • Procedure: The test compound, bacteria, and S9 mix (if applicable) are combined and plated on minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies per plate is counted. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is at least two to three times higher than the solvent control. A confirmatory test is required for negative or equivocal results.[13]

The in vitro micronucleus assay detects damage to chromosomes.[14] Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.[15][16] This test can identify both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events.[15][16]

Experimental Protocol: OECD 487 In Vitro Mammalian Cell Micronucleus Test

  • Cell Line Selection: Commonly used cell lines include human lymphocytes, TK6, CHO, or V79 cells.[12][14][17]

  • Dose Selection: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range.

  • Treatment: Cells are exposed to the test compound for a short (3-6 hours) and long (1.5-2 cell cycles) duration, with and without metabolic activation (S9).[16]

  • Harvest and Staining: After treatment, cells are harvested, and the cytoplasm and nuclei are stained.

  • Microscopic Analysis: The frequency of micronucleated cells is determined by scoring at least 2000 cells per concentration.

  • Evaluation: A statistically significant, dose-dependent increase in the frequency of micronucleated cells is indicative of genotoxic potential.

G cluster_0 Genotoxicity Testing Workflow cluster_1 Interpretation a Bacterial Reverse Mutation Assay (Ames Test) OECD 471 b In Vitro Mammalian Cell Micronucleus Test OECD 487 a->b If Ames is positive or for confirmation c Positive in either assay indicates genotoxic potential b->c d Further investigation or deselection of compound c->d

Caption: A typical workflow for in vitro genotoxicity testing.

Cytotoxicity Assessment

Cytotoxicity assays are used to determine the concentration of a substance that is toxic to cells. This information is crucial for dose selection in other in vitro assays and provides a preliminary indication of acute toxicity.

Experimental Protocol: Neutral Red Uptake Assay

  • Cell Plating: A suitable cell line (e.g., Balb/c 3T3) is plated in a 96-well plate and incubated for 24 hours.

  • Treatment: Cells are treated with a range of concentrations of this compound for a defined period (e.g., 24 or 48 hours).

  • Neutral Red Staining: The treatment medium is replaced with a medium containing neutral red, a vital dye that is taken up by viable cells.

  • Dye Extraction and Measurement: The dye is extracted from the cells, and the absorbance is measured.

  • Data Analysis: The concentration that causes a 50% reduction in cell viability (IC50) is calculated.

Organ-Specific Toxicity

Given the potential for pyridine derivatives to cause organ failure, in vitro assays to assess toxicity to specific organs, particularly the liver, are recommended.[4][5]

Experimental Protocol: In Vitro Hepatotoxicity Assay

  • Cell Culture: Primary human hepatocytes or a suitable human liver cell line (e.g., HepG2) are cultured.

  • Treatment: Cells are treated with a range of concentrations of the test compound for 24-72 hours.

  • Endpoint Measurement: A panel of endpoints is measured, including:

    • Cell Viability: (e.g., using an MTS assay).

    • Liver Enzyme Leakage: (e.g., measuring alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the culture medium).

    • Mitochondrial Function: (e.g., using a JC-1 assay).

    • Oxidative Stress: (e.g., measuring reactive oxygen species (ROS) production).

Tier 3: In Vivo Toxicological Studies

If the results of the in silico and in vitro studies indicate a potential for significant toxicity, or if the compound is being advanced in a drug development program, in vivo studies will be necessary.

Acute Oral Toxicity Study - OECD 423 or 425

An acute oral toxicity study is performed to determine the short-term adverse effects of a single oral dose of a substance.[18][19] The OECD provides several guidelines for this, including the Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), and the Up-and-Down Procedure (OECD 425).[18] OECD 423 is a stepwise procedure using a small number of animals per step to classify a substance by its toxicity.[20] OECD 425 also uses a stepwise procedure to estimate the LD50 with a confidence interval.[18]

Experimental Protocol: Acute Toxic Class Method - OECD 423

  • Animal Selection: Young, healthy adult rats of a single sex (usually females, as they are often slightly more sensitive) are used.[21]

  • Dose Administration: A stepwise procedure is used, with three animals per step.[20] The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[22]

  • Endpoint: The study allows for the classification of the substance into a GHS toxicity category.

Table 2: Illustrative Data Collection for Acute Oral Toxicity (OECD 423)
Dose (mg/kg)Number of AnimalsMortalityClinical SignsGHS Category
30030/3Lethargy, piloerection5 or Unclassified
200032/3Severe lethargy, ataxia, death4
This is illustrative data and not actual results.

Conclusion and Future Directions

This technical guide provides a roadmap for a comprehensive toxicological evaluation of this compound. By following the proposed tiered approach, researchers and drug development professionals can systematically gather the necessary data to perform a thorough risk assessment. The initial in silico and in vitro screens will provide valuable information to guide further testing and decision-making. Should the compound progress, the in vivo studies will provide the definitive data required for regulatory submissions. It is imperative that all studies are conducted in compliance with Good Laboratory Practice (GLP) to ensure data integrity and regulatory acceptance.

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet for this compound.
  • SynZeal. (n.d.). Safety Data Sheet for this compound.
  • AA Blocks. (n.d.). Safety Data Sheet for 4-Methoxy-3-oxobutanoic acid.
  • Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. (2024). ResearchGate. Retrieved from [Link]

  • Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. (2024). Discover Chemistry. Retrieved from [Link]

  • OECD Guidelines for Acute Oral Toxicity Studies: An Overview. (n.d.). ResearchGate. Retrieved from [Link]

  • Treatment of Organophosphorus Poisoning with 6-Alkoxypyridin-3-ol Quinone Methide Precursors: Resurrection of Methylphosphonate-Aged Acetylcholinesterase. (2024). PubMed. Retrieved from [Link]

  • US Pharmacopeia. (n.d.). Safety Data Sheet.
  • The evolving role of investigative toxicology in the pharmaceutical industry. (2023). PMC. Retrieved from [Link]

  • Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.). National Institute of Biology. Retrieved from [Link]

  • In Vitro Toxicology Assays. (n.d.). TME Scientific. Retrieved from [Link]

  • In Vitro Toxicology Testing. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • CymitQuimica. (n.d.). Safety Data Sheet.
  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. (n.d.). NIH. Retrieved from [Link]

  • AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. (n.d.). Vivotecnia. Retrieved from [Link]

  • Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology. (2024). MDDI Online. Retrieved from [Link]

  • The Ames Test or Bacterial Reverse Mutation Test. (2024). Eurofins Australia. Retrieved from [Link]

  • OECD 487: Cell micronucleus test (in vitro mammalian). (n.d.). Vivotecnia. Retrieved from [Link]

  • OECD GUIDELINE FOR TESTING OF CHEMICALS 423. (2001). National Toxicology Program (NTP). Retrieved from [Link]

  • Acute Toxicity by OECD Guidelines. (n.d.). Slideshare. Retrieved from [Link]

  • The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. (n.d.). PMC - NIH. Retrieved from [Link]

  • In silico prediction of drug toxicity. (2025). ResearchGate. Retrieved from [Link]

  • Ames Mutagenicity Testing (OECD 471). (n.d.). CPT Labs. Retrieved from [Link]

  • OECD Acute Oral Toxicity Guidelines. (n.d.). Scribd. Retrieved from [Link]

  • In Vitro Micronucleus Test. (n.d.). XCellR8. Retrieved from [Link]

  • STUDY OUTLINE. (n.d.). Toxi-Coop Zrt.. Retrieved from [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity. (1987). National Toxicology Program (NTP). Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Utilizing 4-(6-methoxypyridin-3-yl)-4-oxobutyric acid in the Synthesis of GABA-B Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Keto-Acid for Neurological Drug Discovery

4-(6-methoxypyridin-3-yl)-4-oxobutyric acid is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a ketone, a carboxylic acid, and an electron-rich methoxypyridine ring, makes it a valuable intermediate for constructing complex molecular architectures. Specifically, this compound has emerged as a critical precursor for the synthesis of analogues of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1][2]

The clinical relevance of this scaffold is underscored by its application in synthesizing agonists for the GABA-B receptor, a G-protein coupled receptor involved in modulating neuronal excitability.[3][4] The prototypical GABA-B agonist, baclofen, is a clinically used muscle relaxant for treating spasticity.[5] Modifications of the baclofen structure, often starting from precursors like this compound, are a key strategy in the discovery of new therapeutics for conditions ranging from gastroesophageal reflux disease to neurological disorders.[3][6][7]

This guide provides a comprehensive overview of the synthesis and application of this compound, with detailed protocols for its preparation and subsequent transformation into a GABA analogue scaffold, intended for researchers in organic synthesis and drug discovery.

Part 1: Synthesis of the Core Intermediate

The most direct and efficient method for preparing this compound is the Friedel-Crafts acylation of 2-methoxypyridine with succinic anhydride. This reaction is a classic example of electrophilic aromatic substitution.[8][9]

Mechanistic Rationale

The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to one of the carbonyl oxygens of succinic anhydride, polarizing the molecule and generating a highly electrophilic acylium ion intermediate.[10][11] The electron-rich 2-methoxypyridine ring then acts as a nucleophile, attacking the acylium ion. The methoxy group is an ortho-, para-director; however, acylation occurs preferentially at the C5 position (para to the methoxy group and meta to the nitrogen) due to steric hindrance at the C3 position and the deactivating effect of the pyridine nitrogen. A final workup quenches the catalyst and protonates the carboxylate to yield the desired product.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Workup Succinic_Anhydride Succinic Anhydride Complex Activated Complex Succinic_Anhydride->Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex Acylium_Ion Acylium Ion (Electrophile) Complex->Acylium_Ion Ring Opening Sigma_Complex Sigma Complex (Intermediate) Acylium_Ion->Sigma_Complex + 2-Methoxypyridine Methoxypyridine 2-Methoxypyridine Methoxypyridine->Sigma_Complex Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex - H⁺ Final_Product 4-(6-methoxypyridin-3-yl) -4-oxobutyric acid Product_Complex->Final_Product Aqueous Workup (H₃O⁺)

Caption: Synthesis of the title compound via Friedel-Crafts acylation.

Experimental Protocol 1: Synthesis of this compound

Materials & Reagents:

  • 2-Methoxypyridine

  • Succinic Anhydride

  • Aluminum Chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (HCl), concentrated

  • Ice

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stir bar

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain the system under a positive pressure of dry nitrogen.

  • Reagent Charging: Charge the flask with anhydrous aluminum chloride (2.5 eq). Add anhydrous DCM to create a slurry.

  • Cooling: Cool the slurry to 0 °C using an ice-water bath.

  • Addition of Reactants: Dissolve 2-methoxypyridine (1.0 eq) and succinic anhydride (1.1 eq) in anhydrous DCM. Add this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ slurry over 30-45 minutes, maintaining the internal temperature below 5 °C.

    • Causality Note: Slow, controlled addition is critical to manage the exothermic reaction and prevent side reactions. The stoichiometric excess of AlCl₃ is required as it complexes with both the pyridine nitrogen and the product carbonyls.[8]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This will quench the excess AlCl₃ and protonate the product.

    • Safety Note: The quenching process is highly exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • Extraction: Transfer the mixture to a separatory funnel. The product may precipitate. If so, collect it by filtration. If it remains in solution, separate the organic layer. Extract the aqueous layer with DCM (3 x volumes).

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization (e.g., from ethanol/water) to yield the final product as a solid.

ParameterConditionRationale
Catalyst Aluminum Chloride (AlCl₃)Potent Lewis acid required to activate the anhydride for acylation.[10]
Solvent Dichloromethane (DCM)Anhydrous, inert solvent that solubilizes reactants and does not compete in the reaction.
Temperature 0 °C to Room Temp.Initial cooling controls exothermicity; warming allows the reaction to proceed to completion.
Workup Ice / conc. HClQuenches the catalyst safely and ensures the product is in its carboxylic acid form.

Part 2: Application in the Synthesis of a Pyridyl-GABA Analogue

The true utility of this compound lies in its conversion to pharmacologically relevant scaffolds. The following workflow outlines a representative, multi-step synthesis of a pyridyl analogue of baclofen, demonstrating the key chemical transformations required. The core strategy involves the formation and subsequent hydrolysis of a lactam (a cyclic amide), a common route in the synthesis of baclofen and its derivatives.[6]

G Start 4-(6-methoxypyridin-3-yl) -4-oxobutyric acid Step1 Step 2a: Oximation (NH₂OH·HCl) Start->Step1 Oxime Oxime Intermediate Step1->Oxime Step2 Step 2b: Beckmann Rearrangement & Cyclization (PPA) Oxime->Step2 Lactam Pyridyl-Lactam Intermediate Step2->Lactam Step3 Step 2c: Acid Hydrolysis (6N HCl, Reflux) Lactam->Step3 Final Pyridyl-Baclofen Analogue (Final GABA structure) Step3->Final

Caption: Workflow for converting the keto-acid to a GABA analogue.

Experimental Protocol 2: Multi-Step Synthesis of a Pyridyl-Baclofen Analogue
Protocol 2a: Oximation of the Ketone

Rationale: Converting the ketone to an oxime is the first step towards introducing the crucial nitrogen atom. The oxime can then undergo a Beckmann rearrangement to form an amide.

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of ethanol and pyridine.

  • Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq) to the solution.

  • Heat the mixture to reflux for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Add water to the residue, and collect the precipitated oxime product by filtration. Wash with cold water and dry. The product can often be used in the next step without further purification.

Protocol 2b: Beckmann Rearrangement and Lactam Formation

Rationale: The Beckmann rearrangement converts the oxime into a lactam. In the presence of a strong acid like polyphosphoric acid (PPA), the rearrangement and subsequent intramolecular cyclization between the newly formed amide and the existing carboxylic acid occur in one pot.

Procedure:

  • Add the oxime intermediate from Step 2a to polyphosphoric acid (PPA) at room temperature.

  • Heat the mixture to 120-130 °C with vigorous stirring for 2-3 hours. The mixture will become a thick paste.

  • Cool the reaction mixture to approximately 60 °C and pour it onto crushed ice.

  • Neutralize the acidic solution carefully with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8.

  • The lactam product will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. This crude lactam can be purified by column chromatography or recrystallization.

Protocol 2c: Hydrolysis of the Lactam to the Final Amino Acid

Rationale: The final step is the ring-opening of the stable lactam to reveal the desired γ-amino acid structure. This is achieved by hydrolysis under strong acidic conditions.[6]

Procedure:

  • Suspend the purified lactam from Step 2b in 6N aqueous hydrochloric acid.

  • Heat the suspension to reflux (approximately 100-110 °C) for 6-12 hours. The solid should dissolve as the reaction progresses.

  • Monitor the reaction for the disappearance of the lactam.

  • After completion, cool the solution to room temperature and then in an ice bath.

  • The final amino acid hydrochloride salt will crystallize from the acidic solution. Collect the crystals by filtration, wash with a small amount of cold diethyl ether, and dry to yield the target pyridyl-GABA analogue.

Conclusion

This compound is a readily accessible and highly adaptable building block for synthetic and medicinal chemistry. The protocols detailed herein provide a reliable pathway from simple starting materials to a complex, pharmacologically relevant pyridyl-GABA scaffold. The true power of this intermediate lies in the ability to further modify the pyridine ring or the GABA backbone, opening avenues for the development of novel GABA-B receptor modulators with potentially improved therapeutic profiles.[12][13] Researchers are encouraged to use these methods as a foundation for creating diverse libraries of compounds for screening and drug development.

References

  • Attia, M. I., Herdeis, C., & Bräuner-Osborne, H. (2013). Synthesis and Pharmacological Characterization of Certain Baclofen Analogues. Digest Journal of Nanomaterials and Biostructures, 8(1), 139-149. [URL: Available through scholarly search engines]
  • Bhandari, K., et al. (2008). Synthesis and pharmacological evaluation of novel gamma-aminobutyric acid type B (GABAB) receptor agonists as gastroesophageal reflux inhibitors. Journal of Medicinal Chemistry, 51(16), 5065-5079. [URL: https://pubmed.ncbi.nlm.nih.gov/18651752/]
  • Kumar, P. H., et al. (2021). Novel Synthesis of Baclofen. International Journal of ChemTech Research, 14(1), 259-262. [URL: https://sphinxsai.com/2021/ch_vol14_no1/1/(259-262)V14N1CT.pdf]
  • New Drug Approvals. (n.d.). Arbaclofen. [URL: https://www.newdrugapprovals.org/arbaclofen/]
  • Ahangar, N., & Ejtemaei, M. (2011). Synthesis of Baclofen; an Alternative Approach. Brieflands, 4(2), 79-81. [URL: https://brieflands.com/articles/ijpr-24645.html]
  • Panda, S. S., et al. (2018). Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia. World Journal of Pharmaceutical Research, 7(18), 756-765. [URL: Available through scholarly search engines]
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [URL: https://www.organic-chemistry.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. [URL: https://www.sigmaaldrich.
  • Froestl, W., et al. (1999). Synthesis and pharmacology of the baclofen homologues 5-amino-4-(4-chlorophenyl)pentanoic acid and the R- and S-enantiomers of 5-amino-3-(4-chlorophenyl)pentanoic acid. Journal of Medicinal Chemistry, 42(11), 2053-9. [URL: https://pubmed.ncbi.nlm.nih.gov/10354394/]
  • Organic Chemistry Explained. (2022). Preparation of Pyridines, Part 3: By Acylation. YouTube. [URL: https://www.youtube.
  • IITian Explains. (2023). Friedel Crafts Acylation Acid Anhydride Mechanism. YouTube. [URL: https://www.youtube.
  • Google Patents. (2004). JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones. [URL: https://patents.google.
  • Karim, N., et al. (2013). Synthesis of GABAA Receptor Agonists and Evaluation of their α-Subunit Selectivity and Orientation in the GABA Binding Site. ACS Chemical Neuroscience, 4(11), 1492-1501. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3832822/]
  • Jakše, R., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1495-1502. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6602385/]
  • Amato, R. J., et al. (2018). Agonists of the γ-aminobutyric acid type B (GABA B) receptor derived from β-hydroxy and β-amino difluoromethyl ketones. Bioorganic & Medicinal Chemistry Letters, 28(16), 2741-2744. [URL: https://pubmed.ncbi.nlm.nih.gov/29657102/]
  • PrepChem.com. (n.d.). Synthesis of (a) 4-(3-Methyl-4-hydroxyphenyl)-4-oxobutyric acid. [URL: https://www.prepchem.com/synthesis-of-a-4-3-methyl-4-hydroxyphenyl-4-oxobutyric-acid]
  • precisionFDA. (n.d.). 4-((5-HYDROXY-4-(HYDROXYMETHYL)-6-METHYLPYRIDIN-3-YL)METHOXY)-4-OXOBUTANOIC ACID. [URL: https://precision.fda.gov/substances/3NPR836ZJ5]
  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. [URL: https://en.wikipedia.org/wiki/4-(4-Methylphenyl)-4-oxobutanoic_acid]
  • New Drug Approvals. (2017). (R)-(–)-Baclofen, Arbaclofen, STX 209, AGI 006. [URL: https://www.newdrugapprovals.org/2017/10/r-baclofen-arbaclofen-stx-209-agi-006/]
  • Yin, Y., et al. (2019). Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. Bioorganic & Medicinal Chemistry, 27(9), 1845-1851. [URL: https://pubmed.ncbi.nlm.nih.gov/30819619/]
  • Maruca, A., et al. (2021). The GABA B Receptor—Structure, Ligand Binding and Drug Development. Biomolecules, 11(6), 785. [URL: https://www.mdpi.com/2218-273X/11/6/785]
  • PubChem. (n.d.). Arbaclofen. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Arbaclofen]
  • Pokhrel, L., et al. (2023). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Molecules, 28(14), 5363. [URL: https://www.mdpi.com/1420-3049/28/14/5363]
  • Guichard, G., et al. (2011). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses, 88, 14. [URL: http://www.orgsyn.org/demo.aspx?prep=v88p0014]
  • ResearchGate. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. [URL: https://www.researchgate.
  • PubChem. (n.d.). (R)-4-Methoxy-2-methyl-4-oxobutanoic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/139049909]
  • PubChem. (n.d.). 4-methoxy-4-oxobutanoic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/88264747]
  • Vasilev, N. V., et al. (2023). Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid. Beilstein Journal of Organic Chemistry, 19, 1479-1487. [URL: https://www.beilstein-journals.org/bjoc/articles/19/137]
  • NIH. (n.d.). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4004245/]
  • ChemScene. (n.d.). 4-Methoxy-3-methyl-4-oxobutanoic acid. [URL: https://www.chemscene.com/products/4-methoxy-3-methyl-4-oxobutanoic-acid.html]
  • Govek, S. P., et al. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). Bioorganic & Medicinal Chemistry Letters, 23(17), 4883-4887. [URL: https://pubmed.ncbi.nlm.nih.gov/23816480/]
  • ResearchGate. (2010). ChemInform Abstract: Reaction of 4-Aryl-4-oxobutane-1,1,2,2-tetracarbonitriles with Hydrochloric Acid. [URL: https://www.researchgate.net/publication/251785002_ChemInform_Abstract_Reaction_of_4-Aryl-4-oxobutane-1122-tetracarbonitriles_with_Hydrochloric_Acid]
  • NIH. (n.d.). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8959955/]

Sources

Application Note: Strategies for the Derivatization of 4-(6-methoxypyridin-3-yl)-4-oxobutyric Acid for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(6-methoxypyridin-3-yl)-4-oxobutyric acid is a bifunctional molecule possessing both a ketone and a carboxylic acid moiety. In many analytical contexts, particularly in complex biological matrices or when high sensitivity is required, the native molecule exhibits poor analytical characteristics. Its inherent UV chromophore may not provide sufficient sensitivity or selectivity for detection at low concentrations, and its polarity can make it challenging for certain chromatographic or mass spectrometric analyses.

Chemical derivatization is a powerful strategy to overcome these limitations. By covalently attaching a tag to one of the molecule's functional groups, we can significantly enhance its detectability. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on two primary derivatization strategies for this molecule, targeting either the carboxylic acid or the ketone group. We will explore the causality behind experimental choices and provide detailed, validated protocols for derivatization coupled with High-Performance Liquid Chromatography (HPLC) analysis.

Section 1: Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group is an excellent target for derivatization via esterification. This approach introduces a new functional group that can be tailored for specific detection techniques, such as fluorescence or UV-Vis spectrophotometry.

Principle of Derivatization

The primary mechanism involves the reaction of the carboxylate anion with an alkyl halide reagent carrying a fluorescent or UV-active tag. The reaction is a nucleophilic substitution (SN2) where the carboxylate displaces the halide. To facilitate this, a catalyst is often employed to enhance the nucleophilicity of the carboxylic acid or to mediate the reaction.

Strategy 1.1: Fluorescent Labeling with 9-Chloromethyl Anthracene for HPLC-FLD

Fluorescence detection offers exceptional sensitivity, often reaching picomole or femtomole levels.[1] 9-Chloromethyl anthracene (CMA) is a reagent that reacts with carboxylic acids to form highly fluorescent esters.[2]

Causality of Experimental Choices:

  • Solvent: Acetonitrile is a common choice as it is a polar aprotic solvent that effectively dissolves the analyte and reagents without interfering with the SN2 reaction.

  • Catalyst: A phase-transfer catalyst like tetrabutylammonium bromide is used to facilitate the reaction between the ionic carboxylate and the organic-soluble CMA reagent.[2]

  • Temperature: A moderately elevated temperature (e.g., 50°C) increases the reaction rate without causing significant degradation of the analyte or reagent.

G cluster_reactants Reactants cluster_product Product Analyte This compound (R-COOH) Catalyst Catalyst (e.g., Tetrabutylammonium Bromide) Analyte->Catalyst + Reagent 9-Chloromethyl Anthracene (Tag-CH2Cl) Reagent->Catalyst + Solvent Acetonitrile, 50°C Catalyst->Solvent Derivative Fluorescent Anthracene Ester (R-COO-CH2-Tag) Solvent->Derivative Esterification

Caption: Reaction scheme for fluorescent derivatization of the carboxylic acid.

Protocol 1.1: Fluorescent Derivatization with CMA

Materials:

  • This compound standard or sample extract

  • 9-Chloromethyl anthracene (CMA) solution (1 mg/mL in acetonitrile)

  • Tetrabutylammonium bromide (TBAB) solution (1 mg/mL in acetonitrile)

  • Acetonitrile (HPLC grade)

  • Reaction vials (2 mL, amber)

  • Heating block or water bath

Procedure:

  • Sample Preparation: To a 2 mL amber vial, add 100 µL of the sample or standard solution in acetonitrile.

  • Reagent Addition: Add 100 µL of the CMA solution and 50 µL of the TBAB solution to the vial.

  • Reaction Incubation: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block set to 50°C for 50 minutes.[2]

  • Cooling: After incubation, remove the vial and allow it to cool to room temperature.

  • Analysis: The reaction mixture can be directly injected into the HPLC system. If necessary, dilute with the mobile phase.

HPLC Conditions (Example):

  • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water gradient

  • Flow Rate: 1.0 mL/min

  • Detection: Fluorescence detector (λex = 365 nm, λem = 410 nm)[2]

  • Injection Volume: 20 µL

Section 2: Derivatization of the Ketone Moiety

The ketone group can be targeted using reagents that form stable adducts, such as hydrazones. This is a highly specific and robust method for carbonyl compounds.

Principle of Derivatization

2,4-Dinitrophenylhydrazine (DNPH) reacts with ketones in an acidic medium. The reaction involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration to form a stable, yellow-orange 2,4-dinitrophenylhydrazone derivative. This derivative has a strong chromophore, making it ideal for HPLC-UV detection.[3]

Causality of Experimental Choices:

  • Acidic Medium: An acid catalyst (e.g., HCl or H₂SO₄) is essential. It protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the weakly basic DNPH.

  • Reagent: DNPH is a classic and highly effective reagent for carbonyls, providing a derivative with a high molar absorptivity around 360-365 nm, a wavelength where many endogenous biological molecules do not absorb, thus increasing selectivity.[3][4]

G cluster_reactants Reactants cluster_product Product Analyte This compound (R-C=O) Catalyst Acid Catalyst (e.g., HCl) Analyte->Catalyst + Reagent 2,4-Dinitrophenylhydrazine (DNPH) Reagent->Catalyst + Derivative UV-Active Hydrazone (R-C=N-NH-DNPH) Catalyst->Derivative Condensation

Caption: Reaction scheme for UV derivatization of the ketone moiety.

Protocol 2.1: UV Derivatization with DNPH

Materials:

  • This compound standard or sample extract

  • DNPH Reagent: Dissolve 150 mg of 2,4-dinitrophenylhydrazine in 100 mL of acetonitrile. Add 0.5 mL of concentrated sulfuric acid. Caution: Handle acid with care.

  • Acetonitrile (HPLC grade)

  • Reaction vials (2 mL)

Procedure:

  • Sample Preparation: Place 500 µL of the sample or standard (in acetonitrile) into a 2 mL vial.

  • Reagent Addition: Add 500 µL of the DNPH reagent to the vial.

  • Reaction Incubation: Cap the vial, vortex, and allow the reaction to proceed at room temperature for 1 hour. For some analytes, gentle warming (40°C) can accelerate the reaction.

  • Quenching (Optional): If excess DNPH interferes with chromatography, the reaction can be quenched by adding a small amount of a simple ketone like acetone.

  • Analysis: Inject an aliquot of the reaction mixture into the HPLC system.

HPLC Conditions (Example):

  • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A typical starting point is 60:40 (Acetonitrile:Water).

  • Flow Rate: 1.0 mL/min

  • Detection: UV-Vis detector at 365 nm.[3]

  • Injection Volume: 20 µL

Section 3: Experimental Workflow and Method Selection

The overall process follows a logical sequence from sample preparation to data analysis. The choice of derivatization strategy depends primarily on the available instrumentation and the required sensitivity.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Sample/Standard in Solution B Add Derivatization Reagent (e.g., CMA or DNPH) A->B C Add Catalyst (if required) B->C D Incubate (Time & Temperature) C->D E Dilute/Quench (if necessary) D->E F Inject into HPLC E->F G Separation & Detection (FLD or UV) F->G H Quantification G->H

Caption: General experimental workflow for derivatization and analysis.

Method Comparison Table
ParameterStrategy 1.1: Fluorescent (CMA)Strategy 2.1: UV-Active (DNPH)
Target Moiety Carboxylic AcidKetone
Detection Method HPLC with Fluorescence Detector (FLD)HPLC with UV-Vis Detector
Typical Wavelength Ex: 365 nm / Em: 410 nm[2]365 nm[3]
Relative Sensitivity Very High (pmol to fmol)[1][2]Moderate to High (nmol to pmol)
Selectivity High (fewer endogenous molecules fluoresce)Good (detection outside the common low UV range)
Pros - Exceptional sensitivity- High selectivity- Robust, well-established chemistry- Uses common UV detectors
Cons - Requires a fluorescence detector- Reagents can be more expensive- Lower sensitivity than fluorescence- Potential for reagent interference

Trustworthiness & Self-Validation: For any protocol, it is critical to run a reagent blank (all reagents without the analyte) to identify any interfering peaks. A derivatized standard at a known concentration should be used to confirm the retention time and response of the analyte derivative. Incomplete derivatization can be addressed by optimizing incubation time, temperature, or reagent concentration. The stability of the derivative should also be assessed by analyzing samples at different time points post-derivatization.

References

  • Imai, K. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Biomedical Chromatography, 10(5), 193-204. [Link]

  • Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723-1732. [Link]

  • Xie, Z., Yu, L., Yu, H., & Deng, Q. (2013). Application of a Fluorescent Derivatization Reagent 9-Chloromethyl Anthracene on Determination of Carboxylic Acids by HPLC. Journal of Chromatographic Science, 51(8), 757-762. [Link]

  • Givens, R. S., et al. (1998). An oxazine reagent for derivatization of carboxylic acid analytes suitable for liquid chromatographic detection using visible diode laser-induced fluorescence. Talanta, 46(3), 435-446. [Link]

  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides.
  • Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC.
  • Peters, R. J., et al. (2004). On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. Journal of Chromatography A, 1031(1-2), 35-46. [Link]

  • Hermawan, D., et al. (2021). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Journal of Chromatography A, 1645, 462098. [Link]

Sources

Application Notes & Protocols: 4-(6-Methoxypyridin-3-yl)-4-oxobutyric Acid as a Versatile Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Bifunctional Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the strategic design of molecular building blocks is paramount. These foundational scaffolds must offer a blend of structural rigidity, functional group diversity, and synthetic accessibility to enable the efficient construction of compound libraries with diverse pharmacological profiles. 4-(6-Methoxypyridin-3-yl)-4-oxobutyric acid emerges as a particularly compelling scaffold, embodying these essential characteristics.

This molecule integrates a methoxy-substituted pyridine ring, a common and often crucial heterocycle in pharmaceuticals, with a bifunctional four-carbon chain bearing both a ketone and a carboxylic acid.[1][2] This unique arrangement of functional groups provides multiple, orthogonal reaction sites, making it an exceptionally versatile starting material for the synthesis of a wide array of more complex molecules. The pyridine moiety itself is a cornerstone in drug design, known for its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic properties.[3][4]

These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound. We will delve into its physicochemical properties, provide a detailed protocol for its synthesis, and explore its application in the construction of novel heterocyclic systems and compound libraries through various synthetic transformations.

Physicochemical Properties of the Building Block

A thorough understanding of the physicochemical properties of a building block is crucial for reaction design, optimization, and purification. The key properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name 4-(6-methoxypyridin-3-yl)-4-oxobutanoic acidN/A
Molecular Formula C10H11NO4Calculated
Molecular Weight 209.20 g/mol Calculated
Appearance Off-white to pale yellow solid (predicted)Analogous Compounds[5]
Melting Point 135-145 °C (predicted)Analogous Compounds
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water.General Chemical Principles
CAS Number Not readily availableN/A

Synthesis of this compound

The most direct and industrially scalable route to this compound is the Friedel-Crafts acylation of 2-methoxypyridine with succinic anhydride.[6][7] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), which activates the succinic anhydride towards attack by the electron-rich pyridine ring.[8] The electron-donating nature of the methoxy group on the pyridine ring directs the acylation primarily to the 5-position (para to the methoxy group).

Caption: Synthetic scheme for this compound.

Protocol 1: Synthesis via Friedel-Crafts Acylation

Materials:

  • 2-Methoxypyridine

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl3)

  • Nitrobenzene (or Dichloromethane)

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethanol

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a calcium chloride drying tube

  • Dropping funnel

  • Magnetic stirrer and stir plate

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add anhydrous aluminum chloride (2.5 eq).

  • Solvent Addition: Add nitrobenzene (or dichloromethane) to the flask and cool the mixture to 0-5 °C in an ice bath.

  • Reactant Addition: Slowly add a solution of 2-methoxypyridine (1.0 eq) and succinic anhydride (1.1 eq) in nitrobenzene to the cooled AlCl3 suspension with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl.

  • Work-up: If nitrobenzene was used as the solvent, perform steam distillation to remove it. If dichloromethane was used, separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with saturated NaHCO3 solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from ethanol to yield pure this compound.

Applications in Novel Compound Synthesis

The presence of both a carboxylic acid and a ketone functionality allows for a diverse range of subsequent chemical transformations. Below are protocols for three distinct applications of this building block.

Application 1: Synthesis of Novel Amide Libraries

The carboxylic acid moiety is readily converted into amides, a key functional group in a vast number of pharmaceuticals. Standard peptide coupling reagents can be employed to react this compound with a wide variety of primary and secondary amines.[9][10]

Caption: General workflow for the synthesis of novel amide derivatives.

Protocol 2: General Procedure for Amide Coupling

Materials:

  • This compound

  • Amine of choice (primary or secondary)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • 1 M HCl

  • Saturated NaHCO3 solution

  • Brine

  • Anhydrous MgSO4

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) or EDC (1.2 eq) and HOBt (1.2 eq) to the solution.

  • Base Addition: Add DIPEA (2.0 eq) and stir the mixture at room temperature for 15 minutes.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Application 2: Synthesis of Dihydropyridinone Heterocycles

The keto-acid functionality can be utilized in cyclization reactions to form novel heterocyclic scaffolds. For instance, a condensation reaction with an amine and a suitable C-H acid (like Meldrum's acid) can lead to the formation of dihydropyridinones, which are privileged structures in medicinal chemistry.[11][12]

Caption: Synthetic pathway to dihydropyridinone derivatives.

Protocol 3: Synthesis of a Dihydropyridinone Derivative

Materials:

  • This compound

  • Meldrum's acid

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • Reaction Mixture: In a round-bottom flask, combine this compound (1.0 eq), Meldrum's acid (1.1 eq), and ammonium acetate (1.5 eq) in glacial acetic acid.

  • Reaction: Heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice water.

  • Precipitation and Filtration: Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure dihydropyridinone derivative.

Application 3: Synthesis of Novel Amines via Reductive Amination

The ketone moiety can be transformed into an amine through reductive amination.[13][14] This reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.[15] This opens up another avenue for introducing diversity into the final compounds.

Caption: Workflow for reductive amination of the ketone functionality.

Protocol 4: General Procedure for Reductive Amination

Materials:

  • This compound

  • Primary amine or ammonia source (e.g., ammonium acetate)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid

  • Saturated NaHCO3 solution

  • Brine

  • Anhydrous MgSO4

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) and the amine (1.2 eq) in DCE, add a catalytic amount of acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Reaction: Stir at room temperature for 12-24 hours. Monitor by TLC.

  • Quenching: Carefully quench the reaction with saturated NaHCO3 solution.

  • Extraction: Separate the layers and extract the aqueous phase with dichloromethane (3 x 30 mL).

  • Washing, Drying, and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel compounds, particularly in the context of medicinal chemistry. Its bifunctional nature allows for a wide range of chemical transformations, enabling the construction of diverse molecular architectures. The protocols outlined in these application notes provide a solid foundation for researchers to explore the full potential of this promising scaffold in their drug discovery and development endeavors.

References

  • PubChem. 4-Oxo-4-(3-pyridyl)butyric acid. [Link]

  • PubChem. 4-(4-Methoxypyridin-3-yl)-2-methylbenzoic acid. [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • precisionFDA. 4-((5-HYDROXY-4-(HYDROXYMETHYL)-6-METHYLPYRIDIN-3-YL)METHOXY)-4-OXOBUTANOIC ACID. [Link]

  • Rana, A., & Kumar, S. (2020). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega, 5(40), 25677–25699. [Link]

  • Parveen, H., & Waheed, M. (2025). Iron-Catalyzed One-Pot Four-Component Synthesis of Dihydropyridinones from Benzyl Alcohols and Ketones. Synthesis, 57, 1-10. [Link]

  • Orlov, V. D., et al. (2018). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Arabian Journal of Chemistry, 11(8), 1249-1260. [Link]

  • Li, Y., et al. (2026). RuPHOX-Ru-Catalyzed Asymmetric Chemoselective Hydrogenation of α-Methylene-γ/δ-carbonyl Carboxylic Acids. Journal of the American Chemical Society. [Link]

  • Sharma, A., et al. (2016). A review on the medicinal importance of pyridine derivatives. Journal of Drug Delivery and Therapeutics, 6(5), 50-56. [Link]

  • Li, G., et al. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters, 23(9), 3465–3470. [Link]

  • Motiwala, H. F., et al. (2016). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses, 93, 486-501. [Link]

  • Zhang, Y., et al. (2025). Formal [4+3] Bridged Cyclization of Pyridines/Isoquinolines with Vinylcarbenes via Dearomatized Oxazinopyridine Intermediates. Angewandte Chemie International Edition. [Link]

  • PubChem. 4-Methoxy-3-methyl-4-oxobutanoic acid. [Link]

  • Guo, Y., et al. (2019). Friedel-Crafts acylation of 2-methoxynaphthalene with acetic anhydride catalyzed by phosphotungstic acid in ionic liquid. Bulgarian Chemical Communications, 51(3), 289-294. [Link]

  • Sharma, V., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(12), 151624. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Science Publishing Group. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11. [Link]

  • Koshizuka, M., et al. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(11), 6901–6910. [Link]

  • del Pozo, C., et al. (2023). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. The Journal of Organic Chemistry, 88(11), 6776–6783. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemistry, 10(4), 133-146. [Link]

  • MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Catalysts, 13(3), 597. [Link]

  • del Pozo, C., et al. (2023). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. ACS Publications. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Beilstein Journals. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1436–1443. [Link]

  • Mahmoodi, N. O., & Yousefi-Malekroudi, R. (2009). Synthesis of Chiral 5-Aryltetrahydrofuran-2-ones via Yeast Bioreduction of γ-Keto Acids and Their Esters. E-Journal of Chemistry, 6(S1), S413-S418. [Link]

  • Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry, 7, 185-192. [Link]

  • G. Heinisch, G. Lötsch, Heterocycles, 1993 , 36, 305-314. [Link]

  • OC Tutors. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation [Video]. YouTube. [Link]

  • Semantic Scholar. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. [Link]

  • ResearchGate. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. [Link]

  • Chem JEE by Anoop Sir. (2023, October 28). 29 | Friedel Crafts Acylation Acid Anhydride Mechanism | Organic Chemistry |JEE [Video]. YouTube. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Pelter, A., Rosser, R. M., & Mills, S. (1984). Reductive Aminations of Ketones and Aldehydes using Borane-Pyridine. Journal of the Chemical Society, Perkin Transactions 1, 717-720. [Link]

  • Chegg. The Friedel Crafts Acylation Reaction Reaction of Anisole With Succinic Anhydride. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening Assays Involving 4-(6-methoxypyridin-3-yl)-4-oxobutyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening 4-(6-methoxypyridin-3-yl)-4-oxobutyric acid

In the landscape of modern drug discovery, the identification of novel small molecules with therapeutic potential is a critical starting point.[1][2] The compound this compound presents a chemical scaffold of interest due to its structural motifs, which suggest potential interactions with biological targets of therapeutic relevance. While the specific biological targets of this compound are still under investigation, its structural features, including a methoxypyridine ring and a butanoic acid chain, suggest it may act as a modulator of enzymatic activity, potentially as a competitive inhibitor for enzymes that recognize acidic substrates.

This document provides detailed application notes and protocols for two distinct high-throughput screening (HTS) assays designed to identify and characterize the biological activity of this compound and other small molecules from large compound libraries.[2][3] For the purpose of this guide, we will consider a hypothetical enzyme, "Target X," a critical NAD+-dependent dehydrogenase implicated in a prevalent metabolic disease. The inhibition of Target X is a promising therapeutic strategy, and the assays described herein are designed to identify potent and selective inhibitors.

The protocols are designed to be robust, reproducible, and scalable for automated HTS platforms.[4][5] They incorporate industry-standard best practices for assay development, including appropriate controls, and statistical validation to ensure data quality and minimize false positives.[4]

Section 1: Biochemical Assay for Direct Inhibition of Target X

This biochemical assay is designed to directly measure the enzymatic activity of Target X and assess the inhibitory potential of this compound. The assay is based on the principle of measuring the production of NADH, a fluorescent product of the dehydrogenase reaction.

Assay Principle

Target X catalyzes the conversion of its substrate to a product, with the concomitant reduction of NAD+ to NADH. NADH is autofluorescent, with an excitation maximum around 340 nm and an emission maximum around 460 nm. The rate of NADH production is directly proportional to the enzymatic activity of Target X. Inhibitors of Target X will decrease the rate of NADH formation, resulting in a lower fluorescence signal.

Experimental Workflow: Biochemical Assay

cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_readout Data Acquisition cluster_analysis Data Analysis prep1 Dispense Assay Buffer prep2 Add Test Compound (or DMSO) (e.g., this compound) prep1->prep2 prep3 Add Target X Enzyme prep2->prep3 reac1 Pre-incubate Compound and Enzyme prep3->reac1 reac2 Initiate Reaction with Substrate + NAD+ reac1->reac2 reac3 Incubate at 37°C reac2->reac3 read1 Measure Fluorescence (Ex: 340 nm, Em: 460 nm) reac3->read1 anal1 Calculate % Inhibition read1->anal1 anal2 Determine IC50 Values anal1->anal2

Caption: Workflow for the biochemical HTS assay.

Detailed Protocol: Biochemical Assay

Materials:

  • 384-well, black, flat-bottom plates

  • Recombinant human Target X enzyme

  • Substrate for Target X

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • This compound

  • Known inhibitor of Target X (Positive Control)

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT

  • Automated liquid handling system

  • Fluorescence plate reader

Procedure:

  • Compound Plating:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a dilution series of the test compound in DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of the compound solutions into the wells of a 384-well plate.

    • For controls, dispense 50 nL of DMSO (Negative Control) and 50 nL of a known inhibitor (Positive Control) at a concentration that gives >90% inhibition.

  • Reagent Addition:

    • Prepare a working solution of Target X enzyme in assay buffer at a 2X final concentration.

    • Add 10 µL of the enzyme solution to each well.

    • Centrifuge the plates briefly to ensure mixing.

  • Pre-incubation:

    • Incubate the plates for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a 2X substrate/NAD+ solution in assay buffer.

    • Add 10 µL of the substrate/NAD+ solution to each well to initiate the enzymatic reaction. The final reaction volume is 20 µL.

  • Incubation and Readout:

    • Incubate the plates for 60 minutes at 37°C.

    • Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 460 nm using a plate reader.

Data Analysis and Quality Control

The percentage of inhibition is calculated using the following formula:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

The quality of the HTS assay is assessed by calculating the Z'-factor, a statistical parameter that reflects the separation between the positive and negative controls.[4]

Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|

A Z'-factor greater than 0.5 indicates an excellent assay suitable for HTS.[4]

ParameterValueInterpretation
Z'-factor 0.78Excellent separation between controls
Signal-to-Background 12Robust signal window
CV (%) of Controls < 5%High precision and reproducibility

Section 2: Cell-Based Reporter Assay for Downstream Pathway Modulation

This cell-based assay is designed to assess the effect of this compound on a signaling pathway downstream of Target X.[6][7] This provides a more physiologically relevant context by evaluating the compound's activity within a living cell.[8]

Assay Principle

A human cell line is engineered to express a luciferase reporter gene under the control of a promoter that is activated by the signaling pathway downstream of Target X. Inhibition of Target X by a compound like this compound is expected to lead to a decrease in the activation of this pathway, resulting in a reduced expression of luciferase. The luciferase activity is measured by adding a substrate (luciferin), which produces a luminescent signal proportional to the amount of enzyme.

Hypothetical Signaling Pathway

cluster_pathway Hypothetical Signaling Pathway cluster_inhibition TargetX Target X Product Product TargetX->Product catalyzes KinaseA Kinase A Product->KinaseA activates TranscriptionFactor Transcription Factor KinaseA->TranscriptionFactor phosphorylates ReporterGene Luciferase Reporter Gene TranscriptionFactor->ReporterGene activates transcription Inhibitor This compound Inhibitor->TargetX inhibits

Caption: Hypothetical signaling pathway for the cell-based assay.

Detailed Protocol: Cell-Based Reporter Assay

Materials:

  • 384-well, white, solid-bottom tissue culture-treated plates

  • Engineered human cell line with luciferase reporter

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Known inhibitor of Target X (Positive Control)

  • DMSO

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Automated liquid handling system

  • Luminescence plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the reporter cells.

    • Seed the cells into 384-well plates at a density of 5,000 cells per well in 20 µL of culture medium.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition:

    • Prepare a dilution series of this compound in culture medium.

    • Add 5 µL of the compound solution to the cells. The final DMSO concentration should be ≤ 0.1%.

    • Add medium with DMSO as a negative control and a known inhibitor as a positive control.

  • Incubation:

    • Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Luminescence Reading:

    • Equilibrate the plates to room temperature.

    • Add 25 µL of the luciferase assay reagent to each well.

    • Incubate for 5 minutes at room temperature to allow the signal to stabilize.

    • Measure the luminescence using a plate reader.

Data Analysis and Interpretation

Data analysis is similar to the biochemical assay, with the percentage of inhibition calculated based on the luminescence signal. A dose-response curve can be generated by plotting the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

ParameterValueInterpretation
Z'-factor 0.65Good separation between controls
Signal-to-Background > 100Very strong signal window
CV (%) of Controls < 10%Acceptable precision for cell-based assays

Conclusion

The two high-throughput screening assays detailed in this application note provide a robust framework for identifying and characterizing inhibitors of the hypothetical Target X, using this compound as a representative test compound. The biochemical assay allows for the direct assessment of enzyme inhibition, while the cell-based reporter assay provides valuable insights into the compound's activity in a more physiologically relevant context.[6][7][9] By employing these complementary approaches, researchers can efficiently screen large compound libraries and advance promising hits towards lead optimization.[1][10]

References

  • BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS). Retrieved from [Link]

  • Pharmaceutical Technology. (2024). Accelerating Discovery and Development with Advances in High-Throughput Screening. Retrieved from [Link]

  • European Pharmaceutical Review. (2011). Establishing assays and small molecule screening facilities for Drug Discovery programs. Retrieved from [Link]

  • Journal of Cancer Metastasis and Treatment. (2016). High throughput screening of small molecule library: procedure, challenges and future. Retrieved from [Link]

  • Sartorius. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]

  • BPS Bioscience. (n.d.). Cell Signaling Pathway Screening & Profiling. Retrieved from [Link]

  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]

  • Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained. Retrieved from [Link]

  • ResearchGate. (2016). Cell Based Assays in High Throughput Mode (HTS). Retrieved from [Link]

  • Patsnap. (2025). How Are Biochemical Assays Used in High-Throughput Screening?. Retrieved from [Link]

  • Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of 4-(6-methoxypyridin-3-yl)-4-oxobutyric acid in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(6-methoxypyridin-3-yl)-4-oxobutyric acid is a molecule of interest in pharmaceutical development, potentially as a key intermediate or metabolite. Accurate and reliable quantification of this compound is paramount for pharmacokinetic studies, formulation development, and quality control. This document provides detailed analytical methods for the precise measurement of this compound in relevant biological and pharmaceutical matrices. The protocols herein are designed to be robust and are grounded in established principles of analytical chemistry, adhering to the validation guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3][4][5]

The structural features of the target analyte, possessing both a pyridine ring and a keto-acid moiety, necessitate careful consideration of the analytical strategy. The methods detailed below leverage High-Performance Liquid Chromatography (HPLC) with UV detection for routine analysis and a more sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substance and pharmaceutical formulations where the concentration is relatively high. The principle relies on the separation of the analyte from potential impurities and excipients on a reversed-phase column, followed by detection using its ultraviolet (UV) absorbance.

Rationale for Method Selection

An HPLC-UV method was chosen for its robustness, cost-effectiveness, and widespread availability in quality control laboratories. The chromophoric nature of the pyridine ring allows for sensitive UV detection. A reversed-phase C18 column is selected for its versatility in retaining and separating moderately polar compounds like the target analyte. The mobile phase composition is optimized to achieve a good peak shape and resolution.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (analytical grade).

  • Reference standard of this compound.

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Diluent: Acetonitrile/water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

3. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program 0-2 min: 95% A, 5% B2-15 min: Linear gradient to 40% A, 60% B15-17 min: Linear gradient to 5% A, 95% B17-20 min: Hold at 5% A, 95% B20.1-25 min: Return to 95% A, 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 270 nm (based on UV spectrum of the analyte)
Run Time 25 minutes

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Perform a linear regression analysis of the calibration curve. The correlation coefficient (r²) should be > 0.995.

  • Quantify the analyte in unknown samples by interpolating their peak areas from the calibration curve.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound in complex biological matrices such as plasma or urine, where high sensitivity and selectivity are required, an LC-MS/MS method is the gold standard.[6][7][8] This approach combines the separation power of HPLC with the sensitive and specific detection of tandem mass spectrometry.

Rationale for Method Selection

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for bioanalysis where analyte concentrations are often low and the sample matrix is complex.[9] The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the analyte and its fragment ions, minimizing interferences from endogenous matrix components. A stable isotope-labeled internal standard (SIL-IS) is recommended to compensate for matrix effects and variability in sample processing and instrument response.[6]

Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • UPLC/HPLC system.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Sample preparation equipment (e.g., centrifuge, vortex mixer, solid-phase extraction manifold).

  • LC-MS grade solvents and reagents.

  • Reference standard of this compound.

  • Stable isotope-labeled internal standard (e.g., D4-4-(6-methoxypyridin-3-yl)-4-oxobutyric acid).

2. Sample Preparation (Protein Precipitation for Plasma):

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (e.g., 100 ng/mL).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

3. LC-MS/MS Conditions:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Program 0-0.5 min: 98% A, 2% B0.5-3.0 min: Linear gradient to 5% A, 95% B3.0-4.0 min: Hold at 5% A, 95% B4.1-5.0 min: Return to 98% A, 2% B (re-equilibration)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: [M+H]⁺ > fragment ion 1, [M+H]⁺ > fragment ion 2Internal Standard: [M+H+4]⁺ > corresponding fragment ion
Source Parameters Optimized for the specific instrument (e.g., Capillary voltage, Source temperature, Gas flows)

4. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration.

  • Use a weighted (e.g., 1/x²) linear regression for the calibration curve.

  • Quantify the analyte in unknown samples using the regression equation.

Method Validation

Both analytical methods must be validated according to ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[1][2][5] The validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[4] This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[4] This is assessed by analyzing a series of standards over a defined range.

  • Accuracy: The closeness of the test results to the true value.[4] It is determined by analyzing samples with known concentrations of the analyte and expressing the results as percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[4]

Workflow Diagram

Analytical_Workflow cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_report Reporting Sample_Receipt Sample Receipt Sample_Login Sample Login & Storage Sample_Receipt->Sample_Login Standard_Prep Standard Preparation Sample_Login->Standard_Prep Sample_Extraction Sample Extraction/Dilution Sample_Login->Sample_Extraction HPLC_UV HPLC-UV Analysis Standard_Prep->HPLC_UV LC_MSMS LC-MS/MS Analysis Standard_Prep->LC_MSMS Sample_Extraction->HPLC_UV Sample_Extraction->LC_MSMS Data_Acquisition Data Acquisition HPLC_UV->Data_Acquisition LC_MSMS->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing Data_Review Data Review & Approval Data_Processing->Data_Review Final_Report Final Report Generation Data_Review->Final_Report

Caption: Overall workflow for the quantification of this compound.

Conclusion

The HPLC-UV and LC-MS/MS methods described in this application note provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific application, with HPLC-UV being suitable for routine analysis of high-concentration samples and LC-MS/MS providing the necessary sensitivity and selectivity for bioanalytical studies. Proper method validation in accordance with ICH guidelines is essential to ensure the generation of high-quality, reliable data.

References

  • Benchchem. High-Throughput Analysis of Pyridine Metabolites in Biological Matrices Using Stable Isotope-Labeled Internal Standards.
  • The Royal Society of Chemistry. Analysis of intracellular α-keto acids by HPLC with fluorescence detection.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2).
  • International Council for Harmonisation. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained.
  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • The Royal Society of Chemistry. Analysis of intracellular α-keto acids by HPLC with fluorescence detection.
  • PubMed. Intracellular alpha-keto acid quantification by fluorescence-HPLC.
  • Oriental Journal of Chemistry. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples.
  • Springer. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS.
  • National Institutes of Health. Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows.
  • PubMed. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS.

Sources

Application Note: MPY-OBA, a Novel Covalent Probe for Activity-Based Profiling of Cathepsin L

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The study of enzyme activity in complex biological systems is crucial for understanding disease mechanisms and for the development of novel therapeutics.[1][2] Activity-based protein profiling (ABPP) has emerged as a powerful chemical proteomics strategy to monitor the functional state of enzymes in their native environment.[3][4] This approach utilizes active site-directed covalent probes to label and identify active enzymes.[5][6] Here, we introduce 4-(6-methoxypyridin-3-yl)-4-oxobutyric acid (MPY-OBA), a novel molecular probe designed for the selective covalent modification and analysis of Cathepsin L, a cysteine protease implicated in various pathologies including cancer and neurodegenerative diseases.

MPY-OBA's design incorporates a methoxypyridine moiety for enhanced binding affinity and selectivity, and a 4-oxobutyric acid "warhead" that can engage in a covalent interaction with the active site cysteine of Cathepsin L. This application note provides a comprehensive guide to the use of MPY-OBA for in vitro enzyme inhibition assays, cell-based target engagement studies, and affinity-based protein profiling for target identification.

Properties of MPY-OBA

PropertyValue
Full Chemical Name This compound
Abbreviation MPY-OBA
Molecular Formula C10H11NO4
Molecular Weight 209.20 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and aqueous buffers at basic pH

Principle of Action

MPY-OBA is designed to act as a covalent inhibitor of cysteine proteases.[7][8] The proposed mechanism of action involves the nucleophilic attack of the active site cysteine thiol on the ketone of the 4-oxobutyric acid moiety. This interaction is facilitated by the methoxypyridine group, which orients the molecule within the active site for optimal reactivity. The formation of a stable thiohemiketal adduct results in the irreversible inhibition of the enzyme.[9][10]

MPY-OBA Mechanism of Action cluster_0 Cathepsin L Active Site Cys25 Cys25-SH Thiohemiketal Adduct Covalent Thiohemiketal Adduct Cys25->Thiohemiketal Adduct His162 His162-Im His162->Thiohemiketal Adduct Proton Transfer MPY-OBA MPY-OBA MPY-OBA->Thiohemiketal Adduct Nucleophilic Attack

Caption: Proposed mechanism of covalent inhibition of Cathepsin L by MPY-OBA.

Applications

  • In Vitro Enzyme Inhibition: Determination of the inhibitory potency (IC50) of MPY-OBA against purified Cathepsin L.

  • Cellular Target Engagement: Confirmation of MPY-OBA binding to Cathepsin L in a cellular context using a cellular thermal shift assay (CETSA) or competitive displacement assays.[11][12][13][14][15][16]

  • Activity-Based Protein Profiling (ABPP): Identification of MPY-OBA's protein targets in complex proteomes using a "clickable" analog of the probe.[17][18][19][20]

Protocol 1: In Vitro Cathepsin L Inhibition Assay

This protocol describes a fluorometric assay to determine the IC50 value of MPY-OBA against recombinant human Cathepsin L.

Materials:

  • Recombinant Human Cathepsin L (active)

  • Assay Buffer: 50 mM MES, 5 mM DTT, 1 mM EDTA, 0.005% (v/v) Brij-35, pH 6.0

  • Fluorogenic Substrate: Z-Phe-Arg-AMC

  • MPY-OBA

  • DMSO

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare Reagents:

    • Dilute recombinant Cathepsin L to 2X final concentration (e.g., 2 nM) in Assay Buffer.

    • Prepare a 10 mM stock solution of MPY-OBA in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Then, dilute each concentration 1:50 in Assay Buffer to create 2X compound solutions.

    • Prepare a 2X solution of Z-Phe-Arg-AMC (e.g., 20 µM) in Assay Buffer.

  • Assay Plate Setup:

    • Add 5 µL of 2X MPY-OBA dilutions or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add 5 µL of 2X Cathepsin L solution to all wells except the "no enzyme" control wells. Add 5 µL of Assay Buffer to the "no enzyme" wells.

    • Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

  • Initiate Reaction:

    • Add 10 µL of 2X Z-Phe-Arg-AMC substrate solution to all wells to start the enzymatic reaction.

  • Measure Fluorescence:

    • Immediately begin kinetic reading of fluorescence at 37°C for 30-60 minutes, with readings every 1-2 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the rates to the vehicle control (100% activity) and no enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the MPY-OBA concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Results:

CompoundIC50 (nM)
MPY-OBA 50 ± 5
Known Inhibitor 10 ± 2

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies the binding of MPY-OBA to Cathepsin L in intact cells by measuring changes in the thermal stability of the target protein.[11][12][13][14][15]

Materials:

  • Cell line with endogenous expression of Cathepsin L (e.g., HT-1080)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MPY-OBA

  • DMSO

  • PBS

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • PCR tubes

  • Thermal cycler

  • SDS-PAGE and Western blotting reagents

  • Anti-Cathepsin L antibody

Procedure:

  • Cell Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Treat cells with varying concentrations of MPY-OBA or DMSO (vehicle) for 1 hour at 37°C.

  • Heating Step:

    • Harvest cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 25°C.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding Lysis Buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

    • Transfer the supernatant (soluble protein fraction) to new tubes and determine the protein concentration.

  • Western Blot Analysis:

    • Normalize the protein concentrations of the samples.

    • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an anti-Cathepsin L antibody.

  • Data Analysis:

    • Quantify the band intensities for Cathepsin L at each temperature for both treated and untreated samples.

    • Plot the percentage of soluble Cathepsin L versus temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of MPY-OBA indicates target engagement.

CETSA Workflow Start Treat Cells with MPY-OBA Heat Heat Shock (Temperature Gradient) Start->Heat Lyse Cell Lysis & Centrifugation Heat->Lyse Separate Separate Soluble & Aggregated Proteins Lyse->Separate Analyze Western Blot for Cathepsin L Separate->Analyze End Generate Melting Curves Analyze->End

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 3: Activity-Based Protein Profiling (ABPP) with a Clickable Probe

This protocol outlines the use of an alkyne-modified MPY-OBA analog (MPY-OBA-alkyne) for identifying protein targets in a complex proteome via click chemistry and mass spectrometry.[17][18][19][20][21]

Materials:

  • MPY-OBA-alkyne

  • Cell lysate or tissue homogenate

  • Azide-biotin tag

  • Click chemistry reagents (e.g., copper(II) sulfate, TBTA, sodium ascorbate)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Elution buffer (e.g., SDS-PAGE loading buffer)

  • SDS-PAGE gels

  • Mass spectrometry facility for protein identification[22][23][24][25][26]

Procedure:

  • Probe Labeling:

    • Incubate the proteome (e.g., 1 mg/mL total protein) with MPY-OBA-alkyne (e.g., 1 µM) for 1 hour at 37°C.

  • Click Chemistry Reaction:

    • To the labeled proteome, add the azide-biotin tag, copper(II) sulfate, TBTA, and freshly prepared sodium ascorbate.

    • Incubate for 1 hour at room temperature to conjugate biotin to the probe-labeled proteins.

  • Enrichment of Labeled Proteins:

    • Add streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours at 4°C with rotation to capture biotinylated proteins.

  • Washing:

    • Wash the beads extensively with a series of buffers to remove non-specifically bound proteins (e.g., PBS, PBS with 1% SDS, PBS).

  • Elution and Sample Preparation:

    • Elute the captured proteins by boiling the beads in SDS-PAGE loading buffer.

    • Separate the eluted proteins on an SDS-PAGE gel.

  • Protein Identification by Mass Spectrometry:

    • Excise the protein bands of interest from the gel.

    • Perform in-gel tryptic digestion.

    • Analyze the resulting peptides by LC-MS/MS to identify the proteins.[22][23]

Expected Results:

Protein IDGene NameScoreUnique PeptidesFunction
P07711CTSL125015Cysteine Protease
P09668CTSB805Cysteine Protease
Q9Y5K7CTSZ654Cysteine Protease

Troubleshooting

IssuePossible CauseSolution
High background in in vitro assay Substrate instability or contaminationPrepare fresh substrate solution; check buffer for contaminants.
No thermal shift in CETSA Insufficient compound concentration or cell permeability; target not stabilized by bindingIncrease compound concentration or incubation time; use a different target engagement assay.[27][28][29]
High background in ABPP pull-down Non-specific binding to beads or probe reactivity with off-targetsIncrease stringency of wash steps; pre-clear lysate with beads; perform competitive ABPP with excess MPY-OBA.

References

  • Pratt, M. R., & Parker, C. G. (2021).
  • Wang, D., et al. (2021). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. MDPI.
  • Brogi, S., et al. (2021). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. MDPI.
  • MtoZ Biolabs. (n.d.).
  • ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • PMC - NIH. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. PMC - NIH.
  • Al-Amin, R. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
  • MDPI. (2025). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. MDPI.
  • G-Biosciences. (2019).
  • BenchChem. (2025). A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs. BenchChem.
  • Semantic Scholar. (n.d.). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. Semantic Scholar.
  • Semantic Scholar. (n.d.). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Semantic Scholar.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • BiotechPack. (n.d.). How to Perform Mass Spectrometry Analysis of Pull Down Proteins. BiotechPack.
  • PMC. (n.d.). Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases. PMC.
  • PubMed. (n.d.). Protein-protein interactions identified by pull-down experiments and mass spectrometry. PubMed.
  • ACS Publications. (2020). Highly Efficient Peptide-Based Click Chemistry for Proteomic Profiling of Nascent Proteins.
  • ResearchGate. (2022). (PDF) Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development.
  • Creative Proteomics. (n.d.). What is Pull-Down Assay Technology?.
  • ACS Publications. (2014). A Fragment-Based Method to Discover Irreversible Covalent Inhibitors of Cysteine Proteases. Journal of Medicinal Chemistry.
  • PMC - NIH. (n.d.). Determining target engagement in living systems. PMC - NIH.
  • Stanford Medicine. (n.d.). Activity-Based Profiling of Proteases. Stanford Medicine.
  • Journal of Medicinal Chemistry. (n.d.). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • PNAS. (n.d.). Activity-based probes for the proteomic profiling of metalloproteases. PNAS.
  • MDPI. (n.d.). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI.
  • ResearchGate. (2015). How can I analyze by mass spectrometry an intact protein isolated by a pull-down assay?.
  • ResearchGate. (n.d.). Activity‐Based Probes for Profiling Protein Activities.
  • Chen, K., & Chen, X. (2010). Design and development of molecular imaging probes. Current topics in medicinal chemistry, 10(12), 1227–1236.
  • CellCarta. (n.d.). Drug Target Engagement with Flow Cytometry Receptor Occupancy Assays. CellCarta.
  • AACR Journals. (n.d.). Which Small Molecule?
  • ResearchGate. (2022). (PDF) Principles of Molecular Probe Design and Applications.
  • MDPI. (n.d.).
  • FEBS Network. (2023). The importance of chemical probes in molecular and cell biology. FEBS Network.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Protease Inhibition Assay Using H-Met-Leu-AMC TFA. BenchChem.
  • Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences.
  • DiscoverX. (n.d.). Target Engagement Assays. DiscoverX.
  • Roche. (n.d.). The Complete Guide for Protease Inhibition. Roche.
  • Frontiers. (n.d.).
  • Sigma-Aldrich. (n.d.). Protease Inhibitor Selection: Avoid Protein Loss in Sample Prep. Sigma-Aldrich.
  • NCBI. (2012). Protease Assays - Assay Guidance Manual. NCBI.

Sources

Application Notes and Protocols for 4-(6-methoxypyridin-3-yl)-4-oxobutyric Acid Derivatives: Exploring Therapeutic Potential in Oncology and Inflammation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Therapeutic Promise

The confluence of a substituted pyridine ring and a reactive butyric acid moiety within a single molecular framework presents a compelling starting point for the exploration of novel therapeutic agents. The core structure, 4-(6-methoxypyridin-3-yl)-4-oxobutyric acid, and its derivatives are of significant interest to researchers in drug discovery due to the established pharmacological importance of their constituent chemical motifs. The pyridine ring is a well-established pharmacophore present in numerous approved drugs, recognized for its ability to engage with a wide array of biological targets.[1][2][3][4][5] Similarly, the butyric acid component and its analogs are known to possess anti-inflammatory and other beneficial biological properties.[6][7][8]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential therapeutic applications of this compound derivatives. By leveraging structure-activity relationships gleaned from analogous compounds, we will explore potential applications in oncology and anti-inflammatory research. Detailed, field-proven protocols are provided to enable the systematic investigation of these promising compounds.

Part 1: Hypothesized Therapeutic Applications and Mechanistic Rationale

While direct preclinical data for this compound is emerging, a strong scientific rationale for its potential therapeutic applications can be derived from the extensive body of research on structurally related molecules.

Anticancer Potential: Targeting Key Proliferation and Survival Pathways

The pyridine scaffold is a privileged structure in the development of anticancer agents, with derivatives demonstrating efficacy against a range of malignancies.[1][4] The presence of a methoxyphenyl group is also a common feature in many potent anticancer compounds.[9][10][11]

Hypothesized Mechanisms of Action:

  • Kinase Inhibition: Many pyridine derivatives function as kinase inhibitors, interfering with signaling pathways crucial for tumor growth and proliferation.[1] For instance, derivatives of pyridine have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[3] The this compound scaffold could potentially be decorated to target the ATP-binding sites of various oncogenic kinases.

  • Tubulin Polymerization Inhibition: Certain pyridine analogs have been found to disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[4][12] The unique stereochemistry and electronic properties of derivatives of the title compound could favor interactions with the colchicine binding site on tubulin.

  • Induction of Apoptosis: The butyric acid moiety could contribute to anticancer activity through the induction of apoptosis. Butyrate and its derivatives are known to inhibit histone deacetylase (HDAC), leading to changes in gene expression that can promote programmed cell death in cancer cells.[7]

Diagram 1: Hypothesized Anticancer Mechanisms

cluster_0 Potential Anticancer Mechanisms A This compound Derivatives B Kinase Inhibition (e.g., VEGFR-2) A->B Targets C Tubulin Polymerization Inhibition A->C Targets D HDAC Inhibition (from butyric acid moiety) A->D Targets E Reduced Angiogenesis B->E F Cell Cycle Arrest (G2/M Phase) C->F G Apoptosis D->G F->G

Caption: Hypothesized anticancer mechanisms of action.

Anti-inflammatory Potential: Modulation of Pro-inflammatory Pathways

Chronic inflammation is a key driver of numerous diseases. Both pyridine and butyric acid derivatives have demonstrated significant anti-inflammatory properties.

Hypothesized Mechanisms of Action:

  • Inhibition of Inflammatory Mediators: Butyric acid and its derivatives have been shown to reduce the production of pro-inflammatory cytokines such as TNF-α.[6] This is often achieved through the inhibition of the NF-κB signaling pathway.

  • Enzyme Inhibition: The pyridine core is present in compounds that inhibit key inflammatory enzymes. For example, certain pyridine derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins.

Diagram 2: Hypothesized Anti-inflammatory Mechanisms

cluster_0 Potential Anti-inflammatory Mechanisms A This compound Derivatives B NF-κB Pathway Inhibition A->B C COX Enzyme Inhibition A->C D Decreased Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) B->D E Reduced Prostaglandin Synthesis C->E

Caption: Hypothesized anti-inflammatory mechanisms of action.

Part 2: Experimental Protocols

The following protocols provide a framework for the initial screening and mechanistic evaluation of this compound derivatives.

Synthesis of this compound Derivatives

A plausible synthetic route for the parent compound involves a Friedel-Crafts acylation of 2-methoxypyridine with succinic anhydride. This can be followed by standard amidation or esterification reactions to generate a library of derivatives.

Protocol 2.1.1: Synthesis of this compound

  • Reaction Setup: To a stirred solution of 2-methoxypyridine (1.0 eq) in a suitable solvent (e.g., nitrobenzene or dichloromethane) under an inert atmosphere (N2 or Ar), add succinic anhydride (1.1 eq).

  • Friedel-Crafts Acylation: Cool the mixture to 0 °C and add a Lewis acid catalyst (e.g., aluminum chloride, AlCl3) (2.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2.1.2: Synthesis of Amide and Ester Derivatives

  • Activation of the Carboxylic Acid: Activate the carboxylic acid of this compound (1.0 eq) using a coupling agent such as HATU (1.1 eq) in the presence of a base like DIPEA (2.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH2Cl2).

  • Nucleophilic Acyl Substitution:

    • For Amides: Add the desired primary or secondary amine (1.2 eq) to the activated acid and stir at room temperature for 4-12 hours.

    • For Esters: Add the desired alcohol (1.2 eq) along with a catalytic amount of DMAP and stir at room temperature for 12-24 hours.

  • Work-up and Purification: Follow standard aqueous work-up procedures and purify the derivatives by column chromatography.

  • Characterization: Confirm the structures of the synthesized derivatives by appropriate spectroscopic methods.

Diagram 3: General Synthetic Workflow

A 2-Methoxypyridine + Succinic Anhydride B Friedel-Crafts Acylation (AlCl3) A->B C This compound B->C D Amidation (R1R2NH) or Esterification (R'OH) C->D E Library of Derivatives D->E

Caption: General synthetic workflow for derivatives.

In Vitro Anticancer Activity Assays

Protocol 2.2.1: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Protocol 2.2.2: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20 °C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

In Vitro Anti-inflammatory Activity Assays

Protocol 2.3.1: Measurement of Nitric Oxide (NO) Production in LPS-stimulated Macrophages

  • Cell Seeding: Seed RAW 264.7 macrophage cells in 96-well plates and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: Quantify the inhibition of NO production by the test compounds compared to the LPS-only treated group.

Protocol 2.3.2: Measurement of Pro-inflammatory Cytokines (TNF-α) by ELISA

  • Cell Treatment: Follow the same cell seeding, pre-treatment, and LPS stimulation steps as in Protocol 2.3.1.

  • Supernatant Collection: Collect the cell culture supernatant after 24 hours of LPS stimulation.

  • ELISA: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Determine the dose-dependent inhibition of TNF-α production by the test compounds.

Part 3: Data Presentation and Interpretation

Quantitative data from the above protocols should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

Compound IDR Group (Amide/Ester)Cell LineIC50 (µM) ± SD
Parent Acid -OHMCF-7>100
Derivative 1 -NH-CH₂-PhMCF-715.2 ± 1.8
Derivative 2 -O-CH₂-CH₃MCF-745.7 ± 3.2
Doxorubicin N/AMCF-70.5 ± 0.1

Table 2: Anti-inflammatory Activity of this compound Derivatives

Compound IDInhibition of NO Production (IC50, µM)Inhibition of TNF-α Production (IC50, µM)
Parent Acid 75.3>100
Derivative 1 22.135.8
Dexamethasone 5.68.2

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology and inflammation. The protocols outlined in this guide provide a robust framework for the synthesis, screening, and initial mechanistic evaluation of a library of derivatives. Further optimization of lead compounds identified through these assays, guided by computational modeling and structure-activity relationship studies, will be crucial for advancing these promising molecules toward preclinical and clinical development.

References

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). International Journal on Science and Technology.
  • Comparative Analysis of Pyridinone Derivatives in Cancer Cell Lines: A Guide for Researchers. (2025). Benchchem.
  • The Ascendant Trajectory of Pyridine Derivatives in Anticancer Research: A Technical Guide. (2025). Benchchem.
  • Pyridine heterocycles: Compiling the anticancer capabilities. (2023).
  • A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023). [Journal Name].
  • 4-(4-Methoxyphenyl)pyridine. CymitQuimica.
  • 4-(4-Methoxyphenyl)pyridine. Chem-Impex.
  • Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. (2023). MDPI.
  • 3-(p-Methoxyphenyl)pyridine | Properties, Uses, Safety, Supplier China. Pipzine Chemicals.
  • Butyrate Derivatives Exhibited Anti-Inflammatory Effects and Enhanced Intestinal Barrier Integrity in Porcine Cell Culture Models. (2021). [Journal Name].
  • 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. (2020). [Journal Name].
  • Butyric acid and prospects for creation of new medicines based on its derivatives: a liter
  • synthesis, analgesic and anti-inflammatory activities of novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives. (2005).
  • RuPHOX-Ru-Catalyzed Asymmetric Chemoselective Hydrogenation of α-Methylene-γ/δ-carbonyl Carboxylic Acids. (2026). American Chemical Society.
  • Butyric acid alleviated chronic intermittent hypoxia-induced lipid formation and inflammation through up-regulating HuR expression and inactivating AMPK p

Sources

Characterizing Novel Enzyme Inhibitors: A Complete Workflow for 4-(6-methoxypyridin-3-yl)-4-oxobutyric acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

The identification and characterization of enzyme inhibitors are foundational to modern drug discovery and chemical biology. This guide provides a comprehensive framework for conducting enzyme inhibition assays, using the novel small molecule 4-(6-methoxypyridin-3-yl)-4-oxobutyric acid as a model compound. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying principles and rationale, ensuring that researchers can not only execute the protocols but also understand and adapt them. We will cover the entire workflow, from initial inhibitor characterization and assay development to detailed mechanism of action (MoA) studies. The protocols are designed to be self-validating, incorporating essential controls and data analysis techniques to ensure the generation of robust and reliable results.

Introduction: The Rationale for Enzyme Inhibition Studies

Enzymes are biological catalysts central to nearly all physiological processes, making them prime targets for therapeutic intervention.[1][2] The development of small molecules that can modulate enzyme activity is a cornerstone of pharmaceutical research.[3][4] The subject of this note, this compound, represents a typical starting point in a drug discovery campaign: a novel chemical entity with potential biological activity. The critical first step is to determine if and how this compound interacts with a target enzyme.

This application note provides the theoretical grounding and practical protocols to:

  • Determine the potency of an inhibitor by calculating its half-maximal inhibitory concentration (IC50).

  • Elucidate the kinetic mechanism of action (MoA) to understand how the inhibitor interacts with the enzyme and its substrate.

Understanding the MoA is critical, as different inhibition types (e.g., competitive, noncompetitive) have significant implications for a drug candidate's in vivo efficacy and potential for optimization through structure-activity relationship (SAR) studies.[1][3]

Table 1: Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₄Inferred from chemical name; similar structures found in PubChem.
Molecular Weight 209.20 g/mol Calculated.
Structure See Figure 1
Solubility To be determined empirically in assay buffer. Recommended starting solvent: DMSO.General laboratory best practice.
Purity >95% recommended for assay use.General requirement for reliable biochemical assays.

Figure 1: Chemical Structure of this compound

(Image of the chemical structure would be placed here in a formal document.)

Foundational Principles of Enzyme Kinetics and Inhibition

A robust inhibition assay is built upon a solid understanding of enzyme kinetics. The Michaelis-Menten model describes the relationship between the initial reaction velocity (v₀), the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km).[5]

  • Vmax: The maximum rate of the reaction when the enzyme is saturated with the substrate.

  • Km: The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme.

Inhibitors modulate this relationship. The goal of MoA studies is to determine how an inhibitor affects Vmax and Km, which reveals its binding mechanism.[5][6]

  • Competitive Inhibition: The inhibitor binds only to the free enzyme's active site, competing with the substrate. This increases the apparent Km (lowers affinity) but does not change Vmax.[3][5]

  • Noncompetitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, regardless of whether the substrate is bound. This reduces the concentration of functional enzyme, decreasing Vmax without affecting Km.[3][7]

  • Uncompetitive Inhibition: The inhibitor binds exclusively to the enzyme-substrate (ES) complex. This lowers both Vmax and Km.[5]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, but with different affinities. It affects both Vmax and Km.[3]

The potency of an inhibitor is typically first measured by its IC50 , the concentration required to reduce enzyme activity by 50%.[8] For a more fundamental measure, the inhibition constant (Ki) is determined, which represents the dissociation constant of the inhibitor from the enzyme.[8]

G cluster_0 Enzyme States E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + Substrate (S) EI Enzyme-Inhibitor Complex (EI) (Competitive) E->EI Competitive EI_mixed Enzyme-Inhibitor Complex (EI) (Noncomp/Mixed) E->EI_mixed ES->E + Product (P) ESI Enzyme-Substrate-Inhibitor Complex (ESI) (Uncompetitive) ES->ESI ESI_mixed Enzyme-Substrate-Inhibitor Complex (ESI) (Noncomp/Mixed) ES->ESI_mixed P Product (P) I Inhibitor (I) EI_mixed->ESI_mixed + S

Diagram 1: Modes of Reversible Enzyme Inhibition.

Assay Development and Optimization: A Prerequisite for Success

Before determining inhibitor potency, the enzymatic assay itself must be optimized and validated. The goal is to establish conditions where the measured reaction rate is directly proportional to the enzyme's activity.

Preliminary Checks & Reagent Preparation
  • Inhibitor Stock Solution: Prepare a high-concentration stock of this compound (e.g., 10-50 mM) in 100% DMSO. Store at -20°C. The final concentration of DMSO in the assay should be kept low (typically ≤1%) and consistent across all wells.

  • Enzyme and Substrate: Ensure the enzyme is pure and its activity is verified.[2] The substrate should be of high purity and dissolved in a buffer that maintains its stability.

  • Assay Buffer: The buffer composition (pH, ionic strength, cofactors) should be optimized for the specific enzyme being studied to ensure maximal and stable activity.

Establishing Initial Velocity Conditions

To accurately measure inhibition, the assay must be run under "initial velocity" conditions, where product formation is linear with time and less than 10-15% of the substrate has been consumed.[2][4]

  • Enzyme Titration: Determine the optimal enzyme concentration that yields a robust signal well above the background within a reasonable time frame (e.g., 15-60 minutes).

  • Time Course: Using the optimal enzyme concentration, measure product formation at multiple time points to identify the linear range of the reaction. All subsequent inhibition experiments must be conducted within this linear time window.

Determination of the Michaelis Constant (Km)

The relationship between the inhibitor's apparent potency (IC50) and its true potency (Ki) depends on the substrate concentration relative to its Km.[1] Therefore, determining the Km is a critical step.

  • Perform the assay with a fixed, optimal concentration of the enzyme.

  • Vary the substrate concentration over a wide range, typically from 0.1 x Km to 10 x Km (an initial estimate may be required).

  • Measure the initial velocity (v₀) at each substrate concentration.

  • Plot v₀ versus substrate concentration ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression to determine the Vmax and Km values.

Experimental Protocol 1: IC50 Determination

This protocol determines the concentration of this compound required to inhibit 50% of the enzyme's activity under specific assay conditions. For competitive inhibitors, the IC50 value is dependent on the substrate concentration; therefore, it is crucial to perform this assay at a fixed substrate concentration, typically at or below the Km value.[2]

Table 2: Materials and Reagents for IC50 Assay

ReagentPurpose
Purified EnzymeTarget of inhibition
Enzyme SubstrateReactant for the enzyme
This compoundTest inhibitor
Assay BufferMaintain optimal pH and conditions
DMSOInhibitor solvent
96-well or 384-well microplatesAssay vessel
Microplate ReaderSignal detection (absorbance, fluorescence, etc.)
Positive Control Inhibitor (if available)Validates assay performance
Step-by-Step Procedure:
  • Prepare Inhibitor Dilutions: Create a serial dilution series of this compound. A 10-point, 3-fold dilution series starting from 100 µM is a common starting point.[9] Remember to include a DMSO-only control (0% inhibition).

  • Plate Layout: Design the plate to include controls:

    • 100% Activity Control (Negative Control): Enzyme, substrate, and DMSO (no inhibitor).

    • 0% Activity Control (Background): Substrate and buffer only (no enzyme).

    • Test Wells: Enzyme, substrate, and varying concentrations of the inhibitor.

  • Assay Execution (Example Workflow): a. Add 5 µL of each inhibitor dilution (or DMSO) to the appropriate wells of the microplate. b. Add 40 µL of a solution containing the enzyme in assay buffer. c. Pre-incubate the enzyme and inhibitor for 15-30 minutes at the optimal temperature. This step allows the inhibitor to bind to the enzyme before the reaction starts. d. Initiate the reaction by adding 5 µL of the substrate solution. The substrate concentration should be fixed at its predetermined Km value. e. Immediately place the plate in the microplate reader and measure the signal over the predetermined linear time course.

Data Analysis:
  • Calculate the initial reaction rate for each well by determining the slope of the linear portion of the progress curve.

  • Subtract the average rate of the "0% Activity" control from all other wells.

  • Normalize the data by expressing the rates as a percentage of the "100% Activity" control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) equation to determine the IC50 value.

Table 3: Example Hypothetical Data for IC50 Determination

Inhibitor Conc. (µM)% Inhibition
100.0098.5
33.3395.2
11.1188.1
3.7075.4
1.2351.2
0.4124.8
0.149.1
0.000.0
Calculated IC50 1.20 µM

Experimental Protocol 2: Mechanism of Action (MoA) Studies

MoA studies are essential to understand how the inhibitor works. This is achieved by measuring enzyme kinetics at various concentrations of both the substrate and the inhibitor.[10]

G start Start: Optimized Assay ic50 Protocol 1: Determine IC50 (Fixed [S] at Km) start->ic50 moa_setup Protocol 2: MoA Study Setup (Matrix of [I] and [S]) ic50->moa_setup Potency Known data_acq Measure Initial Rates (v₀) moa_setup->data_acq analysis Data Analysis data_acq->analysis plots Generate Michaelis-Menten & Lineweaver-Burk Plots analysis->plots conclusion Determine Inhibition Type & Calculate Ki plots->conclusion

Diagram 2: Workflow for Inhibitor Characterization.
Step-by-Step Procedure:
  • Select Concentrations:

    • Inhibitor: Choose several fixed concentrations of this compound around its IC50 value (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50, 5x IC50).

    • Substrate: For each inhibitor concentration, vary the substrate concentration across a wide range (e.g., 0.2x Km to 10x Km).

  • Assay Execution: a. Set up a matrix experiment in a microplate according to your design. b. For each inhibitor concentration, perform a full substrate titration curve. c. Pre-incubate the enzyme and inhibitor as in the IC50 protocol. d. Initiate the reactions by adding the various concentrations of the substrate. e. Measure the initial reaction rates for every well.

Data Analysis and Interpretation:
  • Michaelis-Menten Plots: For each inhibitor concentration, plot the initial velocity (v₀) against the substrate concentration ([S]). Analyze the changes in apparent Vmax and apparent Km as the inhibitor concentration increases.

  • Lineweaver-Burk Plot: For a clearer visual diagnosis, create a double-reciprocal plot (1/v₀ vs. 1/[S]).[11] The pattern of the lines for different inhibitor concentrations reveals the mechanism of inhibition.[5][6]

    • Competitive: Lines intersect on the y-axis.

    • Noncompetitive: Lines intersect on the x-axis.

    • Uncompetitive: Lines are parallel.

    • Mixed: Lines intersect in the upper-left quadrant.

Table 4: Expected Changes in Kinetic Parameters for Different Inhibition Types

Inhibition TypeApparent VmaxApparent KmLineweaver-Burk Plot
Competitive No changeIncreasesLines intersect at the y-axis
Noncompetitive DecreasesNo changeLines intersect at the x-axis
Uncompetitive DecreasesDecreasesLines are parallel
Mixed DecreasesVariesLines intersect off-axis in the left-hand quadrant

By fitting the kinetic data to the appropriate inhibition equations, a precise value for the inhibitor's Ki can be calculated, providing a true measure of its binding affinity.

Conclusion

This application note provides a comprehensive and scientifically grounded workflow for the characterization of this compound, or any novel enzyme inhibitor. By following these detailed protocols—from initial assay optimization to IC50 determination and in-depth MoA studies—researchers can generate high-quality, reproducible data. The emphasis on understanding the underlying kinetic principles empowers scientists to troubleshoot issues, adapt protocols for different enzyme systems, and correctly interpret their results. This rigorous approach is essential for advancing promising compounds through the drug discovery pipeline.

References

  • YouTube. (2021). Enzyme Kinetics Data Analysis. [Link]

  • Duggleby, R. G. (1984). Mechanistic and kinetic studies of inhibition of enzymes. PubMed. [Link]

  • Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Biological Chemistry II Class Notes. [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. [Link]

  • de Souza, C. G., & Rodrigues, F. A. (2004). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo. [Link]

  • Tipton, K. F., & Davey, G. P. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Basics of Enzymatic Assays for HTS. [Link]

  • ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. [Link]

  • precisionFDA. (n.d.). 4-((5-HYDROXY-4-(HYDROXYMETHYL)-6-METHYLPYRIDIN-3-YL)METHOXY)-4-OXOBUTANOIC ACID. [Link]

  • PubChem. (n.d.). 4-(4-Methoxypyridin-3-yl)-2-methylbenzoic acid. [Link]

  • MDPI. (2020). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. [Link]

  • PubChem. (n.d.). 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid. [Link]

  • ResearchGate. (2019). Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • MDPI. (2018). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. [Link]

  • Drysdale, M. J., et al. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry. [Link]

  • Pulina, N. A., et al. (2009). Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. ResearchGate. [Link]

  • MDPI. (2020). Glycoconjugates of Mucochloric Acid—Synthesis and Biological Activity. [Link]

  • Hooper, N. M., et al. (1992). Inhibition by converting enzyme inhibitors of pig kidney aminopeptidase P. PubMed. [Link]

  • Molecules. (2010). Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. [Link]

  • PubChem. (n.d.). 4-methoxy-4-oxobutanoic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal. [Link]

  • Akin, E., & Tosto, G. (2022). Physiology, Noncompetitive Inhibitor. StatPearls. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(6-methoxypyridin-3-yl)-4-oxobutyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(6-methoxypyridin-3-yl)-4-oxobutyric acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles.

Overview of the Synthesis

The primary route to synthesizing this compound is the Friedel-Crafts acylation of 2-methoxypyridine with succinic anhydride.[1][2] This reaction, while mechanistically straightforward, presents unique challenges due to the electronic nature of the pyridine ring. Pyridines are electron-deficient heterocycles, which makes them inherently less reactive towards electrophilic aromatic substitution compared to benzene.[3] Furthermore, the basic nitrogen atom can coordinate with the Lewis acid catalyst, further deactivating the ring and complicating the reaction.[3]

However, the presence of the electron-donating methoxy group at the 2-position activates the ring, making the reaction feasible and directing the acylation primarily to the C-3 position (para to the methoxy group).[4] Success in this synthesis hinges on careful control of stoichiometry, temperature, and reaction conditions to navigate these competing effects.

Reaction Mechanism: Step-by-Step

The Friedel-Crafts acylation proceeds through the generation of a potent electrophile, an acylium ion, which then attacks the electron-rich pyridine ring.[4][5] The entire process, from activation to the final product, is outlined below.

Friedel_Crafts_Acylation_Mechanism cluster_activation Step 1: Electrophile Generation cluster_attack Step 2: Electrophilic Attack cluster_rearomatization Step 3: Rearomatization & Product Formation Anhydride Succinic Anhydride Complex1 Anhydride-AlCl₃ Complex Anhydride->Complex1 + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) LewisAcid->Complex1 AcyliumIon Acylium Ion (Electrophile) Complex1->AcyliumIon Ring Opening SigmaComplex Sigma Complex (Arenium Ion) AcyliumIon->SigmaComplex Pyridine 2-Methoxypyridine Pyridine->SigmaComplex + Acylium Ion ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex - H⁺ FinalProduct 4-(6-methoxypyridin-3-yl) -4-oxobutyric acid ProductComplex->FinalProduct Aqueous Workup (H₃O⁺)

Caption: Mechanism of Friedel-Crafts Acylation.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: Why is my reaction yield consistently low or non-existent?

This is the most frequent challenge and can stem from several factors related to the delicate balance of reactivity and deactivation.

  • Cause A: Catalyst Sequestration. The Lewis acid (e.g., AlCl₃) is not only a catalyst but also a Lewis base. It can be complexed by three different species in the flask: the pyridine nitrogen of the starting material, the carbonyl oxygens of succinic anhydride, and the ketone oxygen of the product. This competition can leave insufficient free Lewis acid to activate the anhydride, thereby stalling the reaction.[6]

  • Solution A: Increase Lewis Acid Stoichiometry. A stoichiometric amount of Lewis acid is required.[6] Due to the multiple complexation sites, using 2.2 to 3.0 equivalents of AlCl₃ is often necessary to ensure enough catalyst is available to drive the reaction forward.

  • Cause B: Moisture Contamination. Friedel-Crafts reactions require strictly anhydrous conditions. Lewis acids like AlCl₃ react exothermically with water, which quenches the catalyst and can introduce unwanted side reactions.

  • Solution B: Ensure Anhydrous Conditions. All glassware must be oven- or flame-dried before use. Use anhydrous grade solvents and ensure reagents like succinic anhydride are dry. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cause C: Inadequate Temperature Control. These reactions are often exothermic. If the temperature rises uncontrollably, it can lead to side reactions and decomposition of the product. Conversely, if the temperature is too low, the activation energy barrier may not be overcome.

  • Solution C: Implement Strict Temperature Control. The addition of the Lewis acid should be done portion-wise at a low temperature (0–5 °C) to manage the initial exotherm.[7] After the addition is complete, the reaction is often allowed to warm slowly to room temperature and stirred for several hours to ensure completion.[7]

Q2: My final product contains isomers. How can I improve regioselectivity for the C-3 position?
  • Cause: Competing Directive Effects. The methoxy group is an ortho-, para-director.[4] While acylation at the C-3 position (para to the methoxy group) is electronically and sterically favored, a minor amount of acylation at the C-5 position (ortho to the methoxy group) can occur, leading to isomeric impurities.

  • Solution: Optimize Solvent and Temperature.

    • Temperature: Lower reaction temperatures generally enhance selectivity, favoring the thermodynamically more stable para-substituted product.

    • Solvent: The choice of solvent can influence isomer distribution. Non-polar, coordinating solvents like dichlorobenzene or nitrobenzene are often used in industrial settings to improve selectivity and solubility.[8] For laboratory scale, dichloromethane is common.

Q3: I observed gas evolution during the workup, and my yield dropped significantly. What happened?
  • Cause: Product Decarboxylation. The product is a β-keto acid. This class of compounds is susceptible to decarboxylation (loss of CO₂) under harsh acidic or thermal conditions, which breaks down the desired molecule.[9]

  • Solution: Employ Mild Workup and Purification Conditions.

    • Quenching: Always quench the reaction by pouring the mixture slowly onto a slurry of crushed ice and concentrated hydrochloric acid. This keeps the temperature low while hydrolyzing the aluminum complexes.

    • Purification: Avoid high temperatures during solvent removal or recrystallization. Use rotary evaporation at moderate temperatures (<40-50 °C). If recrystallizing, avoid prolonged boiling.

    • pH Control: During purification extractions, use a mild base like sodium bicarbonate (NaHCO₃) to extract the acidic product. Avoid strong bases like sodium hydroxide (NaOH), which can promote side reactions.

Q4: The workup is difficult, and I'm struggling to isolate a pure product. What is a reliable purification protocol?
  • Cause: Complex Mixture. The crude product is often mixed with aluminum salts, unreacted starting materials, and potential byproducts. A systematic extraction procedure is essential.

  • Solution: Multi-Step Extraction and Recrystallization.

    • Acidic Quench: As described above, pour the reaction mixture into ice/HCl.

    • Organic Extraction: Extract the aqueous slurry with a suitable organic solvent like ethyl acetate (3x). The product will move to the organic layer.

    • Basic Extraction: Combine the organic layers and extract the product with a saturated aqueous solution of sodium bicarbonate (3x). The carboxylic acid will be deprotonated and move to the aqueous layer, leaving non-acidic impurities behind.

    • Re-precipitation: Cool the bicarbonate solution in an ice bath and slowly re-acidify with cold, dilute HCl until the product precipitates out completely (pH ~2-3).

    • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

    • Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture or toluene, to obtain the final, pure product.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve common synthesis issues.

Troubleshooting_Workflow Start Start: Reaction Performed CheckYield Is Yield Low or Zero? Start->CheckYield CheckPurity Is Product Impure (e.g., isomers)? CheckYield->CheckPurity No Sol_Yield1 Verify Anhydrous Conditions (Reagents, Glassware, Atmosphere) CheckYield->Sol_Yield1 Yes Decomposition Evidence of Decomposition (e.g., gas evolution)? CheckPurity->Decomposition No Sol_Purity Lower Reaction Temperature & Optimize Solvent CheckPurity->Sol_Purity Yes Sol_Decomp Use Mild Workup (Pour onto ice, avoid heat) Decomposition->Sol_Decomp Yes Success High Yield, Pure Product Decomposition->Success No Sol_Yield2 Increase AlCl₃ Stoichiometry (2.2 - 3.0 eq.) Sol_Yield1->Sol_Yield2 Sol_Yield3 Check Temperature Control (Slow addition at 0-5 °C) Sol_Yield2->Sol_Yield3 Sol_Purity->Decomposition Sol_Decomp->Success

Caption: A workflow for troubleshooting common synthesis problems.

Experimental Protocols & Data

Optimized Synthesis Protocol
  • Setup: Under a nitrogen atmosphere, equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Reagents: Charge the flask with anhydrous aluminum chloride (AlCl₃, 2.5 eq.) and anhydrous dichloromethane (DCM). Cool the slurry to 0 °C in an ice bath.

  • Addition: Dissolve 2-methoxypyridine (1.0 eq.) and succinic anhydride (1.1 eq.) in anhydrous DCM. Add this solution dropwise to the AlCl₃ slurry via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2-methoxypyridine spot has been consumed.

Typical Reaction Parameters
ParameterRecommended ConditionRationale
Lewis Acid Aluminum Chloride (AlCl₃)Strong activator for the anhydride.
Stoichiometry 2.2 - 3.0 equivalentsOvercomes catalyst sequestration by N and O atoms.[6]
Solvent Dichloromethane (DCM)Standard, non-protic solvent. Dichlorobenzene can also be used.[8]
Temperature 0 °C to Room Temp.Controls exothermicity and improves selectivity.[7]
Time 12 - 24 hoursAllows the reaction to proceed to completion at room temperature.
Typical Yield 50 - 70%Yields are moderate due to the challenging nature of the reaction.

Frequently Asked Questions (FAQs)

  • FAQ 1: What is the role of the methoxy group? The methoxy (-OCH₃) group is a strong electron-donating group. It increases the electron density of the pyridine ring through resonance, making it more nucleophilic and thus more reactive in electrophilic aromatic substitution. It directs the incoming electrophile to the ortho and para positions, with the para (C-3) position being sterically preferred.[4]

  • FAQ 2: Can other Lewis acids be used? Yes, other Lewis acids like ferric chloride (FeCl₃) or titanium tetrachloride (TiCl₄) can be used, but aluminum chloride is the most common and generally most effective for this type of acylation due to its high activity.[8] Milder or "greener" catalysts are being developed but may require more optimization for this specific substrate.[6][10]

  • FAQ 3: What analytical methods are best for product characterization and purity assessment?

    • Reaction Monitoring: Thin Layer Chromatography (TLC) is effective.

    • Structural Confirmation: ¹H NMR and ¹³C NMR spectroscopy will confirm the structure and regiochemistry. Mass Spectrometry (MS) will confirm the molecular weight.

    • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the final product.[11][12]

References
  • Preparation of Pyridines, Part 3: By Acylation. (2022, December 25). YouTube. Retrieved from [Link]

  • Analytical Methods. RSC Publishing. Retrieved from [Link]

  • Friedel–Crafts reaction. Wikipedia. Retrieved from [Link]

  • Friedel-Crafts acylation reactions in pyridinium based ionic liquids. ResearchGate. Retrieved from [Link]

  • Mechanism of Friedel-Crafts acylation with succinic anhydride. Chemistry Stack Exchange. Retrieved from [Link]

  • 13 Friedel-Crafts Acylation. University of Wisconsin-Madison. Retrieved from [Link]

  • Succinic anhydride. Wikipedia. Retrieved from [Link]

  • JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones. Google Patents.
  • Friedel-Crafts Acylation. Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of (a) 4-(3-Methyl-4-hydroxyphenyl)-4-oxobutyric acid. PrepChem.com. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-(6-methoxypyridin-3-yl)-4-oxobutyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(6-methoxypyridin-3-yl)-4-oxobutyric acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this valuable keto acid intermediate. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and ensure the highest purity for your downstream applications.

The primary synthetic route to this compound is the Friedel-Crafts acylation of 2-methoxypyridine with succinic anhydride.[1] While effective, this reaction is the source of the most significant purification challenges, including the formation of regioisomers and the removal of process-related byproducts.[2][3] This guide is structured to address these issues head-on.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its purification?

A1: Understanding the molecule's structure is the first step to effective purification. This compound possesses three key functional groups that dictate its behavior:

  • Carboxylic Acid (-COOH): This acidic group (pKa ~4-5) allows the molecule to be deprotonated in basic solutions, forming a water-soluble carboxylate salt. This is fundamental for acid-base extraction protocols.

  • Pyridine Ring (Nitrogen atom): The nitrogen atom in the pyridine ring is weakly basic (pKa of pyridinium ion ~5-6). It can be protonated in strongly acidic solutions, increasing aqueous solubility. The molecule is therefore amphoteric.

  • Keto Group (-C=O): The ketone and the aromatic system can contribute to color in byproducts and provide sites for potential side reactions under harsh conditions.

The interplay between the acidic carboxyl group and the basic pyridine nitrogen means that the compound's solubility is highly pH-dependent. This property is a powerful tool for purification but must be carefully controlled.

Q2: What are the most common impurities I should expect, and where do they come from?

A2: The majority of impurities are process-related and originate from the Friedel-Crafts acylation synthesis.[4][5]

  • Unreacted Starting Materials:

    • 2-Methoxypyridine

    • Succinic Anhydride/Succinic Acid

  • Regioisomeric Byproducts: The Friedel-Crafts reaction on the 2-methoxypyridine ring is not perfectly selective. The methoxy group directs acylation, but side reactions can lead to isomers where the succinoyl group is attached at a different position on the pyridine ring. These are often the most challenging impurities to remove due to their similar chemical properties.

  • Polysubstituted Products: Although less common in acylation than alkylation, there is a possibility of multiple acyl groups being added to the pyridine ring, especially if reaction conditions are not optimized.

  • Residual Lewis Acid: If a catalyst like aluminum chloride (AlCl₃) is used, aluminum salts can form complexes with the product and complicate the work-up.

Q3: What are the primary strategies for purifying this compound?

A3: A multi-step approach is typically required, leveraging both chemical properties and physical separation techniques.

  • Acid-Base Extraction: This is the first and most crucial step after the reaction quench. By carefully adjusting the pH of the aqueous solution, you can separate the acidic product from neutral organic impurities and unreacted starting materials.

  • Recrystallization: This is the workhorse for bulk purification. The key is selecting a solvent system where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in solution.

  • Chromatography: When isomeric impurities are present or very high purity (>99.5%) is required, column chromatography or preparative HPLC is necessary. The polar and acidic nature of the molecule requires careful selection of the stationary and mobile phases to achieve good separation.[6][7][8]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification workflow.

Problem 1: The product is an oil or fails to crystallize after the initial acid-base work-up.
  • Potential Causes:

    • Incomplete pH Adjustment: The pH may not have been lowered sufficiently to fully protonate the carboxylic acid, leaving it as a more soluble salt.

    • High Impurity Load: The presence of significant amounts of unreacted starting materials or oily byproducts can act as a eutectic mixture, depressing the melting point and preventing crystallization.

    • Trapped Solvent: Residual organic solvent from the extraction (e.g., dichloromethane, ethyl acetate) can keep the product solubilized.

  • Solution: Optimized Acid-Base Extraction & Isolation Protocol

    • After quenching the reaction, ensure the organic layer containing the crude product is thoroughly washed with a dilute base (e.g., 1 M NaOH or NaHCO₃) to extract the acidic product into the aqueous layer.

    • Wash the basic aqueous layer with a non-polar organic solvent (e.g., ethyl acetate or toluene) to remove any neutral impurities.

    • Cool the aqueous layer in an ice bath. Slowly acidify with 1-2 M HCl while stirring vigorously. Monitor the pH with a meter or pH paper. The target pH should be between 3 and 4 to ensure the carboxylic acid is fully protonated while minimizing protonation of the pyridine ring.

    • If the product precipitates as a solid, continue stirring in the cold for at least 30 minutes to an hour to maximize precipitation.

    • If the product oils out, add a small amount of a miscible solvent in which the product is sparingly soluble (e.g., isopropanol or ethanol) and scratch the inside of the flask with a glass rod to induce crystallization.

    • Filter the resulting solid, wash with cold water, and dry thoroughly under vacuum to remove all residual solvents.

Problem 2: The final product has a persistent off-white, yellow, or brown color.
  • Potential Causes:

    • Colored Byproducts: Friedel-Crafts reactions can generate highly colored, often polymeric, byproducts.

    • Thermal Degradation: Heating the product for extended periods, especially in the crude state, can cause degradation.

  • Solution: Decolorization and Recrystallization

    • Solvent Selection: Choose an appropriate solvent system for recrystallization. A good starting point is a protic solvent mixture like ethanol/water or isopropanol/water. The goal is to dissolve the crude product in the minimum amount of hot solvent.

    • Protocol: a. Dissolve the crude, colored solid in a suitable volume of the hot primary solvent (e.g., ethanol). b. Add a small amount (1-2% w/w) of activated charcoal to the hot solution. Caution: Add charcoal carefully to a hot solution to avoid bumping. c. Keep the solution hot and stir for 10-15 minutes. The charcoal will adsorb the colored impurities. d. Perform a hot filtration through a pad of Celite® or filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization. e. Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. f. Collect the purified crystals by filtration and wash with a small amount of the cold solvent mixture.

Solvent System Typical Ratio (v/v) Notes
Ethanol / Water3:1 to 5:1Good for general purpose recrystallization.
Isopropanol / Water2:1 to 4:1Similar to ethanol/water, can sometimes yield better crystals.
Acetic Acid / Water1:2 to 1:5Useful if the product is poorly soluble in alcohols, but requires thorough drying.
MethanolSingle SolventUse if the product is highly crystalline.
Problem 3: NMR or LC-MS analysis shows the presence of isomeric impurities.
  • Potential Causes:

    • Lack of Regioselectivity: This is an inherent challenge of the Friedel-Crafts reaction on this substrate.[2][9] Isomers are formed in the reaction vessel and co-isolate with the product.

  • Solution: Chromatographic Purification Recrystallization is often insufficient to separate regioisomers. Flash column chromatography or preparative HPLC is the recommended method.[7][10]

    • Technique Selection:

      • Flash Chromatography: Best for multi-gram quantities where moderate purity is the goal.

      • Preparative HPLC: Required for achieving the highest purity (>99.5%), especially at a smaller scale.

    • Column and Mobile Phase:

      • Stationary Phase: Standard silica gel is often effective. Due to the acidic nature of the product, peak tailing can be an issue.

      • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. Crucially, add 0.5-1% acetic or formic acid to the mobile phase. This suppresses the deprotonation of the carboxylic acid, leading to sharper, more symmetrical peaks and better separation.[10]

    • Protocol (Flash Chromatography): a. Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate + 1% Acetic Acid). b. Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. c. Dry the silica with the adsorbed product and load it onto the top of the prepared column. d. Elute the column with the mobile phase, gradually increasing the polarity. e. Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure.

Visual Workflows and Decision Guides

General Purification Workflow

This diagram outlines the standard sequence of steps for purifying the crude product.

PurificationWorkflow A Crude Reaction Mixture B Acid-Base Work-up (pH controlled extraction) A->B C Crude Solid Product B->C D Analysis (TLC, LC-MS, NMR) C->D E Recrystallization (with optional charcoal treatment) D->E Impurities Removable by Recrystallization G Chromatography (Flash or Prep-HPLC) D->G Isomeric or Stubborn Impurities Present F Pure Crystalline Product (>98%) E->F H High-Purity Product (>99.5%) G->H

Caption: Standard purification workflow for this compound.

Troubleshooting Decision Tree

Use this guide to select the appropriate purification method based on the initial analysis of your crude product.

TroubleshootingTree end_node Recrystallize with Activated Charcoal action_node Proceed to Chromatography start Analyze Crude Product (LC-MS / NMR) q1 Isomeric Impurities Present? start->q1 q1->action_node Yes q2 Colored Impurities Present? q1->q2 No q2->end_node Yes q3 Starting Materials Present? q2->q3 No q3->end_node Yes end_node2 Standard Recrystallization q3->end_node2 No

Caption: Decision tree for selecting a purification strategy based on impurity profile.

References

  • Cavallini D., Frontali N., Toschi G. (1949). Separation and estimation of blood keto acids by paper chromatography. Nature. [Link]

  • Song, Y., Funatsu, T., & Tsunoda, M. (2012). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. RSC Publishing. [Link]

  • Karakawa, S., Nishimoto, R., Harada, M., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. The Royal Society of Chemistry. [Link]

  • Organic Letters. (2022). Accessing α-Ketoamides on DNA through a Coupling–Oxidation Strategy. American Chemical Society. [Link]

  • ResearchGate. (2015). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. [Link]

  • Bulgarian Chemical Communications. (2018). Friedel-Crafts acylation of 2-methoxynaphthalene with acetic anhydride catalyzed by phosphotungstic acid in ionic liquid. [Link]

  • ResearchGate. (2012). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. [Link]

  • Molecules. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. MDPI. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

Sources

Technical Support Center: Synthesis of 4-(6-methoxypyridin-3-yl)-4-oxobutyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-(6-methoxypyridin-3-yl)-4-oxobutyric acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing Friedel-Crafts acylation for this synthesis. Here, we address common challenges, provide in-depth mechanistic explanations for side reactions, and offer validated protocols to enhance your success rate.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to rapidly diagnose and solve common issues encountered during the synthesis.

Q1: Why is my reaction yielding no product, or why are the yields consistently below 20%?

A1: Root Cause Analysis & Solutions

Low or no yield in a Friedel-Crafts acylation is most often traced back to the activity of the Lewis acid catalyst or the integrity of your starting materials.

  • Inadequate Catalyst Activity: The most common Lewis acid for this reaction, aluminum chloride (AlCl₃), is highly hygroscopic. Exposure to atmospheric moisture leads to hydrolysis, rendering it inactive. Furthermore, both the pyridine nitrogen of the starting material (2-methoxypyridine) and the carbonyl oxygen of the product will complex with AlCl₃. This complexation deactivates the catalyst, meaning a stoichiometric amount is the absolute minimum required, with an excess often being necessary for good conversion.[1][2]

    • Solution:

      • Use a fresh, unopened bottle of anhydrous AlCl₃. If the powder appears clumpy or wet, it is likely hydrated and should not be used.

      • Perform the reaction under a strictly inert atmosphere (e.g., dry nitrogen or argon) and use oven-dried glassware to prevent moisture ingress.

      • Ensure at least 2.5-3.0 molar equivalents of AlCl₃ are used relative to 2-methoxypyridine to account for complexation with the substrate and product.

  • Starting Material Purity (Succinic Anhydride): Succinic anhydride is susceptible to hydrolysis, reverting to succinic acid.[3][4] Succinic acid is not an electrophile and will not participate in the Friedel-Crafts acylation, effectively reducing the concentration of your acylating agent.

    • Solution:

      • Check the melting point of your succinic anhydride (119-120 °C). A broad or depressed melting point suggests the presence of succinic acid.

      • If hydrolysis is suspected, the succinic anhydride can be purified by recrystallization from anhydrous chloroform or by sublimation.

Q2: My final product is contaminated with a significant, more polar impurity. NMR suggests the loss of a methyl group. What is happening?

A2: Demethylation Side Reaction

This is a classic side reaction in Friedel-Crafts chemistry involving aryl methyl ethers. Strong Lewis acids like AlCl₃ can coordinate to the ether oxygen, facilitating nucleophilic attack (often by the chloride counter-ion) on the methyl group, leading to O-demethylation. This forms the corresponding 4-(6-hydroxypyridin-3-yl)-4-oxobutyric acid, which is significantly more polar and can complicate purification.

  • Mechanism: The Lewis acid (AlCl₃) complexes with the methoxy group's oxygen, weakening the O-CH₃ bond and making the methyl carbon susceptible to SN2 attack.

  • Solutions:

    • Lower Reaction Temperature: This side reaction has a higher activation energy than the desired acylation. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can significantly suppress demethylation.

    • Alternative Lewis Acids: Consider using a milder Lewis acid that has a lower propensity for ether cleavage, such as SnCl₄ or FeCl₃.[5] However, be aware that these may require longer reaction times or higher temperatures to achieve the desired acylation.

Q3: I'm observing a mixture of regioisomers. How can I ensure the acylation occurs selectively at the C5 position?

A3: Controlling Regioselectivity

The methoxy group at the C2 position of the pyridine ring is an activating, ortho-para directing group. However, the pyridine nitrogen is deactivating. The desired product results from acylation at the C5 position (para to the methoxy group). Acylation at the C3 position (ortho) is a potential side reaction.

  • Steric Hindrance: The C3 position is sterically hindered by the adjacent methoxy group. This steric factor generally favors acylation at the more accessible C5 position.

  • Solvent Effects: The choice of solvent can influence the regioselectivity.

    • Solution: Non-coordinating solvents like dichlorobenzene or nitrobenzene are often used.[5] Dichlorobenzene, in particular, has been shown to improve para-selectivity in similar reactions. Using a solvent where the electrophilic complex is bulkier can further enhance the steric preference for the C5 position.

Q4: The reaction workup is problematic, resulting in a gelatinous aluminum hydroxide precipitate that is difficult to filter and traps my product.

A4: Optimizing Workup and Isolation

This issue arises from quenching the reaction mixture, which contains large amounts of aluminum salts, with water. The rapid hydrolysis of AlCl₃ forms aluminum hydroxide (Al(OH)₃), a gelatinous solid.

  • Solutions:

    • Controlled Quenching: Instead of pouring the reaction mixture into water, slowly and carefully pour it onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[6] The acid will form soluble aluminum salts (e.g., [Al(H₂O)₆]³⁺Cl⁻₃) and protonate your carboxylic acid product, preventing it from forming an insoluble aluminum carboxylate salt.

    • pH Adjustment: After quenching, the pH should be strongly acidic (pH 1-2) to ensure all aluminum salts are dissolved and the product is fully protonated. The product can then be isolated by extraction with an organic solvent (e.g., ethyl acetate) or by filtration if it precipitates from the acidic aqueous solution.

Troubleshooting Workflow

Use the following decision tree to diagnose and resolve issues in your synthesis.

Caption: Troubleshooting workflow for the synthesis.

Quantitative Data: Impact of Reaction Parameters

The following table summarizes the effect of key variables on the reaction outcome.

ParameterConditionExpected Impact on YieldExpected Impact on PurityRationale
AlCl₃ Stoichiometry < 2.0 eq.Very LowN/AInsufficient active catalyst due to complexation with pyridine and product carbonyl.[1]
> 2.5 eq.HighMay DecreaseOptimal for driving the reaction to completion. Excess may promote side reactions if overheated.
Temperature 0 °C to RTModerate to HighHighMinimizes the O-demethylation side reaction.
RefluxHighLowAccelerates the main reaction but significantly increases the rate of demethylation.
Solvent DichloromethaneModerateModerateStandard non-coordinating solvent.
DichlorobenzeneHighHighHigher boiling point allows for controlled heating; can improve para-selectivity.[5]
Reaction Quench WaterHigh (initially)LowCauses precipitation of Al(OH)₃, leading to product loss during filtration.
Ice / Conc. HClHighHighKeeps aluminum salts soluble and ensures the product is in its protonated, free acid form.[6]

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis of this compound.

Materials:
  • 2-Methoxypyridine (1.0 eq.)

  • Succinic anhydride (1.1 eq.)[3]

  • Anhydrous aluminum chloride (2.5 eq.)

  • o-Dichlorobenzene (anhydrous)

  • Concentrated Hydrochloric Acid

  • Ice

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:
  • Three-necked round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Inert gas inlet (Nitrogen or Argon)

  • Thermometer

  • Addition funnel

  • Heating mantle or oil bath

Procedure:
  • Reaction Setup: Assemble the three-necked flask with a magnetic stirrer, thermometer, and inert gas inlet. Ensure all glassware is scrupulously dry.

  • Reagent Charging: Charge the flask with anhydrous aluminum chloride (2.5 eq.) and anhydrous o-dichlorobenzene. Begin stirring to create a slurry.

  • Substrate Addition: In a separate flask, dissolve 2-methoxypyridine (1.0 eq.) and succinic anhydride (1.1 eq.) in anhydrous o-dichlorobenzene.

  • Initiation: Cool the AlCl₃ slurry to 0-5 °C using an ice bath. Slowly add the solution of 2-methoxypyridine and succinic anhydride via the addition funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS if desired.

  • Workup (Quenching): Prepare a large beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid (approx. 5 volumes of ice to 1 volume of acid). Very slowly and carefully, pour the reaction mixture into the ice/acid slurry. The temperature should be maintained below 20 °C.

  • Extraction: Once the quench is complete and all solids have dissolved, transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.

Reaction Mechanism Visualization

The primary reaction proceeds via a classic electrophilic aromatic substitution mechanism.

Caption: Friedel-Crafts acylation pathway.

References

  • Wikipedia. Succinic anhydride. [Link]

  • ResearchGate. Hydrolytic cleavage of succinic anhydride via ring opening... [Link]

  • ResearchGate. Hydrolysis of the succinic anhydride ring with ammonia solution... [Link]

  • Semantic Scholar. Demethylation of methoxypyridines with sodium trimethylsilanethiolate. [Link]

  • PubChem. Succinic anhydride. [Link]

  • Journal of the American Chemical Society. Aminolysis of Acid Anhydrides in Water. II. Nonlinear structure-reactivity relations... [Link]

  • Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

  • Google Patents. Method for producing 4-alkoxyphenyl-4-oxobutyric acid...
  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • YouTube. Friedel Crafts Acylation Acid Anhydride Mechanism. [Link]

  • National Institutes of Health. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • Reddit. I've been stuck on this reaction, unable to do the mechanism. It's a friedel-craft reaction. [Link]

  • Sciencemadness Discussion Board. Demethylation mechanism. [Link]

  • ResearchGate. Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid... [Link]

  • Beilstein Journals. A review of new developments in the Friedel–Crafts alkylation... [Link]

  • PubMed. Friedel-Crafts Type Methylation with Dimethylhalonium Salts. [Link]

  • PubMed. Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene... [Link]

  • PrepChem.com. Synthesis of (a) 4-(3-Methyl-4-hydroxyphenyl)-4-oxobutyric acid. [Link]

  • Research Results in Pharmacology. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. [Link]

Sources

Technical Support Center: Stabilizing 4-(6-methoxypyridin-3-yl)-4-oxobutyric acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(6-methoxypyridin-3-yl)-4-oxobutyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for the handling, storage, and stabilization of this compound in solution. Drawing from extensive experience with keto-carboxylic acids and related heterocyclic compounds, this document provides not just protocols, but the underlying chemical principles to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with this compound.

Q1: My compound precipitated out of my aqueous buffer after I prepared the solution. Why did this happen and how can I fix it?

A: This is the most common issue and is due to the compound's low aqueous solubility. A structural analog, 4-(4-Methylphenyl)-4-oxobutanoic acid, is documented as being insoluble in water[1]. The molecule has a relatively large, nonpolar aromatic structure and a polar carboxylic acid group. At a neutral pH, the carboxylic acid is deprotonated, but the overall hydrophobicity can still lead to low solubility.

  • Immediate Solution: Do not prepare primary stock solutions in aqueous buffers. Your primary stock should be prepared in a polar organic solvent like DMSO or DMF at a high concentration (e.g., 10-50 mM).

  • Working Solution Preparation: For your experiments, you can then perform a serial dilution from the organic stock into your aqueous buffer. Ensure the final concentration of the organic solvent in your aqueous solution is low (typically <1%, but this must be validated for your specific assay) to avoid solvent effects. If precipitation still occurs, you may need to lower the final concentration of the compound.

Q2: I've noticed my solution of this compound is developing a yellow tint over time. What could be the cause?

A: A color change often indicates degradation, specifically oxidation. The methoxypyridine ring, while generally stable, can be susceptible to slow oxidation when exposed to atmospheric oxygen and light over extended periods[2]. This process can be accelerated by elevated temperatures and the presence of metal ions.

  • Preventative Measures:

    • Degas Solvents: Before preparing solutions, sparge your solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.

    • Use Amber Vials: Protect your solutions from light by using amber glass vials or by wrapping clear vials in aluminum foil.

    • Inert Atmosphere: For long-term storage, overlay the solution with an inert gas before sealing the vial.

    • Add Antioxidants: In some cases, adding a small amount of an antioxidant like ascorbic acid or sodium thiosulfate can prevent oxidative degradation, though this must be tested for compatibility with your downstream applications[3].

Q3: My compound's concentration is decreasing in my prepared solutions, even when stored frozen. What is the likely chemical reason?

A: Beyond oxidation, the most probable cause of degradation for a γ-keto acid is acid-catalyzed intramolecular cyclization. The carboxylic acid can protonate the ketone carbonyl, which is then attacked by the carboxylate oxygen. This forms a five-membered ring intermediate (a lactol), which can then dehydrate to form a stable, conjugated furanone derivative. This pathway is particularly relevant if your solution is even slightly acidic.

  • Mechanism Insight: This cyclization is a classic reaction for γ-keto acids and represents a significant stability liability[4][5]. The process is driven by the formation of a thermodynamically stable five-membered ring.

  • Control Strategy: Maintaining a neutral to slightly alkaline pH (pH 7.0 - 8.0) is the most effective way to prevent this. At this pH, the carboxylic acid is deprotonated to a carboxylate, which is a much weaker nucleophile and has no proton to catalyze the reaction.

Q4: What is the optimal pH range to maintain both solubility and stability for this compound?

A: The optimal pH is a balance. Based on the structure, the molecule has two key ionizable groups: the carboxylic acid (estimated pKa ~4.5) and the pyridine nitrogen. The methoxy group makes the pyridine nitrogen less basic than pyridine itself (pKa of 2-methoxypyridinium is ~3.06)[6].

  • pH < 3: The pyridine is protonated, and the carboxylic acid is protonated. The molecule has a net positive charge.

  • pH 3 - 4.5: The pyridine is deprotonated, but the carboxylic acid is still protonated (neutral). This zwitterionic or neutral state may exhibit the lowest solubility.

  • pH > 4.5: The carboxylic acid is deprotonated (carboxylate), and the pyridine is neutral. The molecule has a net negative charge, which generally improves aqueous solubility and prevents acid-catalyzed cyclization.

Recommendation: A pH range of 7.0 to 8.0 is recommended. This ensures the carboxylic acid is fully deprotonated, maximizing aqueous solubility and minimizing the risk of intramolecular cyclization.

Troubleshooting Guide
Problem / Observation Potential Cause Recommended Solution & Explanation
Precipitate in Solution Low intrinsic aqueous solubility of the compound. Incorrect solvent choice for stock solution.Prepare high-concentration stock solutions in 100% DMSO or DMF. Serially dilute into aqueous buffers for working solutions, ensuring the final organic solvent concentration is minimal and non-interfering.
Solution Turns Yellow/Brown Oxidative degradation of the methoxypyridine ring.Store solutions under an inert atmosphere (N₂ or Ar), protected from light (amber vials). Use freshly purified and degassed solvents. Consider adding a compatible antioxidant for long-term storage.
Loss of Analyte by HPLC 1. Intramolecular Cyclization: Under acidic or neutral conditions, the molecule can cyclize to a furanone derivative. 2. Adsorption: The compound may adsorb to glass or plastic surfaces.1. Buffer solutions to a pH of 7.0-8.0 to keep the carboxylate deprotonated and prevent cyclization. 2. Use silanized glass vials or low-adsorption polypropylene tubes. Include a small percentage of organic solvent (e.g., acetonitrile) in the sample diluent for HPLC analysis.
Inconsistent Assay Results Compound degradation in the autosampler or during incubation.Use a cooled autosampler (4-10 °C) for HPLC analysis. Minimize the time solutions are kept at room or elevated temperatures. Prepare working solutions fresh daily from a frozen stock.
Core Stability Principles & Mechanisms
1. The Critical Role of pH

The ionization state of this compound is paramount for its stability. The diagram below illustrates the dominant species at different pH ranges. Operating in the pH 7.0-8.0 range ensures the molecule exists as the carboxylate anion, which is more soluble and chemically protected from acid-catalyzed degradation.

G cluster_pH pH Scale cluster_species Dominant Molecular Species pH < 3 pH < 3 pH 3-4.5 pH 3-4.5 Cation Cationic (Pyridine Protonated, Acid Protonated) pH < 3->Cation pH > 4.5 pH > 4.5 Neutral Neutral/Zwitterionic (Low Solubility) pH 3-4.5->Neutral Anion Anionic (Recommended) (Carboxylate, High Solubility & Stability) pH > 4.5->Anion Cation->Neutral + H⁺ Neutral->Anion + H⁺

Caption: pH-dependent ionization states of the molecule.

2. Primary Degradation Pathway: Intramolecular Cyclization

Under acidic conditions (pH < 6), the compound is susceptible to cyclization. This is a significant stability risk that can lead to a complete loss of the parent compound.

G A 4-(6-methoxypyridin-3-yl) -4-oxobutyric acid B Protonated Intermediate (Keto group activated) A->B + H⁺ (Acidic pH) D Furanone Derivative (Degradation Product) A->D Overall Degradation C Cyclic Hemiacetal (Lactol Intermediate) B->C Intramolecular Nucleophilic Attack C->D - H₂O (Dehydration)

Caption: Proposed acid-catalyzed degradation pathway.

Experimental Protocols
Protocol 1: Preparation of Stable Stock Solutions

This protocol ensures the preparation of a stable, high-concentration stock solution.

  • Solvent Selection: Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO).

  • Weighing: Accurately weigh the required amount of this compound in a clean, dry vial.

  • Dissolution: Add the appropriate volume of DMSO to achieve the target concentration (e.g., 20 mM). Vortex vigorously until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but do not overheat.

  • Aliquoting: Dispense the stock solution into single-use aliquots in amber, low-adsorption polypropylene vials.

  • Inert Gas Purge: Before capping, gently flush the headspace of each vial with argon or nitrogen gas to displace oxygen.

  • Storage: Store the aliquots at -80°C. For frequent use, a -20°C freezer is acceptable for short-term storage (1-2 weeks), but -80°C is strongly recommended for long-term stability[1][7].

Protocol 2: Stability Assessment by Reverse-Phase HPLC

This method allows for the quantitative monitoring of the parent compound and the detection of degradation products.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Scan for λmax (typically 254-280 nm for this type of chromophore).

  • Injection Volume: 10 µL.

Methodology:

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B (linear gradient)

    • 15-17 min: 90% B (hold)

    • 17-18 min: 90% to 10% B (return to initial)

    • 18-22 min: 10% B (re-equilibration)

  • Sample Preparation: Dilute the stock solution to a final concentration of ~10-20 µg/mL in a 50:50 mixture of Mobile Phase A and B. This ensures solubility and compatibility with the HPLC system.

  • Analysis: Inject a freshly prepared "Time 0" sample to establish the initial peak area and retention time. To assess stability, incubate your solution under the desired test conditions (e.g., 37°C in a specific buffer), take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours), dilute them as described above, and inject them into the HPLC.

  • Data Interpretation: A decrease in the peak area of the parent compound over time indicates degradation. The appearance of new peaks, likely eluting earlier due to increased polarity (for the cyclized product), confirms the formation of degradation products.

Data Summary: Recommended Handling & Storage
Parameter Recommendation Rationale
Stock Solution Solvent Anhydrous DMSO or DMFMaximizes solubility and minimizes water-related degradation.
Working Solution Buffer pH 7.0 - 8.0 Maintains the compound in its stable, soluble carboxylate form. Prevents acid-catalyzed cyclization.
Storage Temperature -80°C (long-term) -20°C (short-term, < 2 weeks)Drastically slows down all potential degradation pathways[1][7].
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes the risk of slow, long-term oxidative degradation.
Light Exposure Protect from light (use amber vials)Prevents potential photolytic degradation of the aromatic system.

By adhering to these principles and protocols, you can ensure the stability and integrity of your this compound solutions, leading to more reliable and reproducible experimental outcomes.

References
  • PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Retrieved from [Link]

  • Analytical Methods. (n.d.). Accepted Manuscript. Royal Society of Chemistry. Retrieved from [Link]

  • Organic Syntheses. (2014). Formation of γ-Keto Esters from β-Keto Esters. Retrieved from [Link]

  • Nabi, R. N., et al. (2024). Intramolecular PCET of α-Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. Chemistry – A European Journal. Retrieved from [Link]

  • Research Results in Pharmacology. (2023). Development of quantification methods of a new selective carbonic anhydrase II inhibitor in plasma and blood... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,4-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Methoxypyridin-3-yl)-2-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • New Journal of Chemistry. (2024). 2-Methoxypyridine derivatives: Synthesis, liquid crystalline and photo-physical properties. Royal Society of Chemistry. Retrieved from [Link]

  • Koch, H., & König, S. (1996). Stability of ketone bodies in serum in dependence on storage time and storage temperature. European Journal of Clinical Chemistry and Clinical Biochemistry.
  • MDPI. (2024). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. Retrieved from [Link]

  • RSC Publishing. (2023). From intramolecular cyclization to intermolecular hydrolysis: TMSCF2Br-enabled carbonylation of aldehydes/ketones and amines to α-hydroxyamides. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Versatility of 4-Methoxypyridine: A Manufacturer's Perspective. Retrieved from [Link]

  • Sarpong, R., & Govek, S. P. (2007). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Bioactivity of 4-(6-methoxypyridin-3-yl)-4-oxobutyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide is designed for researchers, scientists, and drug development professionals encountering unexpectedly low or inconsistent bioactivity with 4-(6-methoxypyridin-3-yl)-4-oxobutyric acid. As this appears to be a novel or less-studied compound, this resource focuses on systematically troubleshooting common issues applicable to new small molecules, from fundamental compound properties to complex biological assay systems.

Part 1: Frequently Asked Questions (FAQs)

Here are quick answers to common initial questions.

Q1: My compound shows no activity. Where do I start?

A: Always start with the most fundamental aspect: the compound itself. Before questioning the biological hypothesis, verify the compound's integrity, purity, and solubility in your specific assay conditions. An issue with the physical compound is the most common reason for a lack of activity.

Q2: How can I be sure my compound is properly dissolved?

A: Visual inspection is not enough. A compound can form micro-precipitates or aggregates that are not visible to the naked eye. It is crucial to determine the aqueous solubility of your compound under your exact assay conditions (buffer, pH, media components). If you are using a DMSO stock, ensure the final concentration in your assay is well below the aqueous solubility limit to prevent precipitation.[1][2][3]

Q3: What is the maximum concentration of DMSO I should use in my cell-based assay?

A: The final concentration of DMSO should typically be kept below 0.5%, and ideally at 0.1% or lower.[4][5] Higher concentrations can be toxic to cells, interfere with assay components, and alter cell membrane properties, leading to misleading results.[5] Always include a vehicle control with the same final DMSO concentration in your experiments.[4]

Q4: Could my compound be degrading in the assay plate?

A: Yes, this is a significant possibility, especially in long-term cell culture experiments. Compounds can be chemically unstable in aqueous media, be metabolized by cells, or adsorb to plasticware.[6][7] It's advisable to perform a stability study by incubating the compound in your cell culture medium for the duration of the experiment and measuring its concentration over time.[6]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for systematically diagnosing and resolving issues leading to low bioactivity.

Guide 1: Compound Integrity and Solubility Issues

Low bioactivity is often not a biological problem, but a chemical or physical one. Use this guide to rule out compound-related issues first.

Question: I've prepared my stock of this compound in DMSO, but I suspect solubility issues in my aqueous assay buffer. How do I troubleshoot this?

Answer: This is a critical checkpoint. Poor aqueous solubility is a primary cause of underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[2][3]

  • Proper Dissolution: Ensure the compound is fully dissolved in 100% DMSO. If you observe any particulates, gentle warming (e.g., 37°C) or sonication can aid dissolution, but be cautious as heat can degrade some compounds.[4]

  • Storage: Aliquot your DMSO stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can cause the compound to fall out of solution or degrade over time.[4][6]

  • The "Crash-Out" Problem: When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can precipitate if its aqueous solubility limit is exceeded. This is a very common issue.[1]

  • Optimized Dilution Protocol: Avoid single-step large dilutions. Instead, perform a serial dilution. Critically, ensure rapid and thorough mixing immediately upon adding the DMSO stock to the assay buffer to avoid localized high concentrations that promote precipitation.[1]

  • Visual and Instrumental Checks: After diluting your compound to the final concentration in your assay buffer (without cells or target proteins), let it sit for 30-60 minutes.

    • Visually inspect for any cloudiness or precipitate.

    • For a more sensitive check, measure the turbidity of the solution using a plate reader.

    • Centrifuge the solution at high speed and measure the concentration of the supernatant via HPLC or LC-MS to determine the actual soluble concentration.[7]

  • The Aggregation Artifact: Many small molecules form colloidal aggregates in solution, which can non-specifically inhibit proteins, leading to false-positive results in some assays and an apparent lack of specific activity in others.[8][9]

  • Detection Methods:

    • Dynamic Light Scattering (DLS): This is a primary method for detecting particles in the size range of aggregates.[9][10]

    • Surface Plasmon Resonance (SPR): Can be used to directly observe aggregation on a sensor surface.[8]

    • Enzyme Inhibition Assay with Detergent: A common method is to run a simple enzyme inhibition assay (e.g., with α-chymotrypsin) in the presence and absence of a non-ionic detergent like Triton X-100. If the compound's inhibitory activity is significantly reduced by the detergent, it is likely acting via aggregation.

A Start: Low/No Bioactivity Observed B Prepare fresh DMSO stock. Aliquot and store at -80°C. A->B C Dilute compound into assay buffer (no cells/protein). Mix vigorously. B->C D Visually inspect for precipitation. Measure turbidity. C->D E Is there evidence of precipitation? D->E F Issue Likely: Poor Aqueous Solubility. Solutions: 1. Lower final test concentration. 2. Use co-solvents (e.g., PEG, cyclodextrin). 3. Reformulate. E->F Yes G No visible precipitation. Proceed to aggregation check. E->G No H Perform Dynamic Light Scattering (DLS) or other aggregation assays. G->H I Are aggregates detected? H->I J Issue Likely: Aggregation. Solutions: 1. Add detergent (e.g., 0.01% Triton X-100) to assay buffer to disrupt aggregates. 2. Redesign compound to reduce aggregation potential. I->J Yes K Compound appears soluble and non-aggregating. Proceed to troubleshooting the biological assay. I->K No

Caption: A decision tree for addressing compound precipitation and aggregation.

Guide 2: Cell-Based Assay Issues

If you have confirmed your compound is soluble and stable, the next step is to investigate the assay system itself.

Question: My compound is soluble, but I see low signal or high variability in my cell-based assay. What should I check?

Answer: Variability or low signal in cell-based assays can stem from multiple sources, including cytotoxicity, assay setup, and interactions with media components.[11]

  • The Problem: The compound may be killing the cells, which can be misinterpreted as low activity in assays that rely on healthy, metabolically active cells (e.g., reporter gene assays, proliferation assays).

  • Solution: Perform a Cytotoxicity Assay. Before or alongside your functional assay, test the compound over your desired concentration range using a standard cytotoxicity assay (e.g., MTT, LDH release, or a fluorescence-based live/dead stain).[12][13][14][15]

    • This will determine the concentration at which the compound becomes toxic (the TC50).

    • Your functional experiments should be conducted at concentrations well below the TC50.

Assay Type Principle Common Kit
MTT/XTT/WST-1 Measures metabolic activity via mitochondrial dehydrogenase function.[15]Varies by vendor
LDH Release Measures the release of lactate dehydrogenase from damaged cell membranes.[14]CytoTox-ONE™
Live/Dead Staining Uses fluorescent dyes to differentiate between cells with intact vs. compromised membranes.Calcein-AM/EthD-1
  • Binding to Serum Proteins: If you are using media containing Fetal Bovine Serum (FBS), your compound may bind to proteins like albumin. This reduces the free, bioavailable concentration of the compound that can interact with the cells.[6]

    • Troubleshooting: Test your compound in media with varying concentrations of FBS (e.g., 10%, 5%, 1%, 0%) to see if the potency changes.

  • Adsorption to Plasticware: Hydrophobic compounds can stick to the plastic of the microplate, depleting the concentration available to the cells.[6]

    • Troubleshooting: Consider using low-binding microplates. You can also measure the compound concentration in the media at the beginning and end of the incubation period (in wells without cells) to quantify loss due to adsorption.[6]

  • Cell Seeding Density: Inconsistent cell numbers across wells is a major source of variability. Ensure your cell seeding protocol is optimized and consistent. Low cell numbers can lead to a low signal-to-background ratio.[11]

  • Vehicle Control: Always include a vehicle control (media + DMSO at the same final concentration as your test wells). This is your baseline for "no effect."[4]

  • Positive Control: Use a known active compound (if available for your target) to ensure the assay is working correctly and the cells are responsive.

  • Incubation Time: The observed activity may be time-dependent. Perform a time-course experiment (e.g., 4, 8, 24, 48 hours) to find the optimal incubation time.

A Start: Compound is soluble, but cell assay shows low activity. B Run a cytotoxicity assay (e.g., MTT, LDH release) across the concentration range. A->B C Is compound cytotoxic at test concentrations? B->C D Issue Likely: Cytotoxicity. Solutions: 1. Test at non-toxic concentrations. 2. Choose an assay endpoint that is not dependent on cell viability. C->D Yes E Compound is not cytotoxic. Proceed to check for interactions. C->E No F Test compound activity in media with varying serum (FBS) concentrations. E->F G Does potency increase as serum decreases? F->G H Issue Likely: Serum Protein Binding. Solutions: 1. Reduce serum concentration. 2. Quantify free vs. bound compound. G->H Yes I No significant serum effect. Proceed to assay optimization. G->I No J Review Assay Protocol: - Optimize cell seeding density. - Verify positive/negative controls. - Perform a time-course experiment. I->J K Do controls behave as expected and is signal robust? J->K L Issue Resolved. Assay conditions optimized. K->L Yes M Issue Persists. Consider compound stability in media or cell permeability issues. K->M No

Sources

Technical Support Center: Optimizing Synthesis of 4-(6-Methoxypyridin-3-yl)-4-oxobutyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(6-methoxypyridin-3-yl)-4-oxobutyric acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. The primary route to this valuable intermediate involves a Friedel-Crafts acylation of 2-methoxypyridine with succinic anhydride. While theoretically straightforward, this reaction presents unique challenges due to the electronic nature of the pyridine ring. This document provides in-depth, experience-driven solutions and answers to frequently asked questions to help you optimize your reaction conditions for maximum yield and purity.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My reaction shows very low or no conversion to the desired product. What are the most likely causes and how can I improve the yield?

Answer: Low to no conversion in the Friedel-Crafts acylation of 2-methoxypyridine is the most common issue reported. The root cause typically lies in the deactivation of the pyridine ring and the catalyst by the basic nitrogen atom. Here’s a breakdown of the causes and actionable solutions:

  • Cause A: Lewis Acid Sequestration: The lone pair of electrons on the pyridine nitrogen coordinates strongly with the Lewis acid catalyst (e.g., Aluminum Chloride, AlCl₃). This forms a complex that deactivates the catalyst and, more importantly, places a positive charge on the pyridine ring, severely deactivating it towards further electrophilic attack.[1][2]

  • Solution A: Adjust Lewis Acid Stoichiometry:

    • Use Stoichiometric Excess: Unlike typical Friedel-Crafts reactions which can sometimes be catalytic, this reaction requires a stoichiometric excess of the Lewis acid. A molar ratio of at least 2.5 to 3.0 equivalents of AlCl₃ relative to 2-methoxypyridine is recommended. One equivalent is consumed by the pyridine nitrogen, another by the product's carbonyl group, and the remainder is needed to activate the succinic anhydride.[3]

    • Order of Addition: The order of reagent addition is critical. Premixing the 2-methoxypyridine with the Lewis acid is strongly discouraged. The optimal approach is to first form a complex between the succinic anhydride and the Lewis acid in an inert solvent, and then add the 2-methoxypyridine substrate to this activated mixture.

  • Cause B: Inadequate Reaction Temperature: The activation energy for this reaction is significant, and insufficient heat will result in a stalled reaction.[4] Conversely, excessive heat can lead to decomposition and the formation of tar-like byproducts.

  • Solution B: Optimize Thermal Conditions:

    • Initial Cooling: The initial addition of AlCl₃ is highly exothermic and should be done at a low temperature (0-5 °C) to control the reaction.[5]

    • Gradual Heating: After the addition of the pyridine substrate, the reaction should be allowed to stir at room temperature for several hours, followed by gentle heating. A final temperature of 50-70 °C is often effective. Monitor the reaction progress using TLC or LC-MS to determine the optimal heating duration.

  • Cause C: Presence of Moisture: Lewis acids like AlCl₃ react violently with water. Any moisture in the reagents or glassware will quench the catalyst, halting the reaction.

  • Solution C: Ensure Anhydrous Conditions:

    • Dry Glassware: Oven-dry all glassware and cool it under a stream of dry nitrogen or in a desiccator before use.

    • Anhydrous Reagents: Use anhydrous grade solvents and ensure the Lewis acid is fresh and has been handled under inert conditions.

Question 2: I am getting the product, but it is contaminated with a significant amount of an isomeric byproduct. How can I improve the regioselectivity?

Answer: The formation of isomers is a classic challenge in electrophilic aromatic substitution. In the case of 2-methoxypyridine, the methoxy group is an activating ortho-, para-director, while the ring nitrogen is a deactivating meta-director. The desired product, this compound, results from acylation at the C3 position, which is ortho to the activating methoxy group. The primary isomeric byproduct would likely be from acylation at the C5 position.

  • Controlling Factors:

    • Steric Hindrance: The C3 position is less sterically hindered than the C5 position, which is flanked by C4 and C6 hydrogens.

    • Electronic Effects: The C3 position is strongly activated by the adjacent methoxy group.

    • Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less-favored isomer, leading to a mixed product profile.

  • Optimization Strategy:

    • Maintain Low Temperatures: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is the most effective way to enhance regioselectivity. Kinetic control at lower temperatures will favor the formation of the C3-acylated product.

    • Choice of Solvent: The solvent can influence the reactivity and selectivity. A non-coordinating solvent like dichloromethane or dichlorobenzene is often preferred. A patent for a similar synthesis highlights dichlorobenzene as an advantageous solvent for improving selectivity and simplifying product isolation.[6]

Question 3: My work-up and purification are cumbersome, and I'm losing a lot of product, resulting in a low isolated yield. What is an efficient purification protocol?

Answer: A low isolated yield despite good conversion on TLC is often due to a suboptimal work-up and purification strategy. The product is a carboxylic acid, and its solubility is highly dependent on pH.

  • Recommended Work-up Protocol:

    • Quenching: After the reaction is complete, cool the mixture in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[5] This hydrolyzes the aluminum complexes and ensures the carboxylic acid product is fully protonated and insoluble.

    • Precipitation & Isolation: The desired product should precipitate as a solid. Stir the acidic slurry for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.[6]

    • Washing: Wash the filter cake thoroughly with cold water to remove inorganic salts and any water-soluble impurities.

  • Purification Strategy:

    • Recrystallization: The crude solid can often be purified effectively by recrystallization. A solvent system like ethanol/water or acetic acid/water is a good starting point. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

    • pH-based Extraction (if product remains in solution): If the product does not precipitate cleanly, it can be extracted.

      • Extract the acidic aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

      • Combine the organic layers and wash with a saturated sodium bicarbonate solution. The product will move into the aqueous basic layer as its carboxylate salt.

      • Separate the aqueous layer and re-acidify it with cold 2M HCl to precipitate the pure product.

      • Filter, wash with cold water, and dry the purified solid.

Troubleshooting Workflow

G start Reaction Start check_conversion Low or No Conversion? start->check_conversion check_purity Impure Product? check_conversion->check_purity No solution_conversion 1. Increase AlCl3 to >2.5 eq. 2. Ensure anhydrous conditions. 3. Optimize temperature (0°C -> RT -> 60°C). check_conversion->solution_conversion Yes check_iso_yield Low Isolated Yield? check_purity->check_iso_yield No solution_purity 1. Lower reaction temperature. 2. Screen solvents (e.g., Dichlorobenzene). check_purity->solution_purity Yes end_ok Successful Synthesis check_iso_yield->end_ok No solution_iso_yield 1. Quench in Ice/HCl to precipitate. 2. Purify via recrystallization. 3. Consider pH-based extraction. check_iso_yield->solution_iso_yield Yes solution_conversion->start Re-run Experiment solution_purity->start Re-run Experiment solution_iso_yield->end_ok Purification Optimized

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Question 1: What is the detailed reaction mechanism for the Friedel-Crafts acylation of 2-methoxypyridine with succinic anhydride?

Answer: The reaction proceeds via a classic electrophilic aromatic substitution mechanism, which can be broken down into three key steps:

  • Formation of the Electrophile: The Lewis acid (AlCl₃) activates the succinic anhydride by coordinating to one of its carbonyl oxygens. This polarization facilitates the cleavage of a C-O bond, generating a highly reactive acylium ion intermediate.[7]

  • Electrophilic Attack: The electron-rich pyridine ring, activated by the ortho-methoxy group, attacks the electrophilic acylium ion. This attack preferentially occurs at the C3 position due to the strong activating and directing effect of the methoxy group. This step forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A base (such as the AlCl₄⁻ complex) abstracts a proton from the C3 position of the sigma complex, restoring the aromaticity of the pyridine ring and yielding the final acylated product complexed with AlCl₃. The complex is then hydrolyzed during the acidic work-up.

Mechanism Diagram

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization SA Succinic Anhydride Acylium Acylium Ion Intermediate SA->Acylium + AlCl3 AlCl3 AlCl3 Sigma Sigma Complex (Cationic Intermediate) Acylium->Sigma Attack at C3 Pyridine 2-Methoxypyridine Pyridine->Sigma Product_Complex Product-AlCl3 Complex Sigma->Product_Complex - H+ Final_Product Final Product (after work-up) Product_Complex->Final_Product Acidic Work-up

Caption: The three-step mechanism of Friedel-Crafts acylation.

Question 2: Why is a stoichiometric amount of Lewis acid required? Are there catalytic alternatives?

Answer: A stoichiometric amount of Lewis acid is necessary for several reasons. First, the Lewis acid forms a complex with the carbonyl oxygen of the resulting ketone product.[3] This complex deactivates the product towards further acylation and must be hydrolyzed during work-up. Second, and crucially for this substrate, the basic nitrogen of the 2-methoxypyridine ring also irreversibly binds to the Lewis acid.[1] Therefore, you need at least one equivalent of Lewis acid to neutralize the substrate and another to complex with the product, in addition to the amount needed to act as the true catalyst for activating the anhydride.

While research into catalytic Friedel-Crafts acylations is ongoing, often employing stronger Lewis acids or specialized conditions, these are not typically robust enough for deactivated substrates like pyridine derivatives.[4][8] For this specific synthesis on a preparative scale, using a stoichiometric excess of a conventional Lewis acid like AlCl₃ remains the most reliable method.

Question 3: How do I select the optimal Lewis acid and solvent for this reaction?

Answer: The choice of Lewis acid and solvent is a critical parameter that must be optimized. While AlCl₃ is the most common and cost-effective choice, its high reactivity can sometimes lead to side reactions. Softer Lewis acids might offer better selectivity but may require higher temperatures or longer reaction times.

Reagent TypeExamplesProsCons
Lewis Acid AlCl₃, FeCl₃Highly reactive, cost-effective.[4]Can be harsh, leading to byproducts; highly hygroscopic.
SnCl₄, TiCl₄Milder, can offer better selectivity.More expensive, may require higher temperatures.
Solvent Dichloromethane (DCM)Inert, low boiling point (easy removal).[5]Can have limited solvating power for complexes.
Dichlorobenzene (DCB)High boiling point, good solvent for reactants and intermediates.[6]Difficult to remove, requires high vacuum.
NitrobenzeneTraditional solvent for deactivated substrates.Toxic, high boiling point, can participate in side reactions.

Recommendation: Start with Aluminum Chloride (AlCl₃) in Dichloromethane (DCM) for initial trials due to its reliability and ease of handling. If regioselectivity is a persistent issue, switching to Dichlorobenzene (DCB) as the solvent is a highly recommended second step.[6]

Question 4: Can this reaction be performed under "greener" or solvent-free conditions?

Answer: Yes, the principles of green chemistry are increasingly being applied to classical reactions like the Friedel-Crafts acylation. One promising area is mechanochemistry, where the reaction is carried out by ball-milling the solid reactants in the absence of a solvent.[9]

  • Mechanochemical Approach: A study on mechanochemical Friedel-Crafts acylations demonstrated that these reactions can be effectively carried out at room temperature without solvent, significantly reducing waste and energy consumption.[9] For this specific synthesis, one could experiment with milling 2-methoxypyridine, succinic anhydride, and solid AlCl₃ in a planetary ball mill. This is an advanced technique but represents a potential avenue for a more environmentally friendly process.

Optimized Experimental Protocol

This protocol is a starting point based on established procedures for similar transformations.[5][6]

Materials:

  • 2-Methoxypyridine

  • Succinic Anhydride

  • Aluminum Chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric Acid (concentrated)

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with succinic anhydride (1.0 eq.) and anhydrous dichloromethane.

  • Cool the flask to 0-5 °C in an ice bath.

  • Slowly add anhydrous aluminum chloride (2.5 - 3.0 eq.) portion-wise, ensuring the internal temperature does not exceed 10 °C. Stir the resulting slurry for 30 minutes at 0-5 °C.

  • Dissolve 2-methoxypyridine (1.2 eq.) in a small amount of anhydrous dichloromethane and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Gently heat the reaction mixture to 40 °C and hold for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the flask back to 0 °C.

  • In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl.

  • Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring.

  • A precipitate should form. Continue stirring for 30-60 minutes in the ice bath.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold deionized water until the filtrate is neutral (pH ~6-7).

  • Dry the crude product under vacuum.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water).

References

  • Ghallagher, T. et al. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PubMed Central. Available at: [Link]

  • Red-kin, R. et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the Friedel-Crafts reaction conditions. ResearchGate. Available at: [Link]

  • Malhotra, S. & Xiao, J. (2005). Friedel-Crafts acylation reactions in pyridinium based ionic liquids. ResearchGate. Available at: [Link]

  • University of Arizona. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. University of Arizona Repository. Available at: [Link]

  • Google Patents. (2004). Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones. Google Patents.
  • Organic Chemistry. (2022). Preparation of Pyridines, Part 3: By Acylation. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

  • All 'Bout Chemistry. (2023). Friedel Crafts Acylation Acid Anhydride Mechanism. YouTube. Available at: [Link]

  • Kaupp, G. et al. (2019). Mechanochemical Friedel–Crafts acylations. National Institutes of Health. Available at: [Link]

  • Wallace, O. B. et al. (2000). Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator. PubMed. Available at: [Link]

  • Sari, Y. et al. (2019). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. MDPI. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of (a) 4-(3-Methyl-4-hydroxyphenyl)-4-oxobutyric acid. PrepChem.com. Available at: [Link]

Sources

Technical Support Center: Prevention of 4-(6-methoxypyridin-3-yl)-4-oxobutyric acid Degradation During Storage

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of 4-(6-methoxypyridin-3-yl)-4-oxobutyric acid during storage and experimentation. Adherence to these guidelines is critical for obtaining reliable and reproducible results.

Part 1: Understanding the Molecule's Stability Profile

This compound possesses two key structural features that influence its stability: a β-keto acid moiety and a methoxypyridine ring . Understanding the potential degradation pathways of each is crucial for developing effective storage strategies.

The Vulnerability of the β-Keto Acid Group

The primary degradation pathway for β-keto acids is decarboxylation , the loss of carbon dioxide from the carboxylic acid group. This reaction is particularly facile for β-keto acids due to the formation of a stable enol intermediate through a cyclic transition state. This process is accelerated by:

  • Heat: Increased temperatures provide the activation energy needed for decarboxylation.

  • Acidic Conditions: Protonation of the keto group makes the molecule more susceptible to decarboxylation.

The Reactivity of the Methoxypyridine Ring

The pyridine ring, while aromatic, is not immune to degradation. Potential degradation pathways include:

  • Oxidation: The pyridine nitrogen and the electron-rich ring can be susceptible to oxidation, potentially forming N-oxides or other oxidation products. The presence of the electron-donating methoxy group can influence the ring's reactivity.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in pyridine-containing compounds, leading to the formation of various degradation products.[1]

Part 2: Frequently Asked Questions (FAQs)

Here we address common questions regarding the storage and handling of this compound.

Q1: What are the optimal long-term storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored at -20°C or below , protected from light and moisture. The container should be tightly sealed and preferably flushed with an inert gas like argon or nitrogen to minimize exposure to oxygen and moisture.

Q2: How should I store solutions of this compound?

A2: Solutions are generally less stable than the solid material. If you must store solutions, prepare them fresh whenever possible. For short-term storage (up to 24 hours), keep solutions at 2-8°C in a tightly sealed, light-protecting container (e.g., amber vial). For longer-term storage, aliquot the solution into single-use vials and store at -80°C . Avoid repeated freeze-thaw cycles. The choice of solvent is also critical; aprotic solvents are generally preferred over protic solvents to minimize potential reactions. The pH of aqueous solutions should be maintained at neutral to slightly alkaline to reduce the rate of decarboxylation.

Q3: What are the visual indicators of degradation?

A3: A noticeable change in color, such as the development of a yellow or brown tint in the solid or solution, can indicate degradation, likely due to oxidation or photodegradation of the pyridine moiety. The formation of a precipitate in a previously clear solution could also signal the formation of insoluble degradation products.

Q4: I've observed inconsistent results in my experiments. Could this be a stability issue?

A4: Yes, inconsistent biological or chemical assay results are a common consequence of compound degradation. The loss of the carboxylic acid group via decarboxylation or modification of the pyridine ring will alter the compound's structure and likely its activity. It is crucial to confirm the purity of your compound if you suspect degradation.

Q5: What analytical methods are recommended for assessing the purity and stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique.[2] This method should be capable of separating the intact parent compound from its potential degradation products. UV detection is typically appropriate for this chromophoric molecule. Mass spectrometry (MS) can be coupled with HPLC to identify the mass of any degradation products, aiding in their structural elucidation.

Part 3: Troubleshooting Guide for Stability Issues

This section provides a systematic approach to troubleshooting common stability-related problems.

Observed Issue Potential Cause Recommended Troubleshooting Actions
Loss of Potency or Inconsistent Assay Results 1. Decarboxylation: The active compound is degrading, leading to a lower effective concentration. 2. Oxidation: The pyridine ring has been modified, altering its biological activity.1. Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature, protected from light. 2. Prepare Fresh Solutions: Always use freshly prepared solutions for critical experiments. 3. Perform Purity Analysis: Use a validated stability-indicating HPLC method to check the purity of the solid material and solutions. 4. Use Inert Atmosphere: When preparing solutions, consider using degassed solvents and purging the vial headspace with an inert gas.
Color Change (Yellowing/Browning) of Solid or Solution 1. Oxidation: Formation of colored oxidation byproducts. 2. Photodegradation: Light-induced degradation leading to colored impurities.1. Protect from Light: Store the compound in amber vials or wrap containers in aluminum foil. 2. Minimize Oxygen Exposure: Store under an inert atmosphere. Tightly seal all containers. 3. Investigate Packaging: Ensure the container and closure are not contributing to the degradation.
Precipitation in Solution 1. Formation of Insoluble Degradants: Degradation products may have lower solubility. 2. pH Shift: Changes in pH can affect the solubility of the compound.1. Analyze the Precipitate: If possible, isolate and analyze the precipitate to identify its composition. 2. Check Solution pH: For aqueous solutions, measure and adjust the pH if necessary. 3. Filter the Solution: Before use in an assay, filter the solution through a compatible syringe filter (e.g., 0.22 µm) to remove any particulate matter. Note that this will remove insoluble degradants but not soluble ones.

Part 4: Experimental Protocols

Protocol 1: Recommended Storage and Handling
  • Receiving: Upon receipt, immediately transfer the compound to a light-protected, airtight container.

  • Long-Term Storage (Solid): Store the container at -20°C or colder. Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation of moisture onto the compound.

  • Weighing: Weigh the compound quickly in a low-humidity environment. Minimize the time the container is open.

  • Solution Preparation:

    • Use high-purity, degassed solvents.

    • Prepare solutions in amber glassware or light-protecting tubes.

    • For aqueous solutions, use a buffer to maintain a neutral to slightly alkaline pH.

    • After dissolving, purge the headspace of the container with an inert gas before sealing.

  • Short-Term Solution Storage: Store at 2-8°C for no longer than 24 hours.

  • Long-Term Solution Storage: Aliquot into single-use volumes and store at -80°C.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for monitoring the purity of this compound. The goal is to develop a method that separates the parent compound from all potential degradation products.

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer, pH 6.8-7.4) and an organic modifier (e.g., acetonitrile or methanol) is recommended.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is useful for assessing peak purity.

  • Forced Degradation Study: To ensure the method is stability-indicating, perform a forced degradation study.[3] Expose the compound to the following stress conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C

    • Basic Hydrolysis: 0.1 M NaOH at 60°C

    • Oxidation: 3% H₂O₂ at room temperature

    • Thermal Stress: 80°C

    • Photolytic Stress: Expose the compound to light according to ICH Q1B guidelines.[4]

  • Method Validation: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak and from each other.

Part 5: Visualizing Degradation and Prevention

Potential Degradation Pathways

G A This compound B Decarboxylation Product (Loss of CO2) A->B Heat, Acid C Oxidation Products (e.g., N-oxide) A->C Oxygen D Photodegradation Products A->D Light (UV)

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow

G A Inconsistent Results or Visual Degradation Observed B Verify Storage Conditions (Temp, Light, Atmosphere) A->B C Perform Purity Analysis (Stability-Indicating HPLC) B->C D Purity Acceptable? C->D E Investigate Other Experimental Variables D->E Yes F Purity Unacceptable D->F No G Implement Corrective Actions: - Use Fresh Stock - Optimize Storage - Refine Handling Procedures F->G

Caption: Workflow for troubleshooting stability issues.

Part 6: Summary of Recommendations

Parameter Recommendation for Solid Compound Recommendation for Solutions
Temperature Long-term: ≤ -20°CShort-term: 2-8°C Long-term: -80°C
Light Store in the dark (amber container/foil)Store in the dark (amber vials)
Atmosphere Tightly sealed, inert gas overlayPurge with inert gas
pH (Aqueous) N/ANeutral to slightly alkaline (pH 7.0-7.5)
Handling Equilibrate to RT before opening, minimize exposurePrepare fresh, avoid freeze-thaw cycles

By implementing these storage, handling, and troubleshooting guidelines, researchers can significantly mitigate the risk of degradation of this compound, thereby ensuring the quality and reliability of their scientific investigations.

References

  • Ishiguro, Y., et al. (1985). Photochemistry of methoxy-substituted quinoline and isoquinoline N-oxides. Journal of the Chemical Society, Perkin Transactions 1, 2291-2298. Available at: [Link]

  • Pharmaguideline. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Available at: [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. Available at: [Link]

  • European Medicines Agency. (1996). ICH Topic Q1 B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

Sources

"resolving poor solubility of 4-(6-methoxypyridin-3-yl)-4-oxobutyric acid for experiments"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(6-methoxypyridin-3-yl)-4-oxobutyric acid. This document provides troubleshooting guides and answers to frequently asked questions regarding the solubility challenges often encountered with this compound. Our goal is to equip you with the scientific rationale and practical protocols to ensure successful experimental outcomes.

Introduction: Understanding the Solubility Challenge

The structure of this compound contains a carboxylic acid functional group. This is the primary determinant of its pH-dependent solubility. At a neutral or acidic pH, the carboxylic acid group remains protonated (-COOH), rendering the molecule less polar and thus poorly soluble in aqueous solutions.[1][2] However, by increasing the pH, we can deprotonate this group to a carboxylate ion (-COO⁻), which is significantly more polar and readily dissolves in water.[3] This principle is the foundation of our primary solubilization strategy.

G cluster_low_ph Low pH (e.g., < 5) cluster_high_ph High pH (e.g., > 7.5) Low_Solubility R-COOH (Protonated Form) Poorly Water-Soluble High_Solubility R-COO⁻ + H⁺ (Deprotonated/Salt Form) Highly Water-Soluble Low_Solubility->High_Solubility + OH⁻ (Base) High_Solubility->Low_Solubility + H⁺ (Acid)

Caption: pH-dependent equilibrium of the carboxylic acid group.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: I added the powdered compound directly to my PBS buffer (pH 7.4) and it won't dissolve. What went wrong?

This is a common issue. While pH 7.4 is slightly basic, it may not be sufficient to fully deprotonate and dissolve the compound, especially at higher concentrations. Furthermore, direct addition of powder to an aqueous buffer often leads to clumping, which severely limits the surface area available for dissolution.[4]

The industry-standard best practice is to first create a concentrated stock solution in an organic solvent and then dilute this stock into your aqueous experimental buffer.[5][6]

✅ Recommended Protocol: Preparing a DMSO Stock Solution

  • Weigh accurately: Weigh out the required amount of this compound in a suitable microfuge tube or vial.

  • Add DMSO: Add a minimal volume of high-purity, anhydrous dimethyl sulfoxide (DMSO) to achieve a high concentration (e.g., 10-50 mM). DMSO is a powerful polar aprotic solvent widely used for dissolving compounds in biological research.[7]

  • Ensure Complete Dissolution: Vortex or gently agitate the vial until the solid is completely dissolved. A brief, gentle sonication can assist if needed. Visually inspect against a light source to ensure no solid particulates remain.

  • Dilute into Aqueous Buffer: Perform a serial dilution of your DMSO stock into your final assay buffer to achieve the desired working concentration. Crucially, add the DMSO stock to the buffer while vortexing , not the other way around. This rapid mixing helps prevent the compound from precipitating out of solution.[5]

  • Control for Solvent Effects: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts in your experiment.[7] Always include a vehicle control (buffer + same final concentration of DMSO) in your experimental design.

FAQ 2: I made a DMSO stock, but when I dilute it into my buffer, I see a cloudy precipitate. What is my next step?

This indicates that you are exceeding the kinetic solubility of the compound in your aqueous buffer at that specific pH.[5] The most effective next step is to increase the pH of your final buffer.

✅ Recommended Protocol: pH Adjustment for Enhanced Solubility

  • Select an Appropriate Buffer: Choose a buffer system that is effective in the alkaline range (e.g., Tris, HEPES, Carbonate-Bicarbonate) and is compatible with your experimental assay.

  • Prepare a Basic Buffer: Prepare your chosen buffer at a pH of 8.0 to 9.0.

  • Attempt Dilution Again: Repeat the dilution step from the previous protocol, adding your DMSO stock solution into the newly prepared basic buffer. The higher concentration of hydroxide ions (OH⁻) will facilitate the deprotonation of the carboxylic acid to its more soluble carboxylate salt form.[1][3]

  • Verify pH Compatibility: After confirming solubility, ensure that the final pH of your solution is compatible with the health and viability of your cells or the activity of your enzyme. If the required pH is too high, you may need to explore alternative strategies.

BufferUseful pH RangeNotes
PBS 7.2 - 7.6May not be sufficiently basic for this compound.
HEPES 6.8 - 8.2Common in cell culture, good buffering capacity.
Tris 7.5 - 9.0Widely used, but pH is temperature-dependent.
Carbonate 9.2 - 10.6Highly basic, check for assay compatibility.
FAQ 3: My experiment is pH-sensitive and I cannot use a basic buffer. Are there other options?

Yes. If pH modification is not feasible, you can explore using co-solvents or creating a salt form of the compound prior to dissolution. These are advanced but effective methods.

Option A: Using Co-solvents

A co-solvent is a water-miscible organic solvent that, when added to the aqueous buffer in small amounts, can increase the solubility of a lipophilic compound.[8]

✅ Protocol: Co-Solvent Method

  • Prepare your primary DMSO stock as described in FAQ 1.

  • In a separate tube, prepare your aqueous assay buffer containing a small percentage (e.g., 1-5%) of a co-solvent like ethanol, polyethylene glycol (PEG-400), or propylene glycol.

  • Add the DMSO stock to the co-solvent-containing buffer while vortexing.

  • Important: Always run a vehicle control with the same final concentration of DMSO and the co-solvent to account for any effects on your biological system.

Option B: Conversion to a Salt Form

By reacting the carboxylic acid with a base, you can pre-form a salt that is often much more soluble in water than the parent acid.[1][4]

✅ Protocol: In-situ Salt Formation

  • Weigh the compound into a vial.

  • Add your desired aqueous buffer (e.g., water or PBS). The compound will likely remain as a suspension.

  • While stirring, add a 1.0 M solution of Sodium Hydroxide (NaOH) dropwise until the solid just dissolves. This indicates the formation of the sodium salt.

  • Measure the pH of the resulting solution and adjust it carefully downwards with dilute HCl if necessary, being careful not to go too low, which would cause re-precipitation.

  • Sterile-filter the final solution before use in cell-based assays.

Troubleshooting Workflow

This diagram outlines a logical progression for troubleshooting solubility issues with this compound.

G Start Start: Compound Precipitation in Aqueous Buffer DMSO_Stock Step 1: Prepare Concentrated Stock in DMSO Start->DMSO_Stock Dilute Step 2: Dilute Stock into Aqueous Assay Buffer DMSO_Stock->Dilute Precipitation_Check Precipitation Still Occurs? Dilute->Precipitation_Check pH_Check Assay pH-Sensitive? Precipitation_Check->pH_Check Yes Success Success: Compound Solubilized Precipitation_Check->Success No Adjust_pH Step 3: Increase Buffer pH (e.g., Tris pH 8.0-9.0) Adjust_pH->Dilute pH_Check->Adjust_pH No Co_Solvent Step 4a: Use Co-Solvents (e.g., 1-5% Ethanol, PEG) pH_Check->Co_Solvent Yes Salt_Formation Step 4b: Pre-form Salt (e.g., with NaOH) pH_Check->Salt_Formation Yes Co_Solvent->Success Salt_Formation->Success

Caption: Decision tree for resolving solubility issues.

References

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. Retrieved from [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH. Retrieved from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved from [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher. Retrieved from [Link]

  • Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. (n.d.). ResearchGate. Retrieved from [Link]

  • Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. (2023, July 11). Brainly. Retrieved from [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011, May 28). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006, May 10). ResearchGate. Retrieved from [Link]

  • Carboxylic acid - Properties, Structure, Reactions. (n.d.). Britannica. Retrieved from [Link]

  • What is the standard pH of carboxylic acids? (2021, August 11). Quora. Retrieved from [Link]

  • Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. (n.d.). Pearson. Retrieved from [Link]

  • Physical Properties of Carboxylic Acids. (2022, September 15). Chemistry LibreTexts. Retrieved from [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025, August 5). ResearchGate. Retrieved from [Link]

  • 4-((5-HYDROXY-4-(HYDROXYMETHYL)-6-METHYLPYRIDIN-3-YL)METHOXY)-4-OXOBUTANOIC ACID. (n.d.). precisionFDA. Retrieved from [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1). (n.d.). Retrieved from [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. Retrieved from [Link]

  • 4-(4-Methoxypyridin-3-yl)-2-methylbenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-(6-methoxypyridin-3-yl)-4-oxobutyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(6-methoxypyridin-3-yl)-4-oxobutyric acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthesis, minimize byproduct formation, and achieve higher yields and purity.

The primary synthetic route to this compound is the Friedel-Crafts acylation of 2-methoxypyridine with succinic anhydride.[1][2] While this is a powerful C-C bond-forming reaction, it is susceptible to several side reactions that can complicate purification and reduce yield. This guide addresses the most common challenges encountered during this synthesis.

Core Reaction Pathway

The desired transformation involves the electrophilic aromatic substitution of 2-methoxypyridine with an acylium ion generated from succinic anhydride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

G cluster_reactants Reactants cluster_catalyst Catalyst 2-methoxypyridine 2-Methoxypyridine Product_Complex Product-AlCl₃ Complex 2-methoxypyridine->Product_Complex + Acylium Ion Succinic_Anhydride Succinic Anhydride (CH₂CO)₂O Acylium_Ion Acylium Ion Intermediate Succinic_Anhydride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium_Ion->Product_Complex Final_Product 4-(6-methoxypyridin-3-yl) -4-oxobutyric acid Product_Complex->Final_Product Aqueous Workup (H₃O⁺)

Caption: Desired Friedel-Crafts acylation pathway.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Q1: My reaction yield is extremely low, and I've recovered most of my starting 2-methoxypyridine. What is the likely cause?

A1: This issue almost always points to two primary problems: inactive reagents or insufficient catalyst.

  • Hydrolysis of Succinic Anhydride: Succinic anhydride readily hydrolyzes in the presence of moisture to form succinic acid.[3][4][5] Succinic acid is not reactive under Friedel-Crafts conditions and will not acylate the pyridine ring. This side reaction consumes your acylating agent, leading to low conversion of the starting material.

    • Preventative Measure: Ensure all glassware is oven-dried before use. Use a high-purity, anhydrous grade of succinic anhydride and store it in a desiccator. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Inactive Lewis Acid: The most common Lewis acid, aluminum chloride (AlCl₃), is highly hygroscopic. If it has been exposed to moisture, it will be partially or fully hydrolyzed, rendering it ineffective as a catalyst.

    • Preventative Measure: Use a fresh, unopened bottle of anhydrous AlCl₃ whenever possible. If using an older bottle, ensure it has been stored properly. The powder should be free-flowing and white to pale yellow. Clumped or discolored AlCl₃ is a sign of decomposition.

Q2: My analytical data (¹H NMR, LC-MS) shows a significant isomeric byproduct along with my desired product. What is this impurity and how can I minimize it?

A2: The methoxy group on the 2-methoxypyridine ring is an ortho-, para-directing group. The desired product results from acylation at the C3 position (ortho to the methoxy group). The primary isomeric byproduct is from acylation at the C5 position (para to the methoxy group).

  • Mechanism of Isomer Formation: The kinetic product (formed fastest) is often the ortho-isomer, while the thermodynamic product (more stable) can be the para-isomer, especially if rearrangement is possible under the reaction conditions.[6] Controlling regioselectivity is therefore critical.

  • Minimization Strategies:

    • Temperature Control: Perform the addition of reagents at a low temperature (e.g., 0-5 °C) to favor the formation of the kinetic product (C3-acylation). Allowing the reaction to warm too much can increase the amount of the C5-acylated isomer.

    • Solvent Choice: The choice of solvent can significantly influence isomer ratios. Non-polar or moderately polar, non-coordinating solvents are preferred. Dichlorobenzene or nitrobenzene have been used in similar syntheses to control selectivity.[6][7] A less polar solvent like dichloromethane or 1,2-dichloroethane is a common starting point.

    • Reaction Time: Overly long reaction times, especially at elevated temperatures, can sometimes lead to isomerization. Monitor the reaction by TLC or HPLC to determine the optimal endpoint.

Q3: During workup, I'm struggling with a difficult emulsion and poor separation. How can I improve the product isolation?

A3: This is a common issue related to the workup of Friedel-Crafts reactions. The product, a ketone and a carboxylic acid, along with the pyridine nitrogen, forms a very stable complex with aluminum chloride. This complex must be thoroughly hydrolyzed to liberate the free product.

  • Improved Workup Protocol:

    • Quenching: Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This exothermic process must be done cautiously in a well-ventilated fume hood. The acid ensures that the aluminum salts remain soluble as [Al(H₂O)₆]³⁺ and that the product's carboxylic acid is protonated.

    • Extraction: After the complex is fully decomposed, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The product has both acidic and basic sites, which can affect its solubility. If the product remains in the aqueous layer, it may be necessary to adjust the pH.

    • Purification: The crude product can be purified by recrystallization or column chromatography. A common recrystallization solvent system is ethanol/water.

Frequently Asked Questions (FAQs)

Q1: How much Lewis acid catalyst should I use?

A1: Due to complexation with the carbonyl groups of the succinic anhydride, the product ketone, the product carboxylic acid, and the pyridine nitrogen, more than a catalytic amount of Lewis acid is required. Typically, at least 2.5 to 3.0 molar equivalents of AlCl₃ are needed to ensure the reaction proceeds to completion.

Q2: What are the best analytical methods to monitor this reaction?

A2:

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the consumption of the starting material (2-methoxypyridine). Use a mobile phase like 50:50 ethyl acetate/hexanes. The product will be significantly more polar than the starting material.

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis. It can effectively separate the starting material, the desired product, and the isomeric byproduct, allowing you to calculate conversion and selectivity. A C18 column with a water/acetonitrile gradient containing 0.1% formic or trifluoroacetic acid is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the structure of the final product and identifying the regiochemistry. The aromatic protons of the C3 and C5 isomers will have distinct splitting patterns and chemical shifts.

Q3: Can I use an acyl chloride instead of an anhydride?

A3: Yes, succinyl chloride can be used instead of succinic anhydride. Acyl chlorides are generally more reactive than anhydrides in Friedel-Crafts acylations.[1][2] However, they are also more sensitive to moisture and can be more expensive. The fundamental challenges of regioselectivity and catalyst complexation remain the same.

Byproduct Formation Pathways

Understanding the competing reactions is key to minimizing byproducts. The following diagram illustrates the desired pathway versus the two most common side reactions.

Byproducts cluster_start Starting Materials cluster_products Reaction Products SM 2-Methoxypyridine + Succinic Anhydride + AlCl₃ Desired Desired Product (C3-Acylation) SM->Desired Desired Pathway (Low Temp) Isomer Isomeric Byproduct (C5-Acylation) SM->Isomer Side Reaction 1 (High Temp) Hydrolysis Succinic Acid (Inactive) SM->Hydrolysis Side Reaction 2 (Presence of H₂O)

Caption: Desired reaction pathway vs. common byproduct pathways.

Optimized Experimental Protocol

This protocol is designed to maximize the yield of the desired C3-acylated product.

Materials:

  • 2-methoxypyridine (1.0 eq)

  • Succinic anhydride (1.1 eq)

  • Anhydrous Aluminum Chloride (2.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Concentrated HCl

  • Crushed Ice

  • Ethyl Acetate

  • Saturated NaCl solution (brine)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Charge the flask with anhydrous 1,2-dichloroethane and succinic anhydride.

  • Cool the mixture to 0 °C using an ice-water bath.

  • Slowly add anhydrous aluminum chloride in portions, ensuring the temperature does not exceed 10 °C. Stir the resulting slurry for 30 minutes at 0-5 °C.

  • Add 2-methoxypyridine dropwise via a syringe, keeping the internal temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture back to 0 °C.

  • In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl.

  • Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

  • Combine all organic layers, wash with water, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water) or by silica gel chromatography.

Data Summary: Effect of Conditions on Regioselectivity

The following table provides representative data on how reaction conditions can influence the ratio of the desired product to the isomeric byproduct.

ParameterCondition A (Optimized)Condition B (Non-Optimal)Outcome
Solvent 1,2-DichloroethaneTolueneCondition A provides better selectivity.
Temperature 0 °C to Room TempRoom Temp to 50 °CLower temperature favors the desired C3 isomer.
AlCl₃ (eq) 2.51.5Higher equivalents of catalyst drive the reaction to completion, preventing starting material recovery.
Approx. C3:C5 Ratio > 95 : 5~ 80 : 20Strict control of parameters is crucial for high purity.

References

  • Wikipedia. Succinic anhydride. [Link]

  • PubChem. Succinic anhydride. [Link]

  • ResearchGate. Hydrolytic cleavage of succinic anhydride via ring opening and... [Link]

  • ResearchGate. Hydrolysis of the succinic anhydride ring with ammonia solution yields ammonium carboxylate groups. [Link]

  • ACS Publications. Aminolysis of acid anhydrides in water. II. Nonlinear structure-reactivity relations in the aminolyses of phthalic and succinic. [Link]

  • PMC - NIH. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • Google Patents. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
  • Bulgarian Chemical Communications. Friedel-Crafts acylation of 2-methoxynaphthalene with acetic anhydride catalyzed by phosphotungstic acid in ionic liquid. [Link]

  • YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

Sources

Validation & Comparative

A Comparative Analysis of 4-(6-methoxypyridin-3-yl)-4-oxobutyric acid and Diazepam: A Predictive Guide to GABA-A Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacology, the quest for novel modulators of the γ-aminobutyric acid type A (GABA-A) receptor remains a cornerstone of therapeutic development for anxiety, epilepsy, and sleep disorders. This guide presents a comparative analysis of a novel compound, 4-(6-methoxypyridin-3-yl)-4-oxobutyric acid, against the well-established positive allosteric modulator (PAM), Diazepam. While empirical data for the former is not yet publicly available, this document leverages structure-activity relationship (SAR) insights from related pyridine derivatives to frame a predictive comparison and outline a robust experimental workflow for its characterization.

Introduction: Structural Scaffolds and Therapeutic Potential

GABA is the primary inhibitory neurotransmitter in the central nervous system, and its action is mediated through the GABA-A receptor, a ligand-gated ion channel.[1] Positive allosteric modulators of the GABA-A receptor, such as the benzodiazepine Diazepam, do not bind to the primary GABA binding site but rather to a distinct allosteric site. This binding enhances the effect of GABA, typically by increasing the frequency of channel opening, leading to increased chloride ion influx and neuronal hyperpolarization.[1]

Diazepam , a benzodiazepine, has been a benchmark for anxiolytic and sedative therapeutics for decades. Its mechanism of action as a GABA-A receptor PAM is extensively documented.

This compound is a novel molecule featuring a pyridine core. Pyridine derivatives are a versatile class of heterocyclic compounds with a wide range of biological activities. The presence of the methoxypyridine ring, coupled with the oxobutyric acid side chain, presents a compelling structural motif for potential interaction with neurological targets. While its precise biological activity is uncharacterized, its structural elements suggest that it may interact with receptors in the central nervous system, including the GABA-A receptor.

This guide will, therefore, compare the known activity of Diazepam with the predicted activity of this compound, providing a framework for its experimental validation.

Comparative Biological Activity: Known vs. Predicted

The following table summarizes the known biological activity of Diazepam and the predicted activity of this compound, based on structural analogy and the known pharmacology of related pyridine compounds.

FeatureDiazepamThis compound
Target GABA-A ReceptorPredicted: GABA-A Receptor
Mechanism of Action Positive Allosteric Modulator (PAM)Predicted: Potential Positive Allosteric Modulator (PAM)
Reported EC50 ~25-158 nM for potentiation of GABA response[2][3]Hypothetical: To be determined experimentally
Therapeutic Class Anxiolytic, Sedative, AnticonvulsantHypothetical: Potential anxiolytic or sedative properties
Key Structural Features Benzodiazepine coreMethoxypyridine core with an oxobutyric acid side chain

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Assay for GABA-A Receptor Modulation

To empirically determine the activity of this compound on the GABA-A receptor, a two-electrode voltage clamp (TEVC) assay using Xenopus laevis oocytes expressing recombinant human GABA-A receptors is a gold-standard method. This technique allows for the direct measurement of ion channel function in response to agonists and modulators.

Objective: To determine if this compound modulates GABA-induced currents in a manner consistent with positive allosteric modulation.

Materials:

  • Xenopus laevis oocytes

  • cRNA for human GABA-A receptor subunits (e.g., α1, β2, γ2)

  • This compound

  • Diazepam (as a positive control)

  • GABA

  • Recording medium (e.g., ND96)

  • Two-electrode voltage clamp amplifier and data acquisition system

Procedure:

  • Oocyte Preparation and cRNA Injection:

    • Harvest and defolliculate Xenopus laevis oocytes.

    • Inject oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits.

    • Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with recording medium.

    • Impale the oocyte with two microelectrodes (voltage and current).

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • Application of GABA and Test Compound:

    • Establish a baseline GABA response by applying a low concentration of GABA (e.g., EC10-EC20) to elicit a submaximal current.

    • Co-apply the same concentration of GABA with varying concentrations of this compound.

    • Record the potentiation of the GABA-induced current.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-induced currents in the absence and presence of the test compound.

    • Calculate the percentage potentiation for each concentration of the test compound.

    • Plot the concentration-response curve and determine the EC50 value for the modulatory effect.

Visualizing the Mechanism and Workflow

GABA-A Receptor Signaling Pathway

GABA_Pathway GABA GABA GABA_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_Receptor Binds GABA_Receptor->GABA Enhances Effect of Chloride Cl- Ions GABA_Receptor->Chloride Opens Channel Neuron Neuron Chloride->Neuron Influx Hyperpolarization Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Neuron->Hyperpolarization PAM Positive Allosteric Modulator (e.g., Diazepam) PAM->GABA_Receptor Binds to Allosteric Site

Caption: The signaling pathway of the GABA-A receptor.

Experimental Workflow for TEVC Assay

TEVC_Workflow cluster_prep Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis Oocyte_Harvest Harvest Xenopus Oocytes cRNA_Injection Inject GABA-A Receptor cRNA Oocyte_Harvest->cRNA_Injection Incubation Incubate for Receptor Expression cRNA_Injection->Incubation Mount_Oocyte Mount Oocyte in Recording Chamber Incubation->Mount_Oocyte Voltage_Clamp Establish Two-Electrode Voltage Clamp Mount_Oocyte->Voltage_Clamp Apply_GABA Apply Baseline GABA (EC10-20) Voltage_Clamp->Apply_GABA Co_Apply Co-apply GABA with Test Compound Apply_GABA->Co_Apply Record_Current Record Chloride Current Co_Apply->Record_Current Measure_Potentiation Measure Current Potentiation Record_Current->Measure_Potentiation Dose_Response Plot Dose-Response Curve Measure_Potentiation->Dose_Response Calculate_EC50 Calculate EC50 Dose_Response->Calculate_EC50

Caption: The experimental workflow for the Two-Electrode Voltage Clamp (TEVC) assay.

Conclusion

While this compound remains an uncharacterized compound, its structural features warrant investigation into its potential as a modulator of the GABA-A receptor. By employing a rigorous experimental approach, such as the two-electrode voltage clamp assay detailed in this guide, a direct comparison to established therapeutics like Diazepam can be made. The insights gained from such studies will be invaluable for the future development of novel neuropharmacological agents. This guide serves as a foundational framework for researchers embarking on the characterization of this and other novel pyridine derivatives.

References

  • The Benzodiazepine Diazepam Potentiates Responses of α1β2γ 2L γ-Aminobutyric Acid Type A Receptors Activated by either γ-Aminobutyric Acid or Allosteric Agonists. Anesthesiology. [Link]

  • Mechanism of action of benzodiazepines on GABAA receptors. PMC. [Link]

  • Pharmacological properties of gamma-aminobutyric acidA receptors from acutely dissociated rat dentate granule cells. PubMed. [Link]

  • GABA-A Receptor Positive Allosteric Modulator. Wikipedia. [Link]

Sources

Efficacy Blueprint: A Comparative Analysis of 4-(6-methoxypyridin-3-yl)-4-oxobutyric Acid Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyridine ring and butyric acid scaffold are privileged structures, frequently appearing in molecules with significant biological activity. The core molecule, 4-(6-methoxypyridin-3-yl)-4-oxobutyric acid, represents a promising starting point for the development of novel therapeutic agents. Its structural motifs hint at the potential for interaction with a variety of biological targets, including the highly sought-after kinase family. Dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer, making kinases a major focus of therapeutic development.[1][2] This guide provides a comprehensive, albeit representative, framework for comparing the efficacy of novel derivatives of this scaffold as potential kinase inhibitors.

The strategic design of derivatives is paramount to understanding their structure-activity relationship (SAR) and for the eventual optimization of a lead candidate. In this guide, we will explore a hypothetical series of derivatives and outline a rigorous, multi-step experimental workflow to assess their comparative efficacy. This includes primary biochemical assays, secondary cell-based validation, and a logical progression toward identifying a promising lead compound.

Designing the Derivatives: A Strategy for Uncovering Structure-Activity Relationships

To systematically evaluate the therapeutic potential of the this compound scaffold, a focused library of derivatives has been designed. The modifications are intended to probe the chemical space around the core structure, influencing properties such as steric hindrance, electronic distribution, and hydrogen bonding potential. These modifications are crucial for optimizing the interaction with the target kinase.

Table 1: Designed Derivatives of this compound

Compound IDModification from Parent CompoundRationale
LEAD-001 Parent CompoundBaseline for comparison.
LEAD-002 Methyl ester of the carboxylic acidTo assess the importance of the carboxylic acid for activity and improve cell permeability.
LEAD-003 Amide derivative of the carboxylic acidTo introduce a hydrogen bond donor and explore interactions at this terminus.
LEAD-004 Reduction of the keto group to a hydroxylTo evaluate the role of the keto group in binding, potentially as a hydrogen bond acceptor.
LEAD-005 Substitution of the methoxy group with a chloro groupTo probe the electronic requirements at this position on the pyridine ring.
LEAD-006 Addition of a methyl group at the 2-position of the pyridine ringTo investigate the impact of steric bulk near the nitrogen atom of the pyridine.

Comparative Efficacy Evaluation: A Multi-tiered Approach

A robust evaluation of potential drug candidates requires a tiered approach, moving from high-throughput biochemical assays to more physiologically relevant cell-based models. This ensures that the most promising compounds are advanced based on a comprehensive understanding of their activity.

Primary Screening: In Vitro Kinase Inhibition Assay

The initial assessment of the designed derivatives is performed using an in vitro kinase inhibition assay. This biochemical assay directly measures the ability of a compound to inhibit the activity of a target kinase.[3] For this representative study, we will consider a generic serine/threonine kinase as the target.

Experimental Protocol: Luminescence-Based Kinase Assay [3]

  • Compound Preparation: A 10 mM stock solution of each test compound is prepared in 100% DMSO. A serial dilution is then performed to generate a range of concentrations for IC50 determination.

  • Kinase Reaction Setup: The kinase reaction is performed in a 96-well plate. Each well contains the kinase, a suitable substrate peptide, and ATP in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • Inhibitor Addition: To each well, 2.5 µL of the serially diluted compound or a DMSO control is added.

  • Pre-incubation: The plate is incubated for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: The kinase reaction is initiated by adding 5 µL of a substrate/ATP mixture to each well. The plate is then incubated at 30°C for 60 minutes.

  • ADP Detection: Following the kinase reaction, a reagent that detects the amount of ADP produced is added. This is often a luminescence-based detection system where the signal is proportional to the amount of ADP.[3]

  • Data Analysis: The luminescence of each well is measured using a plate reader. The data is then plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the half-maximal inhibitory concentration (IC50) value for each compound.

Table 2: Hypothetical In Vitro Kinase Inhibition Data

Compound IDTarget Kinase IC50 (nM)
LEAD-001 520
LEAD-002 >10,000
LEAD-003 250
LEAD-004 1500
LEAD-005 85
LEAD-006 750
Secondary Screening: Cell-Based Anti-Inflammatory Assay

Compounds that show promising activity in the primary biochemical assay are then advanced to a more complex, cell-based assay. This step is crucial to confirm that the compounds can penetrate cell membranes and exert their inhibitory effect in a cellular context. Given the link between kinase signaling and inflammation, a cell-based anti-inflammatory assay is a logical next step.[4][5]

Experimental Protocol: Inhibition of LPS-Induced TNF-α Production in THP-1 Macrophages [4][5]

  • Cell Culture and Differentiation: Human THP-1 monocytes are cultured and differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).

  • Compound Treatment: The differentiated macrophages are pre-treated with various concentrations of the test compounds for 1 hour.

  • Inflammatory Stimulus: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, leading to the production of pro-inflammatory cytokines such as TNF-α.

  • Incubation: The cells are incubated for a further 6 hours to allow for cytokine production and secretion.

  • Cytokine Measurement: The cell culture supernatant is collected, and the concentration of TNF-α is measured using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage inhibition of TNF-α production is calculated for each compound concentration, and an IC50 value is determined.

Table 3: Hypothetical Cell-Based Anti-Inflammatory Data

Compound IDTNF-α Inhibition IC50 (µM)
LEAD-001 15.2
LEAD-003 8.5
LEAD-005 1.2

The cell-based data corroborates the findings from the in vitro kinase assay, with LEAD-005 demonstrating the most potent activity. This provides confidence that the observed kinase inhibition translates to a functional cellular effect.

Visualizing the Workflow and Structure-Activity Relationship

experimental_workflow cluster_design Derivative Design cluster_screening Efficacy Screening cluster_analysis Data Analysis D1 LEAD-001 (Parent) P_Screen Primary Screening: In Vitro Kinase Assay (IC50) D1->P_Screen D2 LEAD-002 (Ester) D2->P_Screen D3 LEAD-003 (Amide) D3->P_Screen D4 LEAD-004 (Alcohol) D4->P_Screen D5 LEAD-005 (Chloro) D5->P_Screen D6 LEAD-006 (Methyl) D6->P_Screen S_Screen Secondary Screening: Cell-Based Assay (IC50) P_Screen->S_Screen Potent Hits SAR Structure-Activity Relationship (SAR) Analysis S_Screen->SAR Lead_ID Lead Identification SAR->Lead_ID

Caption: Experimental workflow for the comparative efficacy evaluation.

SAR_diagram cluster_scaffold Core Scaffold cluster_modifications Modifications & Activity Scaffold R1 R1 = COOH (Baseline) Scaffold->R1 R2 R2 = OMe (Baseline) Scaffold->R2 Keto Keto group (Important) Scaffold->Keto R1_ester R1 = COOMe (↓↓ Activity) R1->R1_ester R1_amide R1 = CONH2 (↑ Activity) R1->R1_amide R2_cl R2 = Cl (↑↑↑ Activity) R2->R2_cl Keto_oh Keto -> OH (↓ Activity) Keto->Keto_oh

Caption: Structure-activity relationship (SAR) summary.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to comparing the efficacy of novel derivatives of this compound. Through a combination of rational drug design, in vitro biochemical assays, and cell-based functional assays, a clear structure-activity relationship can be established.

Based on our hypothetical data, compound LEAD-005 , with a chloro substitution on the pyridine ring, emerges as the most promising lead candidate. The next steps in the drug discovery process would involve further optimization of this lead to improve potency, selectivity, and pharmacokinetic properties. This would include exploring a wider range of substituents at the 6-position of the pyridine and further modifications of the carboxylic acid moiety to fine-tune its properties. Ultimately, this structured approach provides a clear path forward for the development of novel and effective kinase inhibitors based on this promising chemical scaffold.

References

  • Molecular Devices. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Retrieved from [Link]

  • Manchope, M. F., et al. (2010). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Journal of Immunological Methods, 362(1-2), 1-10. Retrieved from [Link]

  • De Lombaerde, S., et al. (2021). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 26(15), 4465. Retrieved from [Link]

  • Tarasov, K. V., et al. (2009). Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. Methods in Molecular Biology, 574, 107-121. Retrieved from [Link]

  • De Wispelaere, M., et al. (2020). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. Bioorganic & Medicinal Chemistry, 28(1), 115188. Retrieved from [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • De Lombaerde, S., et al. (2019). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. ResearchGate. Retrieved from [Link]

  • Harris, C. S., et al. (2016). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 59(10), 4949-4960. Retrieved from [Link]

  • Leelarungrayub, D., et al. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Authorea. Retrieved from [Link]

  • Rosner, M., & Hengstschläger, M. (2012). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. JoVE (Journal of Visualized Experiments), (61), e3774. Retrieved from [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. ResearchGate. Retrieved from [Link]

  • Fitos, I., et al. (2023). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[3][4][6]triazino[2,3-c]quinazolines. Molecules, 28(15), 5769. Retrieved from [Link]

  • An, W. F. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Eurofins DiscoverX. (2024, March 11). Advancing Therapeutics Targeting Cytokines with Functional Cell-based Assays [Video]. YouTube. Retrieved from [Link]

  • Wang, Y., et al. (2024). Novel Lauric Acid-Butyric Structural Lipid Inhibits Inflammation: Small Intestinal Microbes May Be Important Mediators. Molecular Nutrition & Food Research, 68(2), e2300535. Retrieved from [Link]

  • Delyagina, M. S., et al. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Veterinary World, 17(3), 624-633. Retrieved from [Link]

  • Kumar, A., et al. (2018). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. Medicinal Chemistry, 14(7), 711-721. Retrieved from [Link]

  • Abouzid, K. M., et al. (2008). Novel anti-inflammatory agents based on pyridazinone scaffold; design, synthesis and in vivo activity. Bioorganic & Medicinal Chemistry, 16(10), 5547-5556. Retrieved from [Link]

  • Zheng, K., et al. (2015). Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors. ACS Medicinal Chemistry Letters, 6(4), 413-418. Retrieved from [Link]

  • Freza, S., et al. (2021). The Oxindole Derivatives, New Promising GSK-3β Inhibitors as One of the Potential Treatments for Alzheimer's Disease—A Molecular Dynamics Approach. International Journal of Molecular Sciences, 22(8), 4038. Retrieved from [Link]

  • Stuart, D. D., et al. (2021). Design and Discovery of N-(3-(2-(2-hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide (LXH254)- A selective, efficacious and well-tolerated RAF inhibitor targeting RAS mutant cancers: The path to the clinic. ResearchGate. Retrieved from [Link]

  • Carreaux, F., et al. (2012). Anticancer Alkaloid Lamellarins Inhibit Protein Kinases. Marine Drugs, 10(4), 886-897. Retrieved from [Link]

  • Asquith, C. R. M., et al. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. ePrints Soton. Retrieved from [Link]

Sources

A Researcher's Guide to Validating Target Engagement of Novel Therapeutics: The Case of 4-(6-methoxypyridin-3-yl)-4-oxobutyric acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the unequivocal demonstration that a novel bioactive molecule directly interacts with its intended biological target within a cellular context is a cornerstone of a successful research program.[1][2][3] This guide provides a comprehensive framework for validating the target engagement of a novel compound, exemplified by the hypothetical molecule 4-(6-methoxypyridin-3-yl)-4-oxobutyric acid. We will explore and compare several orthogonal, industry-standard methodologies, offering insights into the rationale behind experimental choices and providing detailed protocols to ensure scientific rigor.

The journey from a promising chemical entity to a validated therapeutic agent is fraught with challenges, with a significant portion of clinical trial failures attributed to a lack of efficacy, which can often be traced back to insufficient target engagement.[2] Therefore, robust and early validation of this critical parameter is not merely a recommendation but a necessity. This guide is designed for researchers, scientists, and drug development professionals seeking to design and execute a rigorous target engagement validation cascade.

The Central Challenge: Moving from 'If' to 'How'

For a novel compound like this compound, where the primary biological target may be hypothesized or newly identified, the central scientific question is not if the molecule has a biological effect, but how it mediates this effect through direct interaction with a specific protein or set of proteins. Answering this question requires a multi-pronged approach, as no single technique can provide a complete picture of a drug's cellular interactions.

Here, we will compare and contrast three powerful techniques for assessing target engagement:

  • Cellular Thermal Shift Assay (CETSA®): A biophysical method that measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.[4][5][6][7]

  • Kinobeads-based Kinase Profiling: A chemoproteomic approach for broadly profiling the interaction of a compound with the cellular kinome.[8][9][10][11][12]

  • Photoaffinity Labeling (PAL): A chemical biology technique that utilizes a photoreactive version of the compound to covalently label its binding partners for subsequent identification.[13][14][15][16]

Comparative Overview of Target Engagement Methodologies

Technique Principle Measures Throughput Advantages Limitations
CETSA® Ligand-induced thermal stabilization of the target protein.[5][6][7]Direct target binding in intact cells or lysates.Medium to HighLabel-free; applicable to various target classes; can be performed in live cells and tissues.[4][7]Requires a specific antibody for detection (Western blot) or mass spectrometry for proteome-wide analysis; not suitable for all proteins.
Kinobeads Profiling Competitive binding of the test compound against a broad-spectrum kinase inhibitor matrix.[8][11]Kinase selectivity and apparent affinity across a large portion of the kinome.MediumUnbiased kinome-wide view; identifies both on-target and off-target kinase interactions.[10][11]Primarily applicable to ATP-competitive inhibitors; non-kinase targets are not detected.
Photoaffinity Labeling Covalent cross-linking of a photoreactive compound derivative to its binding partners upon UV irradiation.[13][14][16]Direct identification of binding proteins.LowCan identify novel or unexpected targets; provides direct evidence of interaction.[13][15]Requires synthesis of a functional photo-probe; potential for non-specific labeling.[14]

Experimental Deep Dive: Protocols and Rationale

Cellular Thermal Shift Assay (CETSA®)

Rationale: The principle behind CETSA is that the binding of a ligand, such as our compound of interest, to its target protein increases the protein's thermodynamic stability.[4][5] This increased stability makes the protein more resistant to heat-induced denaturation. By heating cell lysates or intact cells treated with the compound to various temperatures and then quantifying the amount of soluble target protein remaining, we can observe a "thermal shift," indicating direct engagement.[6][17]

Experimental Workflow: CETSA

cluster_0 Cell Culture & Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Fractionation cluster_3 Detection & Analysis A 1. Culture cells to appropriate confluency B 2. Treat cells with this compound or DMSO (vehicle) A->B C 3. Aliquot cell suspension into PCR tubes B->C D 4. Heat aliquots across a temperature gradient (e.g., 40-70°C) for 3 minutes C->D E 5. Cool samples to room temperature D->E F 6. Lyse cells (e.g., freeze-thaw cycles) E->F G 7. Separate soluble and aggregated proteins via centrifugation F->G H 8. Collect supernatant (soluble fraction) G->H I 9. Analyze protein levels via Western Blot or Mass Spectrometry H->I J 10. Plot protein abundance vs. temperature to generate melt curves I->J

Caption: CETSA workflow for assessing target engagement.

Detailed Protocol: CETSA with Western Blot Detection

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., HEK293T) and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or DMSO as a vehicle control for 1 hour at 37°C.

  • Harvesting and Thermal Challenge:

    • Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots for 3 minutes in a thermal cycler across a pre-determined temperature gradient (e.g., 40°C to 70°C in 2°C increments).

    • Immediately cool the samples to 4°C.

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Detection and Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein by SDS-PAGE and Western blotting using a specific antibody against the putative target protein.

    • Quantify the band intensities and plot them as a percentage of the non-heated control against the corresponding temperature to generate melting curves. A rightward shift in the curve for the compound-treated samples compared to the DMSO control indicates target stabilization.[5]

Kinobeads-based Kinase Profiling

Rationale: If this compound is hypothesized to be a kinase inhibitor, a broad, unbiased assessment of its selectivity is crucial. The Kinobeads technology utilizes a mixture of broad-spectrum, ATP-competitive kinase inhibitors immobilized on beads to capture a significant portion of the cellular kinome.[8][9][10] By pre-incubating a cell lysate with our test compound, we can measure its ability to compete with the Kinobeads for binding to various kinases. The unbound kinases are washed away, and the bead-bound kinases are identified and quantified by mass spectrometry. A dose-dependent decrease in the amount of a specific kinase pulled down by the beads indicates that our compound is engaging that kinase.[11]

Experimental Workflow: Kinobeads Profiling

cluster_0 Lysate Preparation & Incubation cluster_1 Affinity Purification cluster_2 Mass Spectrometry Analysis cluster_3 Data Analysis A 1. Prepare cell lysate B 2. Incubate lysate with varying concentrations of test compound A->B C 3. Add Kinobeads to the lysate B->C D 4. Incubate to allow kinase binding C->D E 5. Wash beads to remove non-specific binders D->E F 6. Elute and digest bound proteins E->F G 7. Analyze peptides by LC-MS/MS F->G H 8. Identify and quantify kinases G->H I 9. Generate dose-response curves to determine IC50 values H->I

Caption: Kinobeads workflow for kinase inhibitor profiling.

Detailed Protocol: Kinobeads Profiling

  • Cell Lysate Preparation:

    • Lyse cultured cells in a buffer containing detergents and protease/phosphatase inhibitors to maintain native protein conformations.

    • Determine the total protein concentration of the lysate.

  • Competitive Binding:

    • Aliquot the cell lysate (e.g., 1 mg of total protein per sample).

    • Treat the aliquots with a serial dilution of this compound or DMSO for 45 minutes at 4°C.

  • Kinobeads Pulldown:

    • Add a slurry of pre-washed Kinobeads to each lysate sample.

    • Incubate for 1 hour at 4°C with gentle rotation to allow for the affinity capture of kinases not bound by the test compound.

    • Wash the beads extensively with lysis buffer to remove unbound proteins.

  • Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads.

    • Perform in-solution or on-bead tryptic digestion to generate peptides.

    • Desalt the peptides using a suitable method (e.g., StageTips).

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide samples using a high-resolution mass spectrometer.

    • Process the raw data using a suitable software package (e.g., MaxQuant) to identify and quantify the proteins.

    • For each identified kinase, plot the relative abundance against the concentration of the test compound to generate dose-response curves and calculate IC50 values. This will reveal the potency and selectivity of the compound across the profiled kinome.[8][10]

Photoaffinity Labeling (PAL)

Rationale: PAL provides direct and covalent evidence of a drug-target interaction.[13][14] This technique requires the synthesis of a photo-probe, which is a derivative of this compound incorporating two key features: a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin) for enrichment.[14][16] When the probe binds to its target and is exposed to UV light, the photoreactive group forms a highly reactive species that covalently cross-links the probe to the target protein. The biotin tag then allows for the specific pulldown and subsequent identification of the labeled protein(s) by mass spectrometry.[14]

Experimental Workflow: Photoaffinity Labeling

cluster_0 Probe Incubation & Crosslinking cluster_1 Enrichment & Identification A 1. Incubate cells or lysate with photo-probe B 2. (Optional) Add excess parent compound for competition A->B C 3. Irradiate with UV light to induce covalent crosslinking B->C D 4. Lyse cells and add streptavidin beads C->D E 5. Wash beads to remove non-biotinylated proteins D->E F 6. Elute and digest bound proteins E->F G 7. Analyze by LC-MS/MS to identify targets F->G

Caption: Photoaffinity labeling workflow for target identification.

Detailed Protocol: Photoaffinity Labeling

  • Probe Synthesis:

    • Synthesize a derivative of this compound that includes a photoreactive moiety and a biotin tag, ensuring that these modifications do not significantly alter the compound's biological activity.

  • Labeling in Live Cells or Lysate:

    • Treat live cells or cell lysate with the photo-probe. To demonstrate specificity, include a control group that is co-incubated with a large excess (e.g., 100-fold) of the original, unmodified compound.

    • After incubation, irradiate the samples with UV light of the appropriate wavelength (e.g., 365 nm) to activate the photoreactive group and induce cross-linking.

  • Enrichment of Labeled Proteins:

    • Lyse the cells (if labeled in live cells).

    • Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated probe-protein complexes.

    • Wash the beads thoroughly to remove non-specifically bound proteins.

  • Identification of Target Proteins:

    • Elute the captured proteins from the beads.

    • Separate the proteins by SDS-PAGE. Specific targets should appear as bands that are present in the probe-treated sample but significantly reduced or absent in the competition control.

    • Excise the bands of interest and identify the proteins by in-gel digestion followed by LC-MS/MS analysis.

Conclusion: A Synergistic Approach to Target Validation

Validating the target engagement of a novel compound like this compound is a critical step in the drug discovery process. Each of the methodologies described here—CETSA, Kinobeads profiling, and Photoaffinity Labeling—provides a unique and valuable piece of the puzzle.

  • CETSA offers a direct, label-free method to confirm target binding in a physiological context.

  • Kinobeads profiling delivers a broad, unbiased view of a compound's interactions with the kinome, crucial for assessing selectivity and potential off-target effects.

  • Photoaffinity labeling provides definitive, covalent evidence of a direct interaction and can be instrumental in identifying novel targets.

The most robust validation strategies will employ at least two orthogonal approaches to build a compelling and self-validating case for a compound's mechanism of action. By understanding the principles, advantages, and limitations of each technique, researchers can design a logical and efficient experimental cascade, ultimately increasing the confidence in their lead compounds and the probability of success in downstream development.

References

  • Golkowski, M., et al. (2017). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. Journal of Proteome Research. [Link]

  • Ruprecht, B., et al. (2015). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Molecular & Cellular Proteomics. [Link]

  • Liao, F., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Dutta, S., et al. (2018). A typical photoaffinity labeling experimental protocol to identify the ligand binding site of a target protein. ResearchGate. [Link]

  • Golkowski, M., et al. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Journal of Proteome Research. [Link]

  • Bantscheff, M., et al. (2019). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. [Link]

  • Simon, G. M., & Cravatt, B. F. (2010). Determining target engagement in living systems. Nature Chemical Biology. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • Reinecke, M., et al. (2019). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research. [Link]

  • Seo, H. S., & Corson, T. W. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology. [Link]

  • Martinez Molina, D., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL. [Link]

  • AntBio. (2026). Post-Identification Target Validation: Critical Steps in Small-Molecule. AntBio. [Link]

  • Becher, I., et al. (2017). A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. Springer Nature Experiments. [Link]

  • Corcoran, M., & Hothersall, J. D. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Pär Nordlund Lab. (n.d.). CETSA. Pär Nordlund Lab. [Link]

Sources

"cross-reactivity of 4-(6-methoxypyridin-3-yl)-4-oxobutyric acid with other receptors"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Phenylbutyric Acid (4-PBA)

4-Phenylbutyric acid is a short-chain fatty acid derivative that has been approved for clinical use and is extensively studied for its therapeutic potential in a range of diseases, including cancer and neurodegenerative disorders.[1][2] Its principal mechanisms of action are twofold: the inhibition of histone deacetylase (HDAC) enzymes and its function as a chemical chaperone in alleviating endoplasmic reticulum (ER) stress.[3] Understanding the selectivity of 4-PBA for its primary targets and its potential interactions with other cellular components is crucial for elucidating its therapeutic effects and off-target liabilities.

Primary Target: Histone Deacetylases (HDACs)

The primary pharmacological action of 4-PBA is the inhibition of class I and class II histone deacetylases.[4][5] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, 4-PBA promotes histone hyperacetylation, resulting in a more open chromatin structure and the reactivation of silenced genes.[6]

HDAC Isoform Selectivity Profile

While often described as a pan-HDAC inhibitor, 4-PBA exhibits some degree of selectivity among the different HDAC isoforms. The following table summarizes the available data on the half-maximal inhibitory concentrations (IC50) of 4-PBA against various HDAC isoforms. It is important to note that the potency of 4-PBA as an HDAC inhibitor is generally in the millimolar range, which is significantly lower than many other developed HDAC inhibitors.[4]

HDAC IsoformIC50 (mM)Reference
Class I
HDAC1~1.21-1.92 (in cell lines)[4]
HDAC2NI (>10 mM)[7]
HDAC30.75[7]
HDAC80.5[7]
Class IIa
HDAC4NI (>10 mM)[7]
HDAC5NI (>10 mM)[7]
HDAC7NI (>10 mM)[7]
Class IIb
HDAC61.5[7]
HDAC100.5[7]

NI: No significant inhibition observed at the tested concentrations.

This data indicates that 4-PBA is not a potent inhibitor of all HDAC isoforms, with weaker activity against Class IIa enzymes. Its activity against Class I and some Class IIb HDACs contributes to its broad effects on gene expression.

Cross-Reactivity with Other Receptors and Pathways

Beyond its well-established role as an HDAC inhibitor, the cross-reactivity of 4-PBA with other cellular targets is an area of active investigation. The structural similarity of 4-PBA to endogenous signaling molecules suggests the potential for off-target interactions.

GABA Receptors

Given the structural resemblance of 4-PBA to the neurotransmitter γ-aminobutyric acid (GABA), its potential to interact with GABA receptors has been considered. However, direct, high-affinity binding to either GABAA or GABAB receptors has not been substantiated in the literature with quantitative binding data (e.g., Ki values). While some studies have explored the effects of 4-PBA on the GABAergic system, these effects appear to be indirect, potentially related to its chaperone activity on misfolded GABAA receptor subunits, rather than direct receptor agonism or antagonism.[8]

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are nuclear receptors that play key roles in lipid and glucose metabolism.[9] Some fatty acids and their derivatives are known to be endogenous ligands for PPARs. While 4-PBA has been shown to influence pathways involving PPARα, there is a lack of direct evidence demonstrating high-affinity binding and activation of PPAR isoforms with corresponding EC50 values.[10] The observed effects on PPAR-related gene expression may be secondary to its primary HDAC inhibitory or chaperone activities.

Chemical Chaperone Activity

A significant aspect of 4-PBA's biological profile is its function as a chemical chaperone.[3] It aids in the proper folding of proteins in the endoplasmic reticulum, thereby reducing ER stress and the unfolded protein response (UPR).[2] This activity is distinct from its direct receptor interactions and is a critical component of its therapeutic effects in diseases associated with protein misfolding.

Experimental Methodologies

To provide a comprehensive understanding of how the selectivity of 4-PBA is evaluated, this section details the protocols for key experimental assays.

Fluorometric HDAC Activity Assay

This assay is used to determine the inhibitory activity of a compound against specific HDAC isoforms.

Principle: A fluorogenic substrate containing an acetylated lysine is incubated with the HDAC enzyme. Deacetylation by the HDAC allows a developing enzyme to cleave the substrate, releasing a fluorescent molecule. The fluorescence intensity is proportional to the HDAC activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Dilute the specific recombinant human HDAC isoform to a working concentration in Assay Buffer.

    • Prepare a stock solution of the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • Prepare serial dilutions of 4-PBA in Assay Buffer.

    • Prepare the Developer solution containing a protease (e.g., trypsin) and a positive control HDAC inhibitor (e.g., Trichostatin A) to stop the reaction.

  • Assay Procedure:

    • In a 96-well black microplate, add the diluted HDAC enzyme to each well.

    • Add the serially diluted 4-PBA or vehicle control to the respective wells.

    • Incubate at 37°C for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the reaction by adding the HDAC substrate to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding the Developer solution to each well.

    • Incubate at 37°C for 15 minutes to allow for the development of the fluorescent signal.

  • Data Analysis:

    • Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 360/460 nm).

    • Subtract the background fluorescence (wells with no enzyme).

    • Plot the percentage of HDAC inhibition versus the logarithm of the 4-PBA concentration.

    • Calculate the IC50 value using a non-linear regression analysis.

HDAC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: - HDAC Enzyme - 4-PBA dilutions - Substrate - Developer A1 Add HDAC Enzyme to 96-well plate A2 Add 4-PBA or Vehicle A1->A2 A3 Pre-incubate (37°C, 15 min) A2->A3 A4 Add Substrate (Initiate Reaction) A3->A4 A5 Incubate (37°C, 60 min) A4->A5 A6 Add Developer (Stop & Develop) A5->A6 A7 Incubate (37°C, 15 min) A6->A7 D1 Measure Fluorescence (Ex/Em = 360/460 nm) A7->D1 D2 Calculate % Inhibition D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Determine IC50 Value D3->D4

Figure 1: Workflow for a fluorometric HDAC activity assay.

Radioligand Binding Assay for GABAB Receptors

This assay is designed to determine if a compound competes with a known radiolabeled ligand for binding to a specific receptor.

Principle: Cell membranes expressing the receptor of interest are incubated with a fixed concentration of a high-affinity radioligand (e.g., [3H]CGP54626 for GABAB receptors) and varying concentrations of the test compound (4-PBA). The amount of radioligand bound to the receptor is measured, and a decrease in binding indicates competition by the test compound.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing GABAB receptors in a cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membranes multiple times to remove endogenous ligands.

    • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation to each well.

    • Add serial dilutions of 4-PBA or a known GABAB ligand (for positive control) or buffer (for total binding).

    • To determine non-specific binding, add a high concentration of a non-labeled GABAB ligand (e.g., baclofen).

    • Add the radioligand (e.g., [3H]CGP54626) at a concentration near its Kd to all wells.[11]

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[12]

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding versus the logarithm of the 4-PBA concentration.

    • Determine the IC50 value and subsequently calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Binding_Assay_Workflow P1 Prepare Receptor Membranes A1 Incubate Membranes with Radioligand and 4-PBA P1->A1 P2 Prepare Reagents: - Radioligand ([3H]CGP54626) - 4-PBA dilutions - Controls P2->A1 S1 Separate Bound/Free Ligand (Filtration) A1->S1 D1 Quantify Radioactivity (Scintillation Counting) S1->D1 AN1 Calculate Specific Binding D1->AN1 AN2 Plot Competition Curve AN1->AN2 AN3 Determine IC50 and Ki AN2->AN3

Figure 2: General workflow for a radioligand binding assay.

Discussion and Conclusion

The available evidence strongly supports the classification of 4-phenylbutyric acid as a pan-inhibitor of Class I and some Class IIb histone deacetylases, albeit with modest potency in the millimolar range.[4][7] This primary mechanism of action is fundamental to its effects on gene expression and its therapeutic potential in oncology.

In contrast, the data for direct, high-affinity cross-reactivity with other receptors, such as GABAB and PPARs, is currently lacking. While 4-PBA may influence these signaling pathways, the effects are likely indirect, stemming from its established roles as an HDAC inhibitor or a chemical chaperone that restores proteostasis.[3][8]

For researchers and drug development professionals, this selectivity profile has important implications. The broad-spectrum HDAC inhibition by 4-PBA can lead to widespread changes in the transcriptome, which may be beneficial in complex diseases like cancer but could also contribute to off-target effects. Its role as a chemical chaperone provides a distinct and complementary mechanism of action, particularly relevant for diseases characterized by protein misfolding and ER stress.

Future research should aim to further delineate the isoform-specific HDAC inhibitory profile of 4-PBA and its derivatives. Moreover, systematic screening against a broad panel of receptors and enzymes using quantitative binding and functional assays would provide a more complete picture of its off-target interactions. Such studies are essential for optimizing the therapeutic window of 4-PBA and for the rational design of next-generation analogs with improved potency and selectivity.

References

  • Kristiansen, H., et al. (2021). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega, 6(4), 3133-3144. [Link]

  • Iwadate, K., et al. (2015). Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line. PLoS One, 10(8), e0135360. [Link]

  • Gaiarsa, J. L., et al. (2002). Characterization of [3H]-CGP54626A binding to heterodimeric GABAB receptors stably expressed in mammalian cells. British Journal of Pharmacology, 137(7), 1045-1053. [Link]

  • Kim, J., et al. (2012). Identification and Mechanism of 10-Carbon Fatty Acid as Modulating Ligand of Peroxisome Proliferator-activated Receptors. Journal of Biological Chemistry, 287(42), 35563-35573. [Link]

  • Enna, S. J., & McCarson, K. E. (2006). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.11. [Link]

  • EpiGenie. (n.d.). HDAC Assay Kit, fluorometric detection. Retrieved from [Link]

  • Ali, I., et al. (2015). Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties. Investigational New Drugs, 33(4), 827-834. [Link]

  • ResearchGate. (n.d.). IC50 values for PBA and AOPHA-Me calculated for selected HDAC isoforms. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human PPARα Reporter Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). [3H]CGP54626 competition binding assay of compounds 23 and 28 in... Retrieved from [Link]

  • Mimori, S., et al. (2013). 4-Phenylbutyric Acid Protects Against Neuronal Cell Death by Primarily Acting as a Chemical Chaperone Rather Than Histone Deacetylase Inhibitor. Bioorganic & Medicinal Chemistry Letters, 23(21), 6015-6018. [Link]

  • ResearchGate. (n.d.). EC50 values for activation of Xenopus, mouse, and human PPARs by the fibrate GW2331. Retrieved from [Link]

  • Oyama, T., et al. (2018). Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors. Molecules, 23(10), 2649. [Link]

  • Wang, L., et al. (2020). 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation. Epigenetics, 15(6-7), 632-645. [Link]

  • Li, Y., et al. (2021). 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition. PLoS One, 16(4), e0250267. [Link]

  • The Therapeutic Effects of 4-phenylbutyric Acid in Maintaining Proteostasis. (2015). The International Journal of Biochemistry & Cell Biology, 59, 115-123.
  • 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation. (2020). Epigenetics, 15(6-7), 632-645. [Link]

  • Demystifying PPAR agonists: A Comprehensive Guide and How to Keep Up with the Latest Developments. (2024). Patsnap Synapse. [Link]

  • Histone deacetylase inhibitor 4-phenylbutyrate suppresses GAPDH mRNA expression in glioma cells. (2004). International Journal of Oncology, 24(4), 965-970. [Link]

  • 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition. (2021). PLoS One, 16(4), e0250267. [Link]

  • ResearchGate. (n.d.). Table 1 IC 50 values (means § SD; N = 6 in three independent experiments). Retrieved from [Link]

  • The GABAB Receptor—Structure, Ligand Binding and Drug Development. (2020). Biomolecules, 10(6), 843. [Link]

  • ResearchGate. (n.d.). Affinity (Ki) and GABA-shift values of selected ligands at bovine recombinant a1P1V2L GABAA receptors labeled with [3H]Rol5-1788 (0.3 nMj). Retrieved from [Link]

  • ResearchGate. (n.d.). Structures and EC50 values of novel agonist hits (EC50 > 1 µM) of... Retrieved from [Link]

  • 4-phenylbutyrate promoted wildtype GABAA receptor trafficking, reduced Endoplasmic reticulum stress and mitigated seizures in Gabrg2+/Q390X mice associated with Dravet syndrome. (n.d.). bioRxiv. [Link]

  • Defining Affinity with the GABAA Receptor. (2002). The Journal of Neuroscience, 22(22), 9632-9640. [Link]

  • α4βδ GABAA receptors are high-affinity targets for γ-hydroxybutyric acid (GHB). (2008). Proceedings of the National Academy of Sciences, 105(36), 13619-13624. [Link]

  • GABAA receptor open-state conformation determines non-competitive antagonist binding. (2011). Neuropharmacology, 60(2-3), 497-503. [Link]

Sources

A Benchmark Study of 4-(6-methoxypyridin-3-yl)-4-oxobutyric Acid Against Standard Kynurenine 3-Monooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Kynurenine 3-Monooxygenase in Disease and the Rationale for Novel Inhibitor Benchmarking

The kynurenine pathway (KP) is the principal metabolic route for tryptophan degradation in humans. Under normal physiological conditions, this pathway is crucial for generating cellular energy. However, under inflammatory conditions, the upregulation of key enzymes, particularly Kynurenine 3-Monooxygenase (KMO), can lead to an imbalance in metabolic byproducts.[1][2] KMO is a pivotal enzyme that converts kynurenine into 3-hydroxykynurenine (3-HK), a precursor to the neurotoxin quinolinic acid.[3][4] This metabolic shift towards neurotoxic compounds has been implicated in the pathogenesis of a range of neurodegenerative disorders, including Alzheimer's, Parkinson's, and Huntington's disease.[1][3][5][6]

The strategic inhibition of KMO presents a promising therapeutic approach to rebalance the kynurenine pathway. By blocking KMO, the metabolic flux can be redirected away from the production of harmful metabolites like 3-HK and quinolinic acid, and towards the formation of the neuroprotective kynurenic acid (KYNA).[1][3][7] This has spurred significant interest in the discovery and development of novel KMO inhibitors. This guide presents a comprehensive benchmark study of a novel compound, 4-(6-methoxypyridin-3-yl)-4-oxobutyric acid, against a panel of well-established, standard KMO inhibitors. The objective is to rigorously evaluate its potency and cellular activity, providing the scientific community with crucial data to assess its potential as a therapeutic agent.

Selection of Standard Inhibitors: Establishing a Robust Comparative Framework

To ensure a thorough and meaningful comparison, a selection of standard KMO inhibitors with diverse chemical scaffolds and well-documented inhibitory activities was chosen. The rationale for selecting these specific comparators is rooted in their established use in the field, their varied potencies, and their distinct mechanisms of action where known.

  • Ro 61-8048: A potent and widely referenced competitive inhibitor of KMO, making it an essential benchmark for assessing the potency of novel compounds.[8][9]

  • UPF 648: A selective KMO inhibitor frequently used in both in vitro and in vivo studies to probe the therapeutic effects of KMO inhibition.[7][10]

  • GSK180: A potent and specific KMO inhibitor whose binding mode has been characterized by X-ray co-crystallography, providing a deep mechanistic understanding of its interaction with the enzyme.[11][12]

  • (m-nitrobenzoyl)-alanine (mNBA): An early-generation KMO inhibitor that has demonstrated neuroprotective effects in vivo, serving as a valuable reference for the potential physiological outcomes of KMO inhibition.[7]

Experimental Design: A Multi-faceted Approach to Inhibitor Characterization

A dual-pronged experimental approach is employed to provide a comprehensive profile of this compound. This includes a direct biochemical assay to determine its enzymatic inhibition and a cell-based assay to assess its activity in a more physiologically relevant context.

Biochemical Inhibition Assay: Quantifying Direct Enzyme Inhibition

The primary assessment of inhibitory potency will be conducted using a fluorescence-based high-throughput screening (HTS) assay.[10] This assay directly measures the enzymatic activity of recombinant human KMO.

Experimental Workflow: Biochemical KMO Inhibition Assay

cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis recombinant_kmo Recombinant Human KMO incubation Incubate at 37°C recombinant_kmo->incubation test_compound This compound (Serial Dilutions) test_compound->incubation standard_inhibitors Standard Inhibitors (Serial Dilutions) standard_inhibitors->incubation substrates L-Kynurenine & NADPH substrates->incubation measurement Measure Fluorescence (λex/λem) incubation->measurement data_analysis Calculate % Inhibition & IC50 Values measurement->data_analysis

Caption: Workflow for the biochemical KMO inhibition assay.

Detailed Protocol: Biochemical KMO Inhibition Assay

  • Enzyme and Substrate Preparation: Recombinant human KMO enzyme is diluted to the optimal concentration in the assay buffer. A solution containing the substrates, L-kynurenine and NADPH, is also prepared.

  • Compound Plating: A serial dilution of this compound and the standard inhibitors (Ro 61-8048, UPF 648, GSK180, and mNBA) is prepared in a 96-well or 384-well plate format.

  • Reaction Initiation: The KMO enzyme solution is added to the wells containing the test compounds and standard inhibitors and pre-incubated. The reaction is initiated by the addition of the L-kynurenine and NADPH substrate mix.

  • Incubation: The reaction plate is incubated at 37°C for a predetermined time to allow for the enzymatic conversion of kynurenine to 3-hydroxykynurenine.

  • Signal Detection: The fluorescence of the reaction product is measured using a plate reader at the appropriate excitation and emission wavelengths. The decrease in NADPH concentration, which is consumed during the reaction, can also be monitored by measuring UV absorbance at 340 nm.[13]

  • Data Analysis: The percentage of KMO inhibition for each compound concentration is calculated relative to the control wells (containing enzyme and substrate but no inhibitor). The half-maximal inhibitory concentration (IC50) values are then determined by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Inhibition Assay: Assessing Activity in a Biological Context

To evaluate the ability of this compound to inhibit KMO within a cellular environment, a cell-based assay utilizing primary human peripheral blood mononuclear cells (PBMCs) will be employed.[10] This assay provides a more physiologically relevant model as it accounts for factors such as cell permeability and potential off-target effects.

Experimental Workflow: Cell-Based KMO Inhibition Assay

cluster_cell_prep Cell Preparation & Stimulation cluster_treatment Compound Treatment cluster_analysis Analysis of KMO Activity pbmcs Isolate Human PBMCs stimulation Stimulate with PMA to Upregulate KMO pbmcs->stimulation compound_addition Add Test Compound & Standard Inhibitors stimulation->compound_addition kynurenine_addition Add Exogenous Kynurenine compound_addition->kynurenine_addition incubation Incubate Cells kynurenine_addition->incubation supernatant_collection Collect Cell Supernatant incubation->supernatant_collection hplc_ms Quantify 3-HK Levels by HPLC-MS/MS supernatant_collection->hplc_ms ic50_determination Calculate Cellular IC50 Values hplc_ms->ic50_determination

Caption: Workflow for the cell-based KMO inhibition assay.

Detailed Protocol: Cell-Based KMO Inhibition Assay

  • PBMC Isolation and Culture: Human PBMCs are isolated from whole blood using density gradient centrifugation. The cells are then cultured in appropriate media.

  • KMO Upregulation: To enhance the KMO activity to a measurable level, the PBMCs are stimulated with phorbol 12-myristate 13-acetate (PMA).[10]

  • Compound Treatment: The stimulated PBMCs are treated with serial dilutions of this compound and the standard inhibitors.

  • Substrate Addition: Exogenous L-kynurenine is added to the cell cultures to serve as the substrate for the intracellular KMO enzyme.

  • Incubation: The cells are incubated to allow for the cellular uptake of the compounds and the enzymatic conversion of kynurenine to 3-hydroxykynurenine (3-HK).

  • Sample Collection and Analysis: After incubation, the cell culture supernatant is collected. The concentration of the KMO product, 3-HK, in the supernatant is quantified using a sensitive analytical method such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

  • Data Analysis: The percentage of KMO inhibition at each compound concentration is calculated based on the reduction in 3-HK levels compared to untreated control cells. The cellular IC50 values are then determined from the dose-response curves.

Comparative Data Summary

The following table summarizes the anticipated inhibitory activities of this compound in comparison to the standard KMO inhibitors. The data presented here is hypothetical and serves as a template for the expected experimental outcomes.

CompoundBiochemical IC50 (nM)Cellular IC50 (nM)
This compound [Experimental Value][Experimental Value]
Ro 61-804850 - 100200 - 500
UPF 64820 - 50100 - 300
GSK1802 - 1050 - 150
(m-nitrobenzoyl)-alanine (mNBA)1000 - 5000>10000

Analysis and Interpretation: Positioning this compound in the KMO Inhibitor Landscape

The benchmark data will provide a clear indication of the potency and cellular efficacy of this compound relative to established KMO inhibitors. A potent biochemical IC50 value, comparable to or exceeding that of GSK180, would signify a strong direct interaction with the KMO enzyme. Furthermore, a low cellular IC50 value would suggest favorable properties such as good cell membrane permeability and stability within the cellular environment.

A significant discrepancy between the biochemical and cellular IC50 values could indicate potential issues with cell penetration, efflux by cellular transporters, or metabolic instability. Conversely, a more potent cellular activity compared to the biochemical assay might suggest an active transport mechanism into the cells or the formation of a more active intracellular metabolite.

The Kynurenine Pathway and the Therapeutic Target of KMO Inhibition

Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO KMO KMO Kynurenine->KMO KAT KAT Kynurenine->KAT Three_HK 3-Hydroxykynurenine (Neurotoxic) KMO->Three_HK Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_HK->Quinolinic_Acid KYNA Kynurenic Acid (Neuroprotective) KAT->KYNA

Caption: The kynurenine pathway highlighting the pivotal role of KMO.

Conclusion and Future Directions

This comparative guide outlines a robust framework for the preclinical evaluation of this compound as a novel KMO inhibitor. The data generated from these studies will be instrumental in determining its potential for further development as a therapeutic agent for neurodegenerative and other inflammatory diseases. Favorable results from this benchmark study would warrant progression to more advanced preclinical studies, including pharmacokinetic profiling, in vivo efficacy studies in animal models of disease, and comprehensive safety and toxicology assessments. The ultimate goal is to advance promising new chemical entities that can effectively and safely modulate the kynurenine pathway for the benefit of patients.

References

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. (2022). MDPI. [Link]

  • Development of a cell-based assay to measure kynurenine monooxygenase... (n.d.). ResearchGate. [Link]

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. (2022). PubMed. [Link]

  • Small Molecule Inhibitors of Kynurenine 3-Monooxygenase. (2010). Gladstone Institutes. [Link]

  • What are KMO inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]

  • Positive trial results for inflammation drug. (2024). Institute for Regeneration and Repair. [Link]

  • KMO Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. (2022). PubMed Central. [Link]

  • Kynurenine-3-monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis. (n.d.). PubMed Central. [Link]

  • Kynurenine 3-monooxygenase (KMO) as a Target to Develop Drugs to Block Progression of Parkinson's Disease. (n.d.). Michael J. Fox Foundation. [Link]

  • Characterising Kynurenine 3-Monooxygenase (KMO) as a therapeutic target for Huntington's disease. (n.d.). GtR - UKRI. [Link]

  • Characterization of lysate-based assays to measure kynurenine... (n.d.). ResearchGate. [Link]

  • Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. (2019). Frontiers. [Link]

  • Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches. (n.d.). NIH. [Link]

  • Pharmacophore-Based Virtual Screening of Novel Competitive Inhibitors of the Neurodegenerative Disease Target Kynurenine-3-Monooxygenase. (2021). PubMed Central. [Link]

  • Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases. (n.d.). PubMed Central. [Link]

  • Kynurenine 3-monooxygenase. (n.d.). Wikipedia. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-(6-Methoxypyridin-3-yl)-4-Oxobutyric Acid Analogs as Putative Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to researchers, scientists, and drug development professionals.

Introduction: Unraveling the Therapeutic Potential of a Novel Scaffold

In the landscape of modern medicinal chemistry, the identification of novel scaffolds with the potential for therapeutic intervention is a critical endeavor. The 4-(6-methoxypyridin-3-yl)-4-oxobutyric acid core represents such a scaffold, integrating key pharmacophoric elements that suggest a promising role as enzyme inhibitors. The methoxypyridine moiety is a common feature in numerous biologically active compounds, where the methoxy group can significantly influence binding affinity, selectivity, and metabolic stability.[1][2][3] The 4-oxobutyric acid side chain, a type of α-keto acid, is a well-established pharmacophore known to interact with the active sites of various enzymes, including proteases and dehydrogenases.[4][5]

While the direct structure-activity relationship (SAR) of this compound analogs has not been extensively reported in the public domain, we can infer a scientifically grounded, prospective SAR by synthesizing data from structurally related compound classes. This guide aims to provide a comprehensive comparison of hypothetical analogs, detailing their potential synthesis, biological evaluation, and the anticipated impact of structural modifications on their inhibitory activity. By understanding these relationships, researchers can more effectively design and optimize novel drug candidates based on this promising scaffold.

The Core Scaffold: A Synthesis of Key Pharmacophoric Features

The this compound scaffold can be deconstructed into three key components, each with a putative role in its biological activity:

  • The 6-Methoxypyridine Ring: This aromatic heterocycle serves as the primary recognition element. The nitrogen atom can act as a hydrogen bond acceptor, while the methoxy group at the 6-position can modulate the electronic properties and basicity of the pyridine nitrogen.[6] The position of the methoxy group is crucial; a 2-methoxy group, for instance, is known to decrease the basicity of the pyridine nitrogen through inductive electron-withdrawing effects.[6] This modulation can be critical for optimizing interactions within a target protein's binding pocket. Furthermore, the methoxy group itself can participate in hydrogen bonding or hydrophobic interactions.[3]

  • The 4-Oxobutyric Acid Side Chain: This keto-acid moiety is the likely "warhead" of the molecule, responsible for direct interaction with the enzymatic target. The ketone carbonyl is electrophilic and can form reversible or irreversible covalent bonds with nucleophilic residues (e.g., serine, cysteine, threonine) in an enzyme's active site.[4] The terminal carboxylic acid provides a key site for hydrogen bonding and salt bridge formation, anchoring the inhibitor within the active site.

  • The Linker and Aromatic System: The connection at the 3-position of the pyridine ring orients the oxobutyric acid side chain for optimal interaction with the target. Modifications to this linker or the introduction of additional substituents on the pyridine ring can fine-tune the molecule's conformation and physicochemical properties.

Inferred Structure-Activity Relationship (SAR) of Analogs

Based on the analysis of related compound classes, we can propose the following SAR for this compound analogs.

Modifications of the 6-Methoxypyridine Ring
  • Position of the Methoxy Group: Shifting the methoxy group from the 6- to other positions (e.g., 2-, 4-, or 5-) would likely have a profound impact on activity. A 2-methoxy group, for example, would significantly decrease the basicity of the pyridine nitrogen, which could be beneficial or detrimental depending on the nature of the target's binding pocket.[6]

  • Replacement of the Methoxy Group: Substitution of the methoxy group with other small, electron-donating or -withdrawing groups (e.g., -OH, -CH3, -Cl, -F) would alter the electronic profile and lipophilicity of the pyridine ring. A hydroxyl group could introduce an additional hydrogen bond donor, while a halogen could enhance binding through halogen bonding or by modifying the pKa of the pyridine nitrogen.

  • Additional Substituents on the Pyridine Ring: Introducing small alkyl or halogen substituents at the 2-, 4-, or 5-positions could probe for additional binding pockets and improve selectivity.

Modifications of the 4-Oxobutyric Acid Side Chain
  • Esterification of the Carboxylic Acid: Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) would remove a key hydrogen bond donor and negatively charged center. This would likely reduce potency but could improve cell permeability, making the ester a potential prodrug.

  • Replacement of the Carboxylic Acid: Bioisosteric replacement of the carboxylic acid with other acidic functional groups, such as a tetrazole or a phosphonic acid, could modulate the pKa and improve metabolic stability.

  • Alterations to the Keto Group: Reduction of the ketone to a hydroxyl group would likely abolish activity by removing the key electrophilic center. Replacement with a thioketone could alter the reactivity and binding kinetics.

  • Chain Length Modification: Shortening or lengthening the butyric acid chain would alter the positioning of the carboxylic acid relative to the keto group and the pyridine ring, which could disrupt the optimal binding conformation.

The following table summarizes the anticipated effects of these modifications on inhibitory activity.

Modification Position Rationale Anticipated Effect on Activity
Methoxy Group Position2-, 4-, or 5-Alters basicity of pyridine nitrogen and spatial arrangement of H-bond acceptors.Highly dependent on target; likely significant change.
Methoxy Group Replacement6Modulates electronics, lipophilicity, and H-bonding potential.Variable; potential for improvement with optimal substituent.
Additional Pyridine Substituent2-, 4-, or 5-Probes for additional binding pockets; can improve selectivity and potency.Potential for improvement.
Carboxylic Acid EsterificationTerminalRemoves key H-bond donor/acceptor and charge; improves lipophilicity.Likely decrease (potential as prodrug).
Carboxylic Acid BioisostereTerminalModulates pKa and metabolic stability.Potential for improvement.
Ketone Reduction4-positionRemoves key electrophilic center for interaction with active site residues.Likely abolishes activity.
Chain Length VariationButyric acidAlters spatial positioning of key functional groups.Likely decrease.

Experimental Protocols

Synthesis of this compound Analogs

A general synthetic route to the target compounds and their analogs can be envisioned via a Friedel-Crafts acylation reaction.

Step 1: Synthesis of the Pyridine Precursor

The synthesis would begin with a commercially available substituted pyridine, for example, 2-methoxy-5-bromopyridine.

Step 2: Friedel-Crafts Acylation

The pyridine precursor would then be subjected to a Friedel-Crafts acylation with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an appropriate solvent like dichloromethane (DCM) or nitrobenzene.

DOT Script for Synthetic Workflow

G cluster_0 Synthesis of this compound Start 2-Methoxy-5-bromopyridine Reaction Friedel-Crafts Acylation in DCM Start->Reaction Reagent1 Succinic Anhydride Reagent1->Reaction Catalyst AlCl3 Catalyst->Reaction Product This compound Reaction->Product

Caption: General synthetic workflow for this compound.

Biological Evaluation: Enzyme Inhibition Assay

Given the presence of the keto-acid moiety, a primary hypothesis is that these compounds will act as enzyme inhibitors. A generic enzyme inhibition assay protocol is provided below, which can be adapted for specific targets.

1. Enzyme and Substrate Preparation:

  • Recombinantly express and purify the target enzyme.
  • Prepare a stock solution of the enzyme in an appropriate assay buffer.
  • Prepare a stock solution of a fluorogenic or chromogenic substrate for the enzyme.

2. Compound Preparation:

  • Dissolve the synthesized analogs in 100% DMSO to create stock solutions.
  • Perform serial dilutions in the assay buffer to achieve a range of desired concentrations.

3. Assay Procedure:

  • In a 96- or 384-well plate, add a small volume of the diluted compound solutions.
  • Add the enzyme solution to each well and incubate for a pre-determined time to allow for inhibitor binding.
  • Initiate the enzymatic reaction by adding the substrate solution.
  • Monitor the change in fluorescence or absorbance over time using a plate reader.

4. Data Analysis:

  • Calculate the initial reaction rates for each compound concentration.
  • Plot the reaction rates against the inhibitor concentration and fit the data to a suitable inhibition model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.

DOT Script for Biological Assay Workflow

G cluster_1 Enzyme Inhibition Assay Workflow Prep Prepare Enzyme, Substrate, and Compound Solutions Incubate Incubate Enzyme with Compound Analogs Prep->Incubate React Initiate Reaction with Substrate Incubate->React Measure Monitor Reaction Progress (Fluorescence/Absorbance) React->Measure Analyze Calculate IC50 Values Measure->Analyze

Caption: Workflow for determining the IC50 of the synthesized analogs.

Comparative Data of Hypothetical Analogs

The following table presents hypothetical IC₅₀ values for a series of analogs to illustrate the potential SAR. These values are for comparative purposes and would need to be confirmed by experimental data.

Analog R¹ (at 6-position) R² (on pyridine ring) Side Chain Hypothetical IC₅₀ (µM)
Parent -OCH₃-H-CH₂CH₂COOH5.0
1a -OH-H-CH₂CH₂COOH2.5
1b -CH₃-H-CH₂CH₂COOH7.8
1c -Cl-H-CH₂CH₂COOH4.2
2a -OCH₃5-F-CH₂CH₂COOH3.1
2b -OCH₃2-CH₃-CH₂CH₂COOH6.5
3a -OCH₃-H-CH₂CH₂COOCH₃25.0
3b -OCH₃-H-CH₂CH(OH)CH₂COOH>100

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel enzyme inhibitors. This guide has presented an inferred structure-activity relationship based on the known roles of its constituent pharmacophores. The key takeaways are:

  • The 6-methoxy group is likely a critical determinant of activity, influencing both electronic properties and direct interactions with the target.

  • The 4-oxobutyric acid side chain is the putative "warhead," with the ketone and carboxylic acid functionalities being essential for inhibitory activity.

  • Systematic modification of the pyridine ring and the side chain will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Future research should focus on synthesizing a library of analogs based on the principles outlined in this guide and screening them against a panel of relevant enzymes. Co-crystallization studies of active compounds with their targets will be invaluable for elucidating the precise binding mode and guiding further optimization efforts. The insights gained from such studies will be instrumental in unlocking the full therapeutic potential of this exciting new class of compounds.

References

  • Ishihara, Y., & Chiodi, D. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • Al-dujaili, A. A., et al. (2020). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 25(3), 472. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2021). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. RSC Advances, 11(36), 22336-22355. [Link]

  • Pouliot, M.-A., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters, 13(24), 6540-6543. [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 116364. [Link]

  • Al-dujaili, A. A., et al. (2020). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 25(3), 472. [Link]

  • El-Sayed, N. F., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(48), 45986-46003. [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 116364. [Link]

  • Krasavin, M., et al. (2016). Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[6][7]pyridine-1,3-diones. Russian Journal of Organic Chemistry, 51(11), 1697-1699. [Link]

  • Milardi, D., et al. (2019). Synthesis and Biological Activity of Peptide α-Ketoamide Derivatives as Proteasome Inhibitors. Molecules, 24(10), 1987. [Link]

  • Khan, K. M., et al. (2014). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Bioorganic & Medicinal Chemistry, 22(15), 4209-4214. [Link]

  • Pérez-Pérez, M., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. International Journal of Molecular Sciences, 24(18), 14383. [Link]

  • van der Linden, W. A., et al. (2021). Rapid synthesis of internal peptidyl α-ketoamides by on resin oxidation for the construction of rhomboid protease inhibitors. Organic & Biomolecular Chemistry, 19(4), 775-780. [Link]

  • Miyoshi, H. (1998). Structure–activity relationships of some complex I inhibitors. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1364(2), 236-244. [Link]

  • Lee, J.-H., et al. (2018). Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids. Journal of Industrial Microbiology & Biotechnology, 45(7), 541-551. [Link]

Sources

"comparative analysis of synthetic routes for 4-(6-methoxypyridin-3-yl)-4-oxobutyric acid"

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 4-(6-methoxypyridin-3-yl)-4-oxobutyric acid stands as a valuable building block, featuring a keto-acid moiety attached to a methoxypyridine core—a common scaffold in pharmacologically active molecules. The efficient and scalable synthesis of this intermediate is critical for advancing research and development pipelines.

This guide provides an in-depth comparative analysis of the primary synthetic strategies for obtaining this compound. We will dissect the mechanistic underpinnings, practical advantages, and inherent challenges of each route, offering field-proven insights to guide your synthetic planning.

Strategic Overview: The Challenge of the Pyridine Ring

The synthesis of 3-acylpyridines, such as our target molecule, presents a unique set of challenges primarily rooted in the electronic nature of the pyridine ring. As an electron-deficient heterocycle with a basic nitrogen atom, pyridine behaves significantly differently from its carbocyclic counterpart, benzene, especially in classical electrophilic aromatic substitution reactions. This understanding is crucial for evaluating the feasibility of potential synthetic routes.

Route 1: The Friedel-Crafts Acylation Approach

The Friedel-Crafts acylation is a foundational method for forging carbon-carbon bonds to an aromatic ring, typically by reacting an arene with an acyl chloride or anhydride using a strong Lewis acid catalyst.[1] A direct approach for our target molecule would involve the acylation of 2-methoxypyridine with succinic anhydride.

Mechanistic Considerations and Inherent Limitations

The reaction mechanism involves the activation of succinic anhydride by a Lewis acid, such as aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring.[2][3]

However, this classic route is notoriously inefficient for pyridine substrates. The lone pair of electrons on the pyridine nitrogen atom readily coordinates with the Lewis acid catalyst. This coordination has two detrimental effects:

  • Catalyst Sequestration : The Lewis acid is effectively consumed by the basic nitrogen, often requiring more than stoichiometric amounts.

  • Ring Deactivation : The formation of the N-Lewis acid complex places a positive charge on the pyridine ring, strongly deactivating it towards further electrophilic attack.

Consequently, direct Friedel-Crafts acylation of pyridines is generally not a viable synthetic strategy. While the analogous reaction using anisole (methoxybenzene) to produce 4-(4-methoxyphenyl)-4-oxobutyric acid is well-documented and proceeds with reasonable efficiency, the pyridine nitrogen fundamentally alters the reactivity.[4]

Friedel_Crafts_Pathway cluster_0 Route 1: Friedel-Crafts Acylation (Theoretical) 2-Methoxypyridine 2-Methoxypyridine Deactivated_Complex Pyridine-AlCl₃ Complex (Deactivated) 2-Methoxypyridine->Deactivated_Complex + AlCl₃ Succinic_Anhydride Succinic_Anhydride Acylium_Ion Acylium Ion Intermediate Succinic_Anhydride->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ Target_Molecule 4-(6-methoxypyridin-3-yl)- 4-oxobutyric acid Deactivated_Complex->Target_Molecule + Acylium Ion (Low to No Yield)

Caption: Theoretical Friedel-Crafts acylation pathway.

Route 2: A Grignard Reagent-Based Strategy

To circumvent the limitations of electrophilic substitution, a more robust strategy involves reversing the polarity of the pyridine ring, transforming it from an electron-deficient system into a potent nucleophile. This is elegantly achieved through the formation of a Grignard reagent.

This route commences with a halogenated pyridine, specifically 5-bromo-2-methoxypyridine, which serves as the precursor to the organometallic nucleophile.

Rationale and Experimental Workflow
  • Grignard Reagent Formation : 5-Bromo-2-methoxypyridine is reacted with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form the corresponding Grignard reagent, (6-methoxypyridin-3-yl)magnesium bromide. This step effectively installs a nucleophilic carbon at the 3-position of the pyridine ring.

  • Nucleophilic Acylation : The pre-formed Grignard reagent is then added to succinic anhydride. The nucleophilic carbon of the Grignard attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring.

  • Aqueous Workup : A final acidic workup protonates the resulting carboxylate to yield the desired this compound.

This approach is mechanistically sound and avoids the pitfalls of the Friedel-Crafts reaction. The key is the initial formation of the organometallic reagent, which allows the pyridine ring to act as the attacking species.

Grignard_Pathway cluster_1 Route 2: Grignard Reagent Synthesis Start_Grignard 5-Bromo-2-methoxypyridine Grignard_Reagent (6-Methoxypyridin-3-yl)- magnesium bromide Start_Grignard->Grignard_Reagent + Mg / THF Mg Mg Intermediate_G Ring-Opened Intermediate Grignard_Reagent->Intermediate_G + Succinic Anhydride Succinic_Anhydride_G Succinic Anhydride Target_Molecule_G 4-(6-methoxypyridin-3-yl)- 4-oxobutyric acid Intermediate_G->Target_Molecule_G Aqueous Workup (H₃O⁺)

Caption: Grignard reagent-based synthetic pathway.

Route 3: The Suzuki-Miyaura Cross-Coupling Strategy

Modern synthetic chemistry offers powerful tools for constructing C-C bonds, with palladium-catalyzed cross-coupling reactions being preeminent. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is particularly well-suited for synthesizing biaryl and heteroaryl ketones and their derivatives.[5][6]

Rationale and Experimental Workflow

This route involves coupling a pyridine-containing organoboron species with a four-carbon chain bearing an electrophilic site and a protected carboxylic acid. A plausible disconnection involves (6-methoxypyridin-3-yl)boronic acid and a derivative of 4-halobutyric acid. However, a more convergent approach involves coupling an acyl halide with the boronic acid.

  • Preparation of Reagents : The key starting materials are (6-methoxypyridin-3-yl)boronic acid, which is commercially available, and a suitable succinic acid derivative, such as 3-(chloroformyl)propanoic acid methyl ester (the acid chloride of succinic acid monomethyl ester).

  • Palladium-Catalyzed Coupling : The boronic acid and the acyl chloride are reacted in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a suitable base (e.g., K₂CO₃ or Cs₂CO₃), and an appropriate solvent system (e.g., dioxane or DMF). The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination to form the C-C bond, yielding methyl 4-(6-methoxypyridin-3-yl)-4-oxobutanoate.

  • Hydrolysis : The resulting methyl ester is then hydrolyzed under basic or acidic conditions to afford the final carboxylic acid product.

The Suzuki coupling offers high functional group tolerance and typically proceeds under milder conditions than Grignard reactions, making it a highly attractive and versatile option.

Suzuki_Pathway cluster_2 Route 3: Suzuki-Miyaura Cross-Coupling Boronic_Acid (6-Methoxypyridin-3-yl)- boronic acid Ester_Intermediate Methyl 4-(6-methoxypyridin-3-yl)- 4-oxobutanoate Boronic_Acid->Ester_Intermediate + Acyl Chloride Acyl_Chloride 3-(Chloroformyl)propanoic acid methyl ester Acyl_Chloride->Ester_Intermediate Pd_Catalyst Pd Catalyst, Base Target_Molecule_S 4-(6-methoxypyridin-3-yl)- 4-oxobutyric acid Ester_Intermediate->Target_Molecule_S Hydrolysis (e.g., NaOH, H₂O)

Caption: Suzuki-Miyaura cross-coupling pathway.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Friedel-Crafts AcylationRoute 2: Grignard SynthesisRoute 3: Suzuki-Miyaura Coupling
Feasibility Very Low / ImpracticalHighHigh
Key Challenge Pyridine ring deactivation by Lewis acid catalyst.Requires strictly anhydrous conditions; Grignard reagent can be basic.Cost of palladium catalyst; removal of metal residues.
Starting Materials 2-Methoxypyridine, Succinic Anhydride, AlCl₃5-Bromo-2-methoxypyridine, Mg, Succinic Anhydride(6-Methoxypyridin-3-yl)boronic acid, Succinic acid derivative, Pd catalyst
Reaction Conditions Harsh, often requires high temperatures and excess Lewis acid.Requires inert atmosphere and anhydrous solvents; moderately exothermic.Generally mild temperatures; requires inert atmosphere.
Scalability Poor due to low yield and catalyst issues.Good, a well-established industrial reaction class.Good, though catalyst cost can be a factor on a very large scale.
Waste Generation Significant acidic aluminum waste.Magnesium salts.Boron waste, potential for palladium contamination.
Predicted Yield Very low to none.Moderate to Good.Good to Excellent.

Experimental Protocols

The following are representative protocols for the two most viable synthetic routes. Note: These protocols are for informational purposes and should be adapted and optimized by trained professionals in a suitable laboratory setting.

Protocol for Route 2: Grignard Synthesis

Step 1: Formation of (6-Methoxypyridin-3-yl)magnesium bromide

  • Assemble a three-necked flask, equipped with a reflux condenser, dropping funnel, and magnetic stirrer, under an inert atmosphere (Argon or Nitrogen). All glassware must be oven-dried.

  • To the flask, add magnesium turnings (1.2 equivalents).

  • Prepare a solution of 5-bromo-2-methoxypyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Add a small portion of this solution to the magnesium turnings. If the reaction does not initiate (indicated by bubbling), add a crystal of iodine or gently warm the flask.

  • Once initiated, add the remaining 5-bromo-2-methoxypyridine solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Succinic Anhydride and Workup

  • In a separate flask under an inert atmosphere, dissolve succinic anhydride (1.1 equivalents) in anhydrous THF.

  • Cool this solution to 0 °C using an ice bath.

  • Slowly add the prepared Grignard reagent solution via cannula or dropping funnel to the succinic anhydride solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

  • Quench the reaction by slowly pouring the mixture into a beaker of ice containing a saturated aqueous solution of ammonium chloride.

  • Acidify the aqueous layer to a pH of approximately 4-5 with 1 M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Protocol for Route 3: Suzuki-Miyaura Coupling

Step 1: Synthesis of Methyl 4-(6-methoxypyridin-3-yl)-4-oxobutanoate

  • To a dry Schlenk flask under an inert atmosphere, add (6-methoxypyridin-3-yl)boronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base such as potassium carbonate (2.5 equivalents).

  • Add a suitable solvent, such as 1,4-dioxane.

  • Prepare a solution of 3-(chloroformyl)propanoic acid methyl ester (1.0 equivalent) in the same solvent.

  • Add the acyl chloride solution to the reaction mixture and heat to 80-90 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Dilute the filtrate with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting ester intermediate by column chromatography.

Step 2: Hydrolysis to the Carboxylic Acid

  • Dissolve the purified methyl ester from Step 1 in a mixture of THF and water.

  • Add lithium hydroxide (or sodium hydroxide) (1.5-2.0 equivalents) and stir the mixture at room temperature until the ester is fully consumed (monitor by TLC).

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 4-5 with 1 M HCl.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure this compound.

Conclusion and Recommendation

While the Friedel-Crafts acylation is a cornerstone of aromatic chemistry, its application to pyridine systems is fraught with difficulty, rendering it an impractical route for the synthesis of this compound.

Both the Grignard-based synthesis and the Suzuki-Miyaura cross-coupling represent highly viable and robust strategies.

  • The Grignard route is a classic and cost-effective method, relying on readily available starting materials. Its primary demand is the strict control of anhydrous conditions.

  • The Suzuki-Miyaura coupling offers the advantages of milder reaction conditions and exceptional functional group tolerance, making it a more modern and often higher-yielding approach, albeit with the consideration of catalyst cost and removal.

For laboratory-scale synthesis and process development where robustness and yield are paramount, the Suzuki-Miyaura coupling is often the preferred method . For large-scale industrial synthesis where cost of goods is a primary driver, the Grignard route may present a more economical alternative , provided the process is well-controlled. The ultimate choice will depend on the specific project requirements, including scale, budget, and available expertise.

References

A comprehensive list of references will be compiled and provided separately to support the claims and protocols detailed in this guide. The provided in-text citations correspond to the search results that informed this analysis.

Sources

"in vitro vs in vivo efficacy of 4-(6-methoxypyridin-3-yl)-4-oxobutyric acid"

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Preclinical Efficacy Assessment of 4-(6-methoxypyridin-3-yl)-4-oxobutyric acid: A Hypothetical Case Study

Introduction: Bridging Chemical Structure to Biological Function

In the landscape of central nervous system (CNS) drug discovery, novel chemical entities require a rigorous, multi-faceted evaluation to translate a promising molecular structure into a viable therapeutic candidate. This guide focuses on a hypothetical compound, This compound , hereafter referred to as "Compound A." The structural architecture of Compound A, featuring a γ-oxobutyric acid moiety, bears a resemblance to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the CNS.[1][2] This structural alert suggests a potential interaction with GABA receptors, specifically the ionotropic GABA-A receptors, which are well-established targets for treating neuropsychiatric disorders like anxiety and epilepsy.[1][3]

GABA-A receptors are ligand-gated chloride channels that, upon activation by GABA, hyperpolarize neurons and reduce neuronal excitability.[2] Many clinically successful drugs, such as benzodiazepines (e.g., Diazepam), do not activate the receptor directly but act as Positive Allosteric Modulators (PAMs). PAMs bind to a site distinct from the GABA binding site and enhance the receptor's response to GABA, offering a more nuanced and safer pharmacological profile than direct agonists.[2][3]

This guide presents a hypothetical, yet scientifically grounded, comparative analysis of the in vitro and in vivo efficacy of Compound A, assuming its primary mechanism of action is as a GABA-A receptor PAM. We will explore the critical experiments required to first define its molecular and cellular activity (in vitro) and then assess its therapeutic potential in established animal models (in vivo). The objective is to illustrate the logical and technical progression from target engagement to physiological response, providing researchers with a robust framework for evaluating similar CNS-active compounds.

Part 1: In Vitro Efficacy Profile: Characterizing Molecular Interaction

The primary goal of in vitro analysis is to confirm that Compound A directly interacts with the GABA-A receptor and to quantify the functional consequences of this interaction at the cellular level. This process moves from confirming binding to assessing functional modulation.

Experimental Workflow: In Vitro Characterization

cluster_0 Step 1: Target Binding Confirmation cluster_1 Step 2: Functional Modulation Assessment cluster_2 Step 3: High-Throughput Validation b_assay Radioligand Binding Assay (HEK293 cell membranes) - Does it bind? Where? tevc Two-Electrode Voltage Clamp (TEVC) (Xenopus Oocytes) - How does it affect channel function? - Potency (EC50) & Efficacy (%-max) b_assay->tevc If binding confirmed fluo Fluorescence-Based Assay (HEK293T cells) - Confirm PAM activity at scale tevc->fluo Validate findings

Caption: Workflow for in vitro characterization of Compound A.

Protocol 1: Radioligand Binding Assay

Objective: To determine if Compound A binds to the benzodiazepine allosteric site on the GABA-A receptor.

Methodology:

  • Preparation: Cell membranes are prepared from HEK293 cells stably expressing the human α1β2γ2 GABA-A receptor subtype, the most common isoform in the CNS.[4]

  • Assay Setup: Membranes are incubated with a fixed concentration of a radiolabeled ligand that binds to the benzodiazepine site, such as [³H]-Flumazenil.

  • Competition: Increasing concentrations of unlabeled Compound A (or a known competitor like Diazepam as a positive control) are added to the mixture.

  • Detection: After incubation, the membranes are washed to remove unbound radioligand. The amount of bound radioactivity is measured using liquid scintillation counting.

  • Analysis: The data are plotted as the percentage of specific binding versus the log concentration of Compound A. The concentration of Compound A that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This is then converted to an inhibition constant (Ki) to estimate binding affinity.

Causality: This experiment provides direct evidence of target engagement. If Compound A displaces [³H]-Flumazenil, it confirms binding to the benzodiazepine site, a key locus for allosteric modulation.[5]

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Objective: To functionally characterize Compound A's effect on GABA-A receptor channel activity and determine its potency and efficacy.

Methodology:

  • Expression System: Xenopus laevis oocytes are injected with cRNA encoding the subunits of the human α1β2γ2 GABA-A receptor.

  • Recording: After 2-4 days to allow for receptor expression, oocytes are voltage-clamped at -70 mV.

  • GABA Application: A sub-maximal concentration of GABA (typically the EC5-EC10) is applied to elicit a baseline inward chloride current (I_GABA).

  • Modulator Co-application: After washout, GABA is co-applied with varying concentrations of Compound A. The potentiation of the GABA-elicited current is measured.

  • Data Analysis: The potentiation is calculated as a percentage increase over the baseline I_GABA. A concentration-response curve is generated to determine the EC50 (the concentration of Compound A that produces 50% of its maximal effect) and the Emax (the maximum potentiation achievable).

Causality: This is the gold-standard functional assay. It directly measures the physiological consequence of Compound A binding—the enhancement of ion flow through the channel. This confirms its identity as a PAM and quantifies its potency and efficacy, which are critical predictors of in vivo activity.[6]

Hypothetical In Vitro Data Summary
ParameterCompound ADiazepam (Reference PAM)
Binding Affinity (Ki, nM) 4515
Potency (EC50, nM) 12030
Maximal Efficacy (% Potentiation) 450%500%

Part 2: In Vivo Efficacy Profile: Translating Cellular Activity to Therapeutic Effect

With in vitro PAM activity established, the next critical phase is to determine if Compound A can produce a therapeutically relevant effect in a living organism. This requires assessing its ability to cross the blood-brain barrier and engage GABA-A receptors in the CNS to produce anxiolytic or anticonvulsant phenotypes.

Experimental Workflow: In Vivo Efficacy Models

cluster_0 Anxiolytic Potential cluster_1 Anticonvulsant Potential epm Elevated Plus Maze (EPM) (Mouse Model) - Does it reduce anxiety-like behavior? ptz Pentylenetetrazol (PTZ) Seizure Test (Mouse Model) - Protection against chemical convulsant? mes Maximal Electroshock (MES) Test (Mouse Model) - Protection against generalized seizures?

Caption: Workflow for in vivo efficacy testing of Compound A.

Protocol 3: Elevated Plus Maze (EPM) for Anxiolytic Activity

Objective: To assess the anxiety-reducing effects of Compound A in mice.

Methodology:

  • Apparatus: The maze consists of four arms (two open, two enclosed by walls) set in a plus shape and elevated from the floor.

  • Dosing: Mice are administered Compound A (e.g., via intraperitoneal injection) at various doses (e.g., 1, 5, 10 mg/kg) or a vehicle control. A positive control like Diazepam is also used.

  • Acclimation: After a set time for the drug to take effect (e.g., 30 minutes), each mouse is placed in the center of the maze.

  • Testing: The mouse is allowed to explore the maze for 5 minutes. The session is recorded by an overhead camera.

  • Analysis: Key parameters measured are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters, without a significant change in total locomotion, is indicative of an anxiolytic effect.

Causality: The EPM model is based on the natural aversion of rodents to open, elevated spaces. Anxiolytic drugs, by enhancing GABAergic inhibition, reduce this aversion, leading to increased exploration of the open arms.[7]

Protocol 4: Pentylenetetrazol (PTZ) and Maximal Electroshock (MES) Seizure Models

Objective: To evaluate the anticonvulsant properties of Compound A against chemically and electrically induced seizures.

Methodology:

  • Dosing: Groups of mice are pre-treated with various doses of Compound A, a vehicle control, or a reference anticonvulsant (e.g., Diazepam for PTZ, Phenytoin for MES).

  • Seizure Induction:

    • PTZ Model: A convulsant dose of pentylenetetrazol (a GABA-A receptor antagonist) is administered subcutaneously. Animals are observed for the onset of clonic seizures.[8] This model is highly sensitive to drugs that enhance GABAergic transmission.

    • MES Model: A brief electrical stimulus is applied via corneal electrodes, inducing a tonic hindlimb extension seizure.[9] This model is effective for identifying drugs that prevent seizure spread.[9][10]

  • Endpoint Measurement: The primary endpoint is the presence or absence of the characteristic seizure phenotype within a specified time frame. For the PTZ test, latency to seizure can also be measured.

  • Analysis: The dose of Compound A that protects 50% of the animals from seizures (the ED50) is calculated.

Causality: These acute seizure models are foundational in anticonvulsant drug screening.[9] The PTZ model directly challenges the GABAergic system, making it an ideal test for a GABA-A PAM. The MES model assesses the ability of a compound to prevent the propagation of seizure activity, a crucial attribute for a broad-spectrum anticonvulsant.[8]

Hypothetical In Vivo Data Summary
ModelParameterCompound ADiazepam / Phenytoin (Reference)
Elevated Plus Maze % Increase in Open Arm Time (at 5 mg/kg)+150%+180% (Diazepam)
PTZ Seizure Test Protective Dose (ED50, mg/kg)4.51.2 (Diazepam)
MES Seizure Test Protective Dose (ED50, mg/kg)12.08.5 (Phenytoin)

Part 3: Comparative Analysis: Correlating the Benchtop with the Preclinical Outcome

A successful drug candidate must demonstrate a clear and logical link between its in vitro mechanism and its in vivo therapeutic effect. Discrepancies between the two can reveal critical information about a compound's pharmacokinetic or pharmacodynamic properties.

From Target Potency to Animal Efficacy

cluster_0 In Vitro (Cellular Level) cluster_1 Systemic & CNS Factors cluster_2 In Vivo (Organism Level) invitro Compound A binds to GABA-A Receptor (Ki = 45 nM) Potentiates GABA-induced Cl- current (EC50 = 120 nM) pkpd Pharmacokinetics (ADME) Blood-Brain Barrier Penetration invitro->pkpd Translation requires invivo Increased GABAergic Inhibition in CNS Leads to: - Anxiolytic Effect (EPM) - Anticonvulsant Effect (PTZ, MES) pkpd->invivo To achieve

Caption: Logical flow from in vitro mechanism to in vivo effect.

Discussion: In our hypothetical case, Compound A is a potent and efficacious GABA-A PAM in vitro, albeit slightly less potent than Diazepam. This cellular activity translates successfully to the in vivo models, where it demonstrates both anxiolytic and anticonvulsant effects.

The in vivo effective dose (ED50) is significantly higher than the in vitro potency (EC50), which is expected. This difference is accounted for by pharmacokinetic factors:

  • Absorption, Distribution, Metabolism, and Excretion (ADME): The compound must be absorbed into the bloodstream, resist rapid metabolism, and be distributed to the brain.

  • Blood-Brain Barrier (BBB) Penetration: A crucial hurdle for any CNS drug is its ability to cross the BBB to reach its target. The observed ED50 reflects the dose required to achieve a therapeutic concentration at the GABA-A receptors within the brain.

The slightly lower in vivo potency of Compound A relative to Diazepam (e.g., ED50 of 4.5 mg/kg vs 1.2 mg/kg in the PTZ model) correlates with its lower in vitro binding affinity and functional potency. This consistency between in vitro and in vivo data strengthens the hypothesis that the observed behavioral effects are indeed mediated by its action on GABA-A receptors.

Conclusion and Future Directions

This guide outlines a foundational preclinical strategy for evaluating a novel compound, "Compound A," as a hypothetical GABA-A receptor PAM. The data, though theoretical, illustrate a successful translation from potent in vitro activity to significant in vivo efficacy in models of anxiety and epilepsy. The cohesive narrative from molecular binding to behavioral outcomes provides a strong rationale for further development.

Future work would involve comprehensive ADME and toxicology studies, investigation of its effects in chronic epilepsy models (e.g., kindling), and assessment of its potential for sedation and dependence—known side effects of this drug class. This systematic approach ensures that only the most promising and well-characterized candidates advance toward clinical consideration.

References

  • Title: GABAA receptors: structure, function, pharmacology, and related disorders Source: PMC (PubMed Central) URL: [Link]

  • Title: GABAA receptors | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

  • Title: A novel GABAA receptor pharmacology: drugs interacting with the α+β− interface Source: PMC (PubMed Central) URL: [Link]

  • Title: GABA(A) receptor diversity and pharmacology. Source: SciSpace URL: [Link]

  • Title: GABAA receptor positive allosteric modulator Source: Wikipedia URL: [Link]

  • Title: Models of Psychopathology in Epilepsy: Lessons Learned from Animal Studies Source: Unknown URL: [Link]

  • Title: Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe Source: PubMed Central URL: [Link]

  • Title: Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe Source: ACS Central Science URL: [Link]

  • Title: The age of anxiety: role of animal models of anxiolytic action in drug discovery Source: PMC (PubMed Central) URL: [Link]

  • Title: Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening Source: PubMed Central URL: [Link]

  • Title: Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility Source: MDPI URL: [Link]

  • Title: (PDF) In Vivo Experimental Models of Epilepsy Source: ResearchGate URL: [Link]

  • Title: Seizure Models Source: Creative Bioarray URL: [Link]

  • Title: Modulation of the mammalian GABAA receptor by type I and type II positive allosteric modulators of the α7 nicotinic acetylcholine receptor Source: PubMed Central URL: [Link]

  • Title: GABA A receptor subtype modulators in Clinical Trials. Source: ResearchGate URL: [Link]

Sources

A Comparative Guide to the Definitive Purity Analysis of Synthesized 4-(6-methoxypyridin-3-yl)-4-oxobutyric acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of the essential analytical methodologies required to confirm the purity of synthesized 4-(6-methoxypyridin-3-yl)-4-oxobutyric acid. As a crucial intermediate in pharmaceutical synthesis, its purity is not merely a quality metric but a foundational pillar for the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This document moves beyond standard operating procedures to explain the causality behind our multi-pronged analytical strategy, ensuring a self-validating and trustworthy assessment for researchers, scientists, and drug development professionals.

The purity of any pharmaceutical intermediate dictates the impurity profile of the subsequent API.[3] Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH) guidelines, have stringent requirements for impurity control.[1][4][5] Therefore, a robust analytical workflow is non-negotiable. Our approach is built on the principle of orthogonality—employing multiple, independent techniques that measure different chemical properties to build a comprehensive and irrefutable purity profile.

Anticipating Impurities: A Proactive Approach

Effective purity analysis begins with understanding the synthesis route and its potential pitfalls. A common synthesis for this compound is the Friedel-Crafts acylation of 2-methoxypyridine with succinic anhydride, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃).[6][7][8][9]

This reaction, while effective, can introduce several classes of impurities as defined by ICH Q3A guidelines:[1][10]

  • Organic Impurities:

    • Starting Materials: Unreacted 2-methoxypyridine or succinic anhydride.

    • By-products: Isomeric products, such as 4-(6-methoxypyridin-2-yl)-4-oxobutyric acid, arising from acylation at a different position on the pyridine ring. Polysubstituted products are also a possibility, though less likely with acylation compared to alkylation.[6]

    • Intermediates: Incomplete reaction products.

    • Degradation Products: The keto-acid functionality may be susceptible to degradation under harsh workup or storage conditions.

  • Inorganic Impurities: Residual Lewis acid catalyst (e.g., aluminum salts) from the reaction and workup.[10]

  • Residual Solvents: Solvents used during the reaction and purification steps.[10]

Our analytical strategy is designed to specifically detect and quantify these potential contaminants.

G cluster_synthesis Synthesis & Potential Impurities Start Starting Materials (2-Methoxypyridine, Succinic Anhydride) Reaction Friedel-Crafts Acylation Start->Reaction Product Target Molecule: 4-(6-methoxypyridin-3-yl) -4-oxobutyric acid Reaction->Product Impurity1 Isomeric By-products Reaction->Impurity1 Side Reaction Impurity2 Unreacted Starting Materials Reaction->Impurity2 Incomplete Reaction Impurity3 Residual Solvents & Catalysts Product->Impurity3 During Workup

Caption: Potential impurities from Friedel-Crafts synthesis.

An Orthogonal Framework for Purity Validation

No single analytical technique is sufficient to declare a compound "pure." We employ a suite of orthogonal methods, where each technique provides a unique and complementary piece of the purity puzzle. This approach ensures that impurities missed by one method are detected by another, providing a holistic and reliable assessment.

Purity_Workflow cluster_techniques Orthogonal Analytical Techniques Synthesized_Sample Synthesized Batch of This compound HPLC HPLC-UV (Separation & Quantification) Synthesized_Sample->HPLC LCMS LC-MS (Molecular Weight ID) Synthesized_Sample->LCMS NMR NMR Spectroscopy (Structural Confirmation) Synthesized_Sample->NMR EA Elemental Analysis (Empirical Formula Verification) Synthesized_Sample->EA Final_Assessment Comprehensive Purity Profile & Certificate of Analysis HPLC->Final_Assessment LCMS->Final_Assessment NMR->Final_Assessment EA->Final_Assessment

Caption: Orthogonal workflow for purity confirmation.

Comparison of Core Analytical Techniques

High-Performance Liquid Chromatography (HPLC)
  • Principle & Justification: HPLC is the cornerstone of purity analysis for non-volatile organic compounds.[11] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For our target molecule, a reverse-phase (RP-HPLC) method is ideal, separating compounds primarily based on polarity. Its quantitative power allows us to determine the relative percentage of the main peak versus impurity peaks, providing the primary purity value (% Area).

  • Comparison with Alternatives: Ultra-High-Performance Liquid Chromatography (UHPLC) is a modern alternative that uses smaller particle-size columns to provide higher resolution and significantly faster analysis times, making it ideal for high-throughput screening.[11] Gas Chromatography (GC) is not suitable for this molecule due to its low volatility but is the preferred method for analyzing residual solvents.[11]

  • Detailed Experimental Protocol (RP-HPLC-UV):

    • System: A standard HPLC system with a UV detector.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: Ramp from 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: Return to 5% B and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 270 nm (based on the pyridine chromophore).

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve approximately 1 mg/mL of the compound in a 50:50 mixture of Mobile Phase A and B.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Principle & Justification: MS is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[11] When coupled with HPLC, it allows for the mass identification of each peak separated by the chromatograph. This is invaluable for confirming the identity of the main peak (molecular weight of this compound is 209.2 g/mol ) and for tentatively identifying impurities based on their molecular weights.

  • Data Interpretation: The primary goal is to find the [M+H]⁺ ion at m/z 210.2 for the main peak. Impurity peaks can be analyzed for their m/z values to infer their structure (e.g., an m/z corresponding to a starting material or a known by-product). The fragmentation pattern can also provide structural clues.[12][13]

  • Detailed Experimental Protocol (LC-MS):

    • LC System: Utilize the same HPLC method as described above.

    • Interface: Route the column effluent to an Electrospray Ionization (ESI) source on the mass spectrometer.

    • Ionization Mode: Positive Ion Mode (to generate [M+H]⁺ ions).

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) for accurate mass measurement.

    • Scan Range: m/z 50 - 500.

    • Source Parameters: Optimize capillary voltage, gas flow, and temperature according to the specific instrument manufacturer's recommendations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle & Justification: NMR provides the most detailed structural information about a molecule.[14][15] ¹H NMR gives information on the number, environment, and connectivity of protons, while ¹³C NMR does the same for carbon atoms. For purity analysis, NMR serves two purposes: unequivocally confirming the structure of the main component and detecting structurally different impurities that might co-elute in HPLC.

  • Data Interpretation: The ¹H NMR spectrum should show distinct signals for the methoxy group, the three aromatic protons on the pyridine ring, and the two methylene groups of the butyric acid chain. The presence of unexpected signals would indicate impurities. Quantitative NMR (qNMR), using a certified internal standard, can be employed for an absolute purity determination, which is considered a primary analytical method.

  • Detailed Experimental Protocol (¹H and ¹³C NMR):

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • ¹H NMR Experiment:

      • Acquire a standard one-pulse proton spectrum.

      • Process the data with appropriate phasing and baseline correction.

      • Integrate the peaks and assign them to the molecular structure.

    • ¹³C NMR Experiment:

      • Acquire a proton-decoupled carbon spectrum (e.g., using a DEPTq sequence to differentiate C, CH, CH₂, and CH₃).

      • Assign the observed carbon signals.

Elemental Analysis (CHN Analysis)
  • Principle & Justification: Elemental analysis is a fundamental technique that determines the mass percentages of carbon, hydrogen, and nitrogen in a compound.[16][17] It serves as a final, bulk-level check on purity by verifying that the empirical formula of the synthesized material matches the theoretical composition. It is particularly effective at detecting inorganic impurities or residual solvents that would not be visible by UV-based HPLC or NMR.[18]

  • Data Interpretation: The experimentally determined percentages for C, H, and N are compared to the theoretical values calculated from the molecular formula (C₁₀H₁₁NO₄). A deviation of less than ±0.4% is widely accepted as strong evidence of high purity.[14][15]

  • Detailed Experimental Protocol (Combustion Analysis):

    • Instrument: A dedicated CHN elemental analyzer.

    • Sample Preparation: Accurately weigh 1-2 mg of the dried, homogeneous sample into a tin capsule.

    • Analysis: The sample undergoes high-temperature combustion in an oxygen-rich environment.[16] The resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity or infrared detectors.

    • Calculation: The instrument software calculates the weight percentages of C, H, and N.

Synthesizing the Data: A Comparative Summary

The true power of this orthogonal approach lies in the consolidation of data. A high-purity sample will yield consistent and complementary results across all techniques.

Analytical Technique Parameter Measured Typical Acceptance Criteria for High Purity (>99%) Causality & Insight Provided
HPLC-UV Relative peak area of organic componentsMain peak area ≥ 99.0%; No single impurity > 0.15%Quantifies organic, UV-active impurities and separation of isomers.
LC-MS Mass-to-charge ratio (m/z)Main peak shows correct [M+H]⁺ at m/z 210.2Confirms molecular identity of the main peak and provides mass data for impurity identification.
¹H / ¹³C NMR Nuclear spin transitions in a magnetic fieldSpectrum consistent with proposed structure; no significant unassigned signals (>0.1%)Provides unequivocal structural confirmation and detects non-UV active or co-eluting impurities.
Elemental Analysis % Composition of C, H, NExperimental values are within ±0.4% of theoretical valuesVerifies the correct empirical formula and checks for inorganic impurities or solvates.

Theoretical Values for Elemental Analysis (C₁₀H₁₁NO₄):

  • Carbon (C): 57.41%

  • Hydrogen (H): 5.30%

  • Nitrogen (N): 6.70%

By integrating these results, a scientist can confidently sign off on the purity of the synthesized batch of this compound, armed with a comprehensive data package that satisfies the most stringent scientific and regulatory standards.

References

  • A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. Available at: [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation. Available at: [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. Available at: [Link]

  • Elemental analysis. (n.d.). Wikipedia. Available at: [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. Available at: [Link]

  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (2020). The Royal Society of Chemistry. Available at: [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). ICH. Available at: [Link]

  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (2020). RSC Publishing. Available at: [Link]

  • Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. (n.d.). Slideshare. Available at: [Link]

  • A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. (2012). ResearchGate. Available at: [Link]

  • HPLC Methods for analysis of Ketoglutaric acid. (n.d.). HELIX Chromatography. Available at: [Link]

  • An International Study Evaluating Elemental Analysis. (n.d.). PubMed Central. Available at: [Link]

  • Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. (n.d.). ACS Publications. Available at: [Link]

  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (2020). PubMed. Available at: [Link]

  • Elemental analysis: an important purity control but prone to manipulations. (2021). Inorganic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Elemental Analysis - Organic & inorganic Compounds. (n.d.). Eltra. Available at: [Link]

  • Mass spectral study of pyridine derivative. (n.d.). ResearchGate. Available at: [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). alwsci. Available at: [Link]

  • Pyridine. (n.d.). Wikipedia. Available at: [Link]

  • The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... (n.d.). ResearchGate. Available at: [Link]

  • Pharmaceutical Impurity Testing and Identification. (n.d.). Intertek. Available at: [Link]

  • The Importance of Purity Determination of Pharmaceuticals. (2020). NETZSCH Analyzing & Testing. Available at: [Link]

  • Ch12: Friedel-Crafts limitations. (n.d.). University of Calgary. Available at: [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Available at: [Link]

  • Friedel–Crafts reaction. (n.d.). Wikipedia. Available at: [Link]

  • Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones. (n.d.). Google Patents.

Sources

A Head-to-Head Comparison of Novel and Established GABA-B Receptor Positive Allosteric Modulators: 4-(6-methoxypyridin-3-yl)-4-oxobutyric acid versus GS39783

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Neurology and Drug Development

In the pursuit of novel therapeutics for neurological and psychiatric disorders, the GABA-B receptor has emerged as a promising target. Positive allosteric modulators (PAMs) of the GABA-B receptor offer a nuanced approach to enhancing GABAergic neurotransmission, potentially providing therapeutic benefits with an improved side-effect profile compared to direct agonists.[1] This guide provides a detailed head-to-head comparison of a putative novel GABA-B PAM, 4-(6-methoxypyridin-3-yl)-4-oxobutyric acid (herein referred to as Compound X), with the well-characterized experimental compound, GS39783.

This analysis is designed for researchers, scientists, and drug development professionals, offering insights into the potential advantages and experimental considerations for evaluating novel GABA-B PAMs.

Introduction to the Contenders

Compound X: this compound is a novel chemical entity with structural motifs suggesting potential activity as a GABA-B receptor modulator. Its pyridine and butanoic acid moieties are of interest for their potential to interact with the allosteric binding sites of the GABA-B receptor. As a compound in the exploratory phase, its biological activity and physicochemical properties are largely predictive at this stage.

GS39783 is a potent and selective positive allosteric modulator of the GABA-B receptor. It has been extensively studied in preclinical models and has demonstrated anxiolytic-like effects without the sedative and muscle-relaxant side effects commonly associated with the GABA-B agonist baclofen.[2] GS39783 serves as a valuable benchmark for the development of new GABA-B PAMs.

Mechanism of Action: Enhancing Endogenous GABA Signaling

Both Compound X and GS39783 are hypothesized to act as positive allosteric modulators of the GABA-B receptor. Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a distinct allosteric site.[3] This binding event does not typically activate the receptor on its own but rather enhances the affinity and/or efficacy of the endogenous ligand, GABA.[1] This modulatory action is contingent on the physiological release of GABA, leading to a more localized and temporally precise enhancement of GABAergic signaling.

The GABA-B receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase and modulates inwardly rectifying potassium (Kir) and voltage-gated calcium channels.[4] The net effect is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release.

GABA_B_PAM_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_B_R GABA-B Receptor GABA->GABA_B_R Binds Vesicle Synaptic Vesicle Release Vesicle->Release Action Potential Ca_channel Ca²⁺ Channel Release->GABA G_protein G-protein GABA_B_R->G_protein Activates PAM PAM (Compound X or GS39783) PAM->GABA_B_R Binds to allosteric site G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Opens Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Inhibits Hyperpolarization Hyperpolarization K_channel->Hyperpolarization

Caption: Mechanism of GABA-B Receptor Positive Allosteric Modulation.

Head-to-Head Comparison: Physicochemical and Pharmacological Properties

A direct comparison of key parameters is essential for evaluating the potential of a novel compound. The following table summarizes the known properties of GS39783 and the predicted or hypothetical properties of Compound X.

PropertyThis compound (Compound X)GS39783Reference(s)
Molecular Formula C10H11NO4C15H23N5O2S[5]
Molecular Weight 209.2 g/mol (Predicted)337.44 g/mol [5]
LogP 0.8 (Predicted)3.6 (Predicted)N/A
In Vitro Potency (EC50) To be determined2.1 µM (recombinant human), 3.1 µM (rat native) in [35S]GTPγS binding
In Vivo Efficacy To be determinedAnxiolytic-like effects in various rodent models[2][6]
Side Effect Profile To be determinedLacks sedative, muscle relaxant, and hypothermic effects at anxiolytic doses[2][7]
Solubility To be determinedSoluble to 5 mM in ethanol and 10 mM in DMSO

Experimental Protocols for Comparative Evaluation

To empirically determine the pharmacological profile of Compound X relative to GS39783, a series of in vitro and in vivo assays are necessary. The following are representative protocols.

In Vitro Potency Assessment: [³⁵S]GTPγS Binding Assay

This assay measures the functional activation of G-protein coupled receptors. An increase in [³⁵S]GTPγS binding in the presence of an agonist indicates receptor activation. A PAM will potentiate the agonist-induced signal.

Objective: To determine and compare the EC50 values of Compound X and GS39783 for potentiating GABA-induced [³⁵S]GTPγS binding to membranes expressing the human GABA-B receptor.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human GABA-B1b and GABA-B2 subunits.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration.

  • Assay Procedure:

    • In a 96-well plate, combine cell membranes, [³⁵S]GTPγS, and GDP.

    • Add varying concentrations of GABA (agonist).

    • Add varying concentrations of either Compound X or GS39783.

    • Incubate at 30°C for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.

    • Measure the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the concentration-response curves for GABA in the presence and absence of the PAMs.

    • Calculate the EC50 values for GABA potentiation by each PAM using non-linear regression.

GTPgS_Binding_Assay start Start: Prepare Reagents membranes Add Cell Membranes (with GABA-B Receptors) start->membranes reagents Add [³⁵S]GTPγS, GDP, and GABA membranes->reagents compounds Add Compound X or GS39783 reagents->compounds incubation Incubate at 30°C compounds->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis: Calculate EC50 scintillation->analysis

Caption: Workflow for the [³⁵S]GTPγS Binding Assay.

In Vivo Anxiolytic-Like Efficacy: Stress-Induced Hyperthermia (SIH) Test

The SIH test is a validated model for assessing anxiolytic drug activity in rodents. A novel environment induces a transient rise in body temperature, which can be attenuated by anxiolytic compounds.

Objective: To compare the ability of Compound X and GS39783 to reverse stress-induced hyperthermia in mice.

Step-by-Step Methodology:

  • Animal Acclimation:

    • House male mice in groups under standard laboratory conditions for at least one week before testing.

    • Handle the mice for several days to acclimate them to the experimental procedures.

  • Experimental Procedure:

    • On the test day, measure the basal rectal temperature (T1) of each mouse in its home cage.

    • Immediately after the T1 measurement, administer either vehicle, Compound X, or GS39783 via the desired route (e.g., intraperitoneal or oral).

    • Return the mice to their home cages for the drug absorption period (e.g., 30-60 minutes).

    • After the absorption period, transfer the mice to a novel, slightly stressful environment (e.g., a new cage) and measure their rectal temperature again (T2) after a set time (e.g., 10 minutes).

    • The stress-induced hyperthermia is calculated as the difference between T2 and T1 (ΔT = T2 - T1).

  • Data Analysis:

    • Compare the ΔT values between the vehicle-treated group and the compound-treated groups using statistical analysis (e.g., ANOVA followed by post-hoc tests).

    • A significant reduction in ΔT indicates an anxiolytic-like effect.

SIH_Test_Workflow start Start: Acclimated Mice t1 Measure Basal Temperature (T1) in Home Cage start->t1 dosing Administer Vehicle, Compound X, or GS39783 t1->dosing absorption Drug Absorption Period in Home Cage dosing->absorption stress Transfer to Novel Cage (Stress) absorption->stress t2 Measure Stress Temperature (T2) stress->t2 analysis Calculate ΔT = T2 - T1 and Perform Statistical Analysis t2->analysis

Caption: Workflow for the Stress-Induced Hyperthermia Test.

Summary and Future Directions

This guide provides a comparative framework for evaluating the novel compound this compound against the established GABA-B PAM, GS39783. While GS39783 has a well-documented preclinical profile demonstrating anxiolytic-like effects with a favorable side-effect profile, the therapeutic potential of Compound X remains to be elucidated through rigorous experimental investigation.

The provided experimental protocols for in vitro potency and in vivo efficacy serve as a starting point for the comprehensive characterization of Compound X. Further studies should also include assessments of selectivity, pharmacokinetics, and a broader range of behavioral assays to fully understand its pharmacological profile. The ultimate goal is to determine if novel compounds like this compound can offer significant advantages over existing modulators in the development of next-generation therapeutics for neurological and psychiatric disorders.

References

  • Cryan, J. F., et al. (2004). Behavioral characterization of the novel GABAB receptor-positive modulator GS39783 (N,N'-dicyclopentyl-2-methylsulfanyl-5-nitro-pyrimidine-4,6-diamine): anxiolytic-like activity without side effects associated with baclofen or benzodiazepines. Journal of Pharmacology and Experimental Therapeutics, 310(3), 952-963. [Link]

  • Voit, M., et al. (2022). Anxiolytic-like Effects of the Positive GABAB Receptor Modulator GS39783 Correlate with Mice's Individual Basal Anxiety and Stress Reactivity. Pharmaceuticals, 15(2), 242. [Link]

  • Voit, M., et al. (2022). Anxiolytic-like Effects of the Positive GABAB Receptor Modulator GS39783 Correlate with Mice's Individual Basal Anxiety and Stress Reactivity. Pharmaceuticals, 15(2), 242. [Link]

  • Gjoni, T., & Urwyler, S. (2006). The positive allosteric modulator GS39783 enhances GABA(B) receptor-mediated inhibition of cyclic AMP formation in rat striatum in vivo. Neuropharmacology, 51(6), 1059-1065. [Link]

  • Linsenbardt, D. H., & Boehm, S. L. (2011). Positive Allosteric Modulation of the GABAB Receptor by GS39783 Attenuates the Locomotor Stimulant Actions of Ethanol and Potentiates the Induction of Locomotor Sensitization. Frontiers in Psychiatry, 2, 6. [Link]

  • Koek, W., et al. (2011). GABAB Receptor-Positive Modulators: Enhancement of GABAB Receptor Agonist Effects In Vivo. Journal of Pharmacology and Experimental Therapeutics, 338(3), 897-906. [Link]

  • Voit, M., et al. (2022). Anxiolytic-like Effects of the Positive GABAB Receptor Modulator GS39783 Correlate with Mice's Individual Basal Anxiety and Stress Reactivity. ResearchGate. [Link]

  • Frølund, B., et al. (2020). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Molecules, 25(16), 3650. [Link]

  • Enna, S. J. (2010). GABAB RECEPTOR PHARMACOLOGY. National Academic Digital Library of Ethiopia. [Link]

  • Guba, W., et al. (2016). A negative allosteric modulator modulates GABAB-receptor signalling through GB2 subunits. Biochemical Society Transactions, 44(2), 541-546. [Link]

  • Bettler, B., et al. (2004). Molecular Structure and Physiological Functions of GABAB Receptors. Physiological Reviews, 84(3), 835-867. [Link]

Sources

Safety Operating Guide

Proper Disposal of 4-(6-Methoxypyridin-3-YL)-4-oxobutyric Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4-(6-Methoxypyridin-3-YL)-4-oxobutyric acid, a compound utilized in various research and development applications. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, its structural motifs—a methoxypyridine ring and a keto-butyric acid chain—necessitate its classification as hazardous chemical waste. The procedures outlined herein are grounded in established principles of chemical safety and regulatory compliance, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The handling of this compound, as with many pyridine derivatives, requires a precautionary approach due to potential toxicity and irritant properties.[1]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., butyl rubber, nitrile rubber)To prevent skin contact and absorption.
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection To be used in a well-ventilated area or a chemical fume hoodTo avoid inhalation of any potential vapors or dust.

In the event of a spill, the area should be evacuated. For minor spills, the material can be absorbed with a non-combustible, inert absorbent such as vermiculite or sand.[1] For larger incidents, immediate contact with the institution's Environmental Health and Safety (EHS) department is crucial.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to a systematic process of waste identification, segregation, containment, and transfer, in strict compliance with local, state, and federal regulations.[1]

Waste Classification and Segregation

All materials contaminated with this compound, including the pure compound, solutions, and contaminated consumables (e.g., pipette tips, weighing boats, absorbent pads), must be classified as hazardous waste.[1][2] This is a critical first step that dictates all subsequent handling procedures.

To prevent dangerous reactions, it is essential to segregate this waste stream from other incompatible chemicals.[3] For instance:

  • Acids and Bases: Store separately to prevent violent neutralization reactions.[3][4]

  • Oxidizers and Organics: Keep apart to mitigate the risk of combustion.[3]

Waste Accumulation and Container Management

Waste should be collected in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5]

  • Container Selection: Use a sealable, airtight, and chemically compatible waste container.[6] For liquid waste, the original packaging or an appropriate UN-labeled container is recommended.[7]

  • Labeling: A "Dangerous Waste" or "Hazardous Waste" label must be affixed to the container as soon as the first drop of waste is added.[6] The label must clearly identify the contents, including the full chemical name "this compound," and any associated hazards.

  • Container Integrity: Ensure the container is kept tightly closed except when adding waste.[8] It should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[6]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the disposal of this compound.

G cluster_lab In the Laboratory cluster_transfer Waste Transfer cluster_disposal Final Disposal A Generation of Waste (Pure compound, solutions, contaminated materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Step 1 C Classify as Hazardous Waste B->C Step 2 D Segregate from Incompatible Chemicals C->D Step 3 E Collect in a Labeled, Compatible Waste Container D->E Step 4 F Store in Satellite Accumulation Area (SAA) E->F Step 5 G Container Full or No Longer in Use F->G H Complete Chemical Collection Request Form G->H Step 6 I Transfer to Central Waste Accumulation Area H->I Step 7 J Licensed Hazardous Waste Hauler Collects Waste I->J K Transport to a Treatment, Storage, and Disposal (TSD) Facility J->K L Final Disposal Method (e.g., Incineration) K->L

Caption: Disposal workflow for this compound.

Final Disposal Procedures

When the waste container is full or no longer in use, a chemical collection request form should be completed and submitted to the institution's EHS department or equivalent.[6] Trained professionals will then collect the waste and transport it to a central accumulation area before it is removed from the facility by a licensed hazardous waste contractor.[5]

The ultimate disposal method for pyridine-containing waste is typically high-temperature incineration.[2][9] This ensures the complete destruction of the organic molecule, minimizing its environmental impact.

Regulatory Framework

In the United States, the management of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][10] Laboratories in academic institutions may have the option to operate under the alternative requirements of 40 CFR Part 262, Subpart K, which are specifically designed for such settings.[11][12] It is the responsibility of the laboratory and the institution to be aware of and compliant with all applicable national, state, and local regulations.[13]

Conclusion

The proper disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety program. By adhering to the principles of waste classification, segregation, and proper containment, researchers can ensure that their scientific pursuits do not come at the cost of personal safety or environmental integrity. Always consult your institution's specific waste management plan and the guidance of your EHS department for any site-specific requirements.

References

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • Laboratory Environmental Sample Disposal Information Document. US EPA. [Link]

  • EPA tweaks hazardous waste rules for academic labs. Chemistry World. [Link]

  • Standard Operating Procedure for Pyridine. Washington State University. [Link]

  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry. [Link]

  • Pyridine for Synthesis Safety Data Sheet. Loba Chemie. [Link]

  • Safety Data Sheet. SynZeal. [Link]

  • Laboratory Safety and Chemical Hygiene Plan. Northwestern University. [Link]

  • Laboratory waste. Karolinska Institutet Staff Portal. [Link]

Sources

Comprehensive Safety and Handling Guide for 4-(6-Methoxypyridin-3-YL)-4-oxobutyric acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 4-(6-Methoxypyridin-3-YL)-4-oxobutyric acid. As a compound utilized in advanced research and drug development, a thorough understanding of its properties and the implementation of rigorous safety measures are paramount to ensuring a safe laboratory environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and excellence.

Hazard Assessment and Triage

Key Potential Hazards:

  • Skin and Eye Irritation: The acidic nature of the compound can cause irritation upon contact.[3]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[3]

  • Toxicity: Pyridine and its derivatives are known to be toxic and irritants.[1]

Hazard ClassificationRecommended Precaution
Acute Oral Toxicity Avoid ingestion. Wash hands thoroughly after handling.
Skin Corrosion/Irritation Wear appropriate chemical-resistant gloves and a lab coat.[4][5]
Serious Eye Damage/Irritation Wear safety goggles or a face shield.[4][5]
Respiratory Irritation Handle in a well-ventilated area, preferably a chemical fume hood.[2][6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following PPE is mandatory:

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[4][5]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are essential. Nitrile or butyl rubber gloves are recommended for handling acids and pyridine derivatives.[2][5] Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.[7]

    • Lab Coat: A full-length, buttoned lab coat made of a chemical-resistant material must be worn to protect against spills.[4][8]

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][6]

Operational Plan: Safe Handling from Receipt to Disposal

A systematic approach to handling ensures safety at every step. The following workflow outlines the critical stages of working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS of Analogous Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weighing and Transfer prep_hood->handle_weigh Proceed to Handling handle_reaction Reaction Setup handle_weigh->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon After Experiment cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.